Oxazine 750
Description
Structure
3D Structure
Properties
CAS No. |
67556-77-8 |
|---|---|
Molecular Formula |
C24H24N3O+ |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
ethyl(3-oxa-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-ylidene)azanium |
InChI |
InChI=1S/C24H23N3O/c1-2-25-19-14-21-22(17-9-4-3-8-16(17)19)26-20-13-15-7-5-11-27-12-6-10-18(23(15)27)24(20)28-21/h3-4,8-9,13-14H,2,5-7,10-12H2,1H3/p+1 |
InChI Key |
ZYJGPXJRLUYMRP-UHFFFAOYSA-O |
SMILES |
CC[NH+]=C1C=C2C(=NC3=C(O2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
Canonical SMILES |
CC[NH+]=C1C=C2C(=NC3=C(O2)C4=C5C(=C3)CCCN5CCC4)C6=CC=CC=C61 |
Synonyms |
OX750 oxazine 750 oxazine-750 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Oxazine Dyes for Microscopy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history, development, chemical properties, and applications of oxazine dyes in microscopy. It is designed to be a valuable resource for researchers, scientists, and drug development professionals utilizing advanced imaging techniques.
A Rich History: The Evolution of Oxazine Dyes in Microscopy
The journey of oxazine dyes in microscopy is a fascinating story of chemical innovation and biological discovery. From their initial use as simple textile dyes to their current role as sophisticated fluorescent probes in super-resolution imaging, these heterocyclic compounds have become indispensable tools in the life sciences.
A significant milestone in the history of fluorescence microscopy was the synthesis of fluorescein in 1871, which paved the way for the development of a wide array of fluorescent stains.[1] The late 19th and early 20th centuries saw the emergence of histology as a distinct scientific discipline, with the development of crucial staining techniques. Hematoxylin, first used as a nuclear stain by Wilhelm von Waldeyer in 1863, and the Gram stain for bacteria (1875) are notable examples from this era.[2] The first fluorescence microscopes were developed between 1911 and 1913, building on the initial observations of fluorescence by Sir George G. Stokes.[3][4][5] This innovation allowed for the investigation of the natural fluorescence (autofluorescence) of various biological specimens.[4] Stanislav Von Prowazek, in 1914, was a pioneer in using fluorescent dyes to stain living cells.[4][5]
The development of specific oxazine dyes for microscopy began to gain momentum in the early 20th century. While the exact timeline for the first synthesis of every oxazine dye is not always precisely documented, key developments include:
-
1896: Nile Blue is first reported, although it may have been invented as early as 1888.[6] Its lipophilic properties were recognized by 1908.[6]
-
Early 1900s: Fluorophores, including early oxazine dyes, began to be used for staining tissues and pathogens for biological studies.[3]
-
1928: Proescher and Arkush recommend Celestine Blue B with an iron alum mordant as a nuclear stain and a substitute for hematoxylin.
-
1953: The combination of Luxol Fast Blue with Cresyl Violet is developed by Klüver and Barrera for the differential staining of myelin and nerve cells.[7]
The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in the application of oxazine dyes, driven by advancements in fluorescence microscopy techniques such as confocal, live-cell, and super-resolution imaging.
The Chemistry of Oxazine Dyes: Structure, Synthesis, and Properties
Oxazine dyes are heterocyclic compounds characterized by a core structure containing an oxazine ring—a six-membered ring with one oxygen and one nitrogen atom.[7] The extended π-conjugated system of the benzophenoxazine core, present in dyes like Nile Blue, is responsible for their strong fluorescence and photostability.[8][9]
Synthesis of Key Oxazine Dyes
The synthesis of oxazine dyes typically involves condensation reactions.
-
Nile Blue and Nile Red: Nile Blue can be synthesized through the acid-catalyzed condensation of 5-(dialkylamino)-2-nitrosophenols with 2-naphthol.[10] Nile Red, also known as Nile Blue oxazone, is produced by the acid hydrolysis of Nile Blue, where an iminium group is replaced by a carbonyl group.[10][11] This conversion can be achieved by boiling a solution of Nile Blue with sulfuric acid.[10][11]
-
Celestine Blue B: The synthesis of Celestine Blue B is not detailed in the search results, but its use as a mordant dye with an iron alum solution is a key aspect of its application.
Photophysical Properties
The fluorescence properties of oxazine dyes are central to their utility in modern microscopy. Key parameters include their absorption and emission maxima (λ_max), molar extinction coefficient (ε), and fluorescence quantum yield (Φ_f). These properties can be influenced by the solvent environment.
| Dye | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_f) | Solvent/Conditions |
| Nile Blue A | 631[13] | 660[13] | 76,800[14] | 0.27[14] | Ethanol[14] |
| 635[15] | - | - | - | 10 mM Sodium Cacodylate, 0.5 mM EDTA, 100 mM KCl, pH 7.04[15] | |
| Cresyl Violet | - | - | - | 0.578[14] | Ethanol[14] |
| Celestine Blue B | 650[16][17] | 590 (upon oxidation by HOCl)[18] | ≥ 29,000[17] | - | 0.01 g/L aqueous solution[17] |
| 648[17] | - | - | - | - | |
| 600 (dilute aq.)[17] | - | - | - | Dilute aqueous solution[17] | |
| 654.5, 600[19] | - | - | - | - | |
| Oxazine 1 | ~650[6] | ~670[6] | > 100,000[6] | 0.11[20] | Ethanol[20] |
| 648[21] | 668[21] | - | - | - | |
| 642.5[20] | - | 123,000[20] | - | Methanol[20] | |
| Resazurin | 600[22] | - | - | - | pH 7.4-7.5[22] |
| Resorufin | 571[12] | 584[12] | - | - | - |
| 570[22] | 590[22] | - | - | pH 7.4-7.5[22] | |
| Gallocyanine | 635[23] | 490 (upon reaction with superoxide)[24] | - | - | - |
| 601 | - | - | - | - | |
| Brilliant Cresyl Blue | - | - | - | - | - |
Applications in Microscopy
Oxazine dyes have a broad range of applications in microscopy, from classical histology to cutting-edge super-resolution imaging.
Histological Staining
-
Cresyl Violet (Nissl Staining): Cresyl Violet is a basic aniline dye widely used for Nissl staining, which selectively labels the Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons.[25][26] This allows for the clear visualization of neuronal cell bodies and is a cornerstone technique in neuroanatomy and neuropathology.[25] The staining intensity can be influenced by the pH of the solution.[27]
-
Celestine Blue B: This oxazine dye is used with an iron alum mordant as a nuclear stain, often as a substitute for hematoxylin in the Hematoxylin and Eosin (H&E) stain.[19] The Celestine Blue-iron complex provides a strong, acid-resistant blue staining of the nucleus.[19]
Live-Cell Imaging
The cell-permeable nature of some oxazine dyes makes them suitable for live-cell imaging.
-
Nile Blue and its Derivatives: Cationic Nile Blue derivatives have been developed for live-cell super-resolution imaging, specifically targeting mitochondria.[10][17] These probes exhibit solvatochromism, meaning their fluorescence properties change with the polarity of their environment, which can provide information about the cellular microenvironment.[10][17] Nile Blue is also used for vital staining, as it can be applied to living cells without causing immediate cell death.[28]
-
Resazurin: This redox-sensitive dye is cell-permeable and weakly fluorescent. In viable, metabolically active cells, intracellular reductases convert resazurin into the highly fluorescent, pink-colored resorufin.[29] This conversion is widely used in cell viability and cytotoxicity assays.
Super-Resolution Microscopy
The photophysical properties of certain oxazine dyes make them excellent candidates for super-resolution microscopy techniques such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). These techniques overcome the diffraction limit of light to achieve nanoscale resolution.
Oxazine dyes like ATTO 655 and ATTO 680 are used in STORM imaging.[30] The principle relies on the photoswitching of individual dye molecules between a fluorescent "on" state and a dark "off" state. By stochastically activating and localizing a sparse subset of molecules in each frame, a super-resolved image can be reconstructed. The ability to control the fluorescence of oxazine dyes through redox reactions is a key aspect of their application in these advanced imaging modalities.[3][31]
Fluorescent Probes for Cellular Signaling
Oxazine dyes can be engineered to act as fluorescent probes for detecting specific molecules and ions involved in cellular signaling pathways.
-
Reactive Oxygen and Nitrogen Species (ROS/RNS) Detection: A fluorogenic sensor based on an oxazine fluorophore has been developed to monitor the production of hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻), which are key reactive species generated during inflammation.[32] The probe is initially quenched and releases a fluorescent oxazine upon reaction with these ROS/RNS.[32] Celestine Blue B has also been shown to act as a "turn-on" fluorescent probe for the detection of endogenous HOCl.[18]
Experimental Protocols
Cresyl Violet Staining for Nissl Bodies (Paraffin Sections)
This protocol is adapted for paraffin-embedded tissue sections.
Solutions:
-
0.1% Cresyl Violet Acetate Solution: Dissolve 0.1 g of Cresyl Violet Acetate in 100 mL of distilled water. Add a few drops of glacial acetic acid to acidify the solution (optional, depending on desired staining characteristics). Filter before use.[32]
Procedure:
-
Deparaffinization and Rehydration:
-
Staining:
-
Differentiation:
-
Quickly rinse in distilled water.[25]
-
Differentiate in 70% ethanol, followed by 95% ethanol. A few drops of acetic acid can be added to the 95% ethanol to speed up differentiation.[27] Monitor the differentiation process under a microscope until the Nissl bodies are sharply stained and the background is relatively clear.
-
-
Dehydration and Mounting:
Expected Results:
-
Nissl bodies and nuclei: Purple to dark blue.[27]
-
Background: Colorless.
Celestine Blue B Staining with Iron Alum Mordant
This protocol provides a robust nuclear stain.
Solutions:
-
Iron Alum-Celestine Blue Solution:
-
Dissolve 2.5 g of ferric ammonium sulfate in 100 mL of distilled water.
-
Add 0.5 g of Celestine Blue B powder.
-
Boil for 3-5 minutes.
-
Cool and filter.
-
Add 14 mL of glycerol.
-
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Cresyl Violet staining to bring sections to water.
-
-
Staining:
-
Place slides in the Iron Alum-Celestine Blue solution for 5-10 minutes.
-
-
Washing:
-
Wash thoroughly in tap water.
-
-
Counterstaining (Optional):
-
Counterstain with a suitable cytoplasmic stain like Eosin.
-
-
Dehydration and Mounting:
-
Dehydrate through graded alcohols (95% and 100%).
-
Clear in xylene.
-
Mount with a resinous mounting medium.
-
Expected Results:
-
Nuclei: Blue.
-
Cytoplasm (with Eosin counterstain): Pink.
Visualizing Molecular Interactions and Workflows
Graphviz diagrams are provided to illustrate key concepts and workflows related to the use of oxazine dyes.
Caption: Synthesis of Nile Blue and Nile Red.
Caption: Cresyl Violet Staining Workflow.
Caption: Resazurin Cell Viability Assay.
Caption: ROS/RNS Detection Mechanism.
Conclusion
Oxazine dyes represent a versatile and powerful class of compounds for a wide range of microscopy applications. Their rich history is intertwined with the development of histology and fluorescence microscopy, and their continued evolution is pushing the boundaries of what is possible in cellular imaging. From providing fundamental morphological information in fixed tissues to enabling the visualization of dynamic processes in living cells at the nanoscale, oxazine dyes are set to remain at the forefront of biological and biomedical research. This guide serves as a foundational resource for scientists seeking to leverage the unique properties of these remarkable molecules in their own research endeavors.
References
- 1. fen.bilkent.edu.tr [fen.bilkent.edu.tr]
- 2. A Brief History of Histology - Labtag Blog [blog.labtag.com]
- 3. microscopeinternational.com [microscopeinternational.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. researchgate.net [researchgate.net]
- 6. Oxazine 1 *CAS 24796-94-9* | AAT Bioquest [aatbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues. | Semantic Scholar [semanticscholar.org]
- 9. Nile Red and Nile Blue: Applications and Syntheses of Structural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nile red - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]
- 13. Spectrum [Nile Blue] | AAT Bioquest [aatbio.com]
- 14. Nile Blue [omlc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Absorption [Celestine Blue] | AAT Bioquest [aatbio.com]
- 17. C17H18ClN3O4 | 1562-90-9 | Benchchem [benchchem.com]
- 18. New Application of the Commercially Available Dye Celestine Blue B as a Sensitive and Selective Fluorescent “Turn-On” Probe for Endogenous Detection of HOCl and Reactive Halogenated Species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. stainsfile.com [stainsfile.com]
- 20. omlc.org [omlc.org]
- 21. Spectrum [Oxazine 1] | AAT Bioquest [aatbio.com]
- 22. Revisiting the Resazurin-Based Sensing of Cellular Viability: Widening the Application Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Absorption [Gallocyanine] | AAT Bioquest [aatbio.com]
- 24. elib.bsu.by [elib.bsu.by]
- 25. Cresyl Violet Staining (Nissl Staining) — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 26. igmmimagingcom.wordpress.com [igmmimagingcom.wordpress.com]
- 27. Histological methods for CNS [pathologycenter.jp]
- 28. researchgate.net [researchgate.net]
- 29. Resazurin - Wikipedia [en.wikipedia.org]
- 30. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 31. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. research.chop.edu [research.chop.edu]
- 33. neurosciencecourses.com [neurosciencecourses.com]
The Intricacies of Light: A Technical Guide to the Photophysical Properties of Oxazine 750 in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
Oxazine 750, a cationic dye belonging to the oxazine family, exhibits complex and fascinating photophysical behavior in aqueous environments. Its utility as a fluorescent probe in biological systems and various technological applications necessitates a thorough understanding of its light-absorbing and emitting properties in water. This technical guide provides an in-depth analysis of the core photophysical parameters of this compound in aqueous solution, details the experimental methodologies for their determination, and explores the influence of environmental factors on its spectral characteristics.
Core Photophysical Parameters
The interaction of this compound with light in an aqueous medium is characterized by several key parameters, which are summarized below.
Absorption and Emission Spectra
In aqueous solution, this compound typically displays a primary absorption maximum (
λabs
) in the range of 665-666 nm.[1][2] A distinctive feature of its absorption spectrum is the presence of a shoulder at shorter wavelengths, around 612 nm.[1][2] While this shoulder has been attributed to the formation of dimers, computational studies suggest it may also arise from vibronic transitions within the monomeric form.[1][3]
Upon excitation, this compound fluoresces, with a reported emission maximum (
λem
) at approximately 667 nm in water.[1] The solvatochromism of this compound is not straightforwardly dependent on solvent polarity. Instead, its spectral shifts are significantly influenced by specific solute-solvent interactions, particularly hydrogen bonding with water molecules.[1][2] These hydrogen bonds, which strengthen upon excitation, contribute to a redshift in the absorption spectrum.[1][2]
Table 1: Spectral Properties of this compound in Aqueous Solution
| Parameter | Wavelength (nm) | Reference(s) |
Absorption Maximum (
| 665 - 666 | [1][2] |
| Absorption Shoulder | ~612 | [1][2] |
Emission Maximum (
| ~667 | [1] |
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (
ΦF
) and fluorescence lifetime (τF
The fluorescence lifetime of a closely related dye, Alexa Fluor 750, in a phosphate-buffered saline (PBS) solution at pH 7.4 has been reported to be 0.61 ns.[5] Given the structural and spectral similarities, the fluorescence lifetime of this compound in aqueous solution is expected to be in a similar sub-nanosecond to a few nanoseconds range.
Table 2: Estimated/Related Photophysical Parameters of this compound in Aqueous Solution
| Parameter | Estimated/Related Value | Reference(s) |
Fluorescence Quantum Yield (
| Low (exact value not consistently reported for water) | [2] |
Fluorescence Lifetime (
| ~0.61 ns (based on Alexa Fluor 750 in PBS) | [5] |
Influence of Environmental Factors
The photophysical properties of this compound in aqueous solution are sensitive to its immediate environment, including pH and concentration.
Effect of pH
Aggregation
Like many organic dyes, this compound has a tendency to aggregate in aqueous solutions, particularly at higher concentrations. This aggregation, which can lead to the formation of dimers and higher-order structures (H- and J-aggregates), significantly impacts the dye's photophysical properties. Dimerization is often cited as a potential contributor to the shoulder observed in the absorption spectrum.[1] The formation of aggregates typically leads to changes in the absorption and emission spectra and can result in fluorescence quenching, thereby lowering the overall quantum yield. The monomer-dimer equilibrium is a key factor to consider when performing quantitative fluorescence measurements.[6]
Experimental Protocols
Accurate determination of the photophysical parameters of this compound requires rigorous experimental procedures. The following sections detail the methodologies for measuring fluorescence quantum yield and lifetime.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Experimental Workflow:
Figure 1: Workflow for relative fluorescence quantum yield measurement.
Detailed Protocol:
-
Standard Selection: Choose a suitable fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Cresyl violet in ethanol (
= 0.54) is a potential candidate.ΦF -
Sample Preparation:
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all solutions.
-
Determine the absorbance of each solution at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, set the excitation wavelength to a value where both the sample and standard absorb.
-
Record the fluorescence emission spectra for all solutions, ensuring identical experimental settings (e.g., excitation and emission slit widths) are used for both the sample and the standard.[8]
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope of the resulting linear fits.
-
Calculate the quantum yield of this compound (
ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted">
) using the following equation:ΦF,Xngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> whereΦF,X=ΦF,ST×GradSTGradX×nST2nX2ngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> is the quantum yield of the standard,ΦF,STngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> andGradX are the gradients of the plots for the sample and standard, respectively, andGradSTngcontent-ng-c4139270029="" _nghost-ng-c4104608405="" class="inline ng-star-inserted"> andnX are the refractive indices of the sample and standard solutions.[9]nST
-
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for determining fluorescence lifetimes by measuring the time delay between the excitation pulse and the detection of the emitted photons.[10][11][12]
Experimental Workflow:
Figure 2: Workflow for fluorescence lifetime measurement using TCSPC.
Detailed Protocol:
-
Instrument Setup:
-
Utilize a TCSPC system equipped with a high-repetition-rate pulsed light source (e.g., a picosecond diode laser) with an excitation wavelength suitable for this compound (e.g., ~635 nm).
-
The detection system should consist of a monochromator to select the emission wavelength and a sensitive, fast-response single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of ludox or non-dairy creamer) in place of the sample. This provides the temporal profile of the excitation pulse.
-
-
Sample Measurement:
-
Place the aqueous solution of this compound in the sample holder. The concentration should be low enough to avoid aggregation and inner filter effects.
-
Acquire the fluorescence decay data by collecting photons over a sufficient period to build a statistically robust histogram of photon arrival times.
-
-
Data Analysis:
-
The collected data forms a fluorescence decay curve.
-
Perform a deconvolution of the measured decay with the IRF to remove instrumental broadening.
-
Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s).
-
Photophysical Processes and Jablonski Diagram
The photophysical processes of this compound can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.
Figure 3: Simplified Jablonski diagram for this compound.
Upon absorption of a photon, an electron is promoted from the ground singlet state (S₀) to an excited singlet state (S₁ or higher). From the S₁ state, the molecule can relax back to the ground state via several pathways:
-
Fluorescence: Radiative decay by emitting a photon.
-
Internal Conversion: Non-radiative decay to a lower electronic state of the same spin multiplicity.
-
Intersystem Crossing: Non-radiative transition to a triplet state (T₁).
-
Vibrational Relaxation: Non-radiative loss of excess vibrational energy within an electronic state.
The relative rates of these processes determine the fluorescence quantum yield and lifetime.
Conclusion
The photophysical properties of this compound in aqueous solution are governed by a complex interplay of its molecular structure and its interactions with the surrounding water molecules. While its absorption and emission maxima are reasonably well-characterized, a definitive, experimentally-derived value for its fluorescence quantum yield and lifetime in water remains an area for further investigation. The propensity of this compound to aggregate and its sensitivity to environmental factors such as pH must be carefully considered in any application. The detailed experimental protocols provided in this guide offer a framework for the accurate and reliable characterization of this important fluorescent dye, enabling its effective use in research, diagnostics, and drug development.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 2. Super-resolution imaging with a cucurbituril-encapsulated fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence lifetime imaging of activatable target specific molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. edinst.com [edinst.com]
- 9. static.horiba.com [static.horiba.com]
- 10. horiba.com [horiba.com]
- 11. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bhu.ac.in [bhu.ac.in]
An In-depth Technical Guide to the Absorption and Emission Spectra Analysis of Oxazine 750
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine 750 is a highly fluorescent dye belonging to the oxazine class of compounds. Its strong absorption and emission in the near-infrared (NIR) region of the electromagnetic spectrum make it a valuable tool in various scientific and biomedical applications, including as a fluorescent marker and in laser technologies.[1] A thorough understanding of its photophysical properties, particularly its absorption and emission spectra, is crucial for its effective utilization. This guide provides a comprehensive analysis of the spectral characteristics of this compound, detailed experimental protocols for their measurement, and an examination of the factors influencing its photophysical behavior.
Photophysical Properties of this compound
The absorption and emission characteristics of this compound are highly dependent on its molecular environment, including the polarity of the solvent and the concentration of the dye. These interactions can lead to shifts in the spectral maxima and changes in fluorescence intensity.
Data Presentation: Spectroscopic Properties in Various Solvents
The following table summarizes the key quantitative data for the absorption and emission spectra of this compound in different media.
| Solvent/Medium | Absorption Maximum (λ_max_abs) (nm) | Emission Maximum (λ_em) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_f_) | Reference(s) |
| Water | 665, 666 | 667 | Not specified | Not specified | [1] |
| Aqueous (Shoulder) | 612 | - | Not specified | Not specified | [1] |
| Methanol | 669 | Not specified | 123,000 at 642.5 nm (for Oxazine 1) | 0.11 (for Oxazine 1) | [1][2] |
| Acetone | 665 | Not specified | Not specified | Not specified | [1] |
| 1,4-Dioxane | 649 | Not specified | Not specified | Not specified | [1] |
| PMMA Matrix | 600-700 | 650-850 | Not specified | Not specified | [3] |
Note: The molar absorptivity and quantum yield for Oxazine 1 in methanol are included as a reference due to the structural similarity and common use as a laser dye.[2] The absorption spectra of this compound in dilute solutions often exhibit a short-wavelength shoulder, which is attributed to vibronic transitions.[1]
Experimental Protocols
Accurate measurement of the absorption and emission spectra of this compound is fundamental to its application. Below are detailed methodologies for these key experiments.
Measurement of Absorption Spectra
The absorption spectrum of this compound can be determined using a UV-Vis spectrophotometer.
Objective: To determine the wavelength(s) at which this compound exhibits maximum absorbance in a given solvent.
Materials:
-
This compound dye
-
Spectrophotometric grade solvent (e.g., water, methanol, ethanol)
-
UV-Vis spectrophotometer (e.g., Agilent HP8453)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of dilutions to a concentration range where absorbance is linearly proportional to concentration (typically in the micromolar range). Ensure the absorbance at the maximum wavelength does not exceed 1.0 to maintain linearity according to the Beer-Lambert law.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable readings.
-
Set the wavelength range for scanning, for instance, from 400 nm to 800 nm, to cover the visible and near-IR region where this compound absorbs.
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place the cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the this compound solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum of the sample.
-
-
Data Analysis: The resulting spectrum will be a plot of absorbance versus wavelength. Identify the wavelength at which the highest absorbance is recorded (λmax). Note any shoulder peaks observed in the spectrum.
Measurement of Emission (Fluorescence) Spectra
The emission spectrum of this compound is measured using a fluorescence spectrometer (fluorometer).
Objective: To determine the fluorescence emission spectrum of this compound when excited at a specific wavelength.
Materials:
-
This compound solution (prepared as for absorption measurements)
-
Fluorescence spectrometer (e.g., Spex FluoroMax)
-
Quartz cuvettes (1 cm path length, four-sided polished for fluorescence)
Procedure:
-
Solution Preparation: Use a dilute solution of this compound with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup:
-
Turn on the fluorometer and allow the excitation lamp (e.g., Xenon arc lamp) to stabilize.
-
Set the excitation wavelength (λex). This is typically set to the absorption maximum (λmax) determined from the absorption spectrum to ensure maximal fluorescence emission.
-
Set the emission scan range. This should start at a wavelength slightly longer than the excitation wavelength and extend to cover the expected emission profile (e.g., from 650 nm to 850 nm).
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. A slit width of 5 nm is a common starting point.
-
-
Blank Measurement: Record a spectrum of the pure solvent to account for any background fluorescence or Raman scattering from the solvent.
-
Sample Measurement:
-
Place the cuvette containing the this compound solution in the sample holder.
-
Initiate the emission scan. The instrument will record the fluorescence intensity at each wavelength in the specified range.
-
-
Data Analysis: The resulting emission spectrum is a plot of fluorescence intensity versus wavelength. The wavelength at which the intensity is highest is the emission maximum (λem). The recorded spectrum should be corrected for the instrument's wavelength-dependent sensitivity and the background solvent spectrum should be subtracted.
Factors Influencing Spectra
The photophysical properties of this compound are sensitive to its environment. Understanding these influences is critical for interpreting spectral data and for designing applications.
-
Solvatochromism: The position of the absorption and emission bands of this compound can shift with the polarity of the solvent.[1] Specifically, solvents that can act as hydrogen-bond donors can cause a redshift in the absorption bands compared to non-polar solvents.[1] This is attributed to the strengthening of hydrogen bonds with water molecules upon excitation of the this compound molecule.[1][4]
-
Concentration Effects: At higher concentrations, dye molecules can form aggregates (dimers or higher-order aggregates).[5] This aggregation can lead to changes in the absorption spectrum, often resulting in the appearance of new bands or a decrease in the monomer absorption band intensity. In aqueous solutions, this compound tends to exist in its monomeric form at concentrations below approximately 1x10⁻⁴ M.[5]
Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the absorption and emission spectra of this compound.
Caption: Workflow for this compound spectral analysis.
Logical Relationship of Environmental Factors on Spectra
This diagram shows how solvent properties and concentration can influence the observed spectra of this compound.
Caption: Influence of environment on this compound spectra.
References
An In-Depth Technical Guide to the Solvatochromism of Oxazine 750
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvatochromism of Oxazine 750, a fluorescent dye widely utilized in various scientific and biomedical applications. This document details the photophysical properties of this compound in different solvent environments, outlines experimental protocols for measuring its solvatochromic shifts, and presents a conceptual framework for understanding the underlying molecular interactions.
Introduction to Solvatochromism and this compound
Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent in which it is dissolved. This change is a result of the differential solvation of the ground and excited electronic states of the solute molecule. The polarity of the solvent influences the energy gap between these states, leading to a shift in the absorption and emission spectra of the substance. This compound is a member of the oxazine family of dyes, known for its strong fluorescence and sensitivity to the local environment, making it an excellent probe for studying molecular interactions and microenvironments.
The solvatochromic behavior of this compound is significantly influenced by specific solute-solvent interactions, particularly hydrogen bonding. In solvents that can act as hydrogen bond donors, a red-shift (bathochromic shift) in the absorption spectrum is typically observed.[1] This is attributed to the stabilization of the dye's excited state through these interactions.
Quantitative Solvatochromic Data of this compound
The following table summarizes the key photophysical properties of this compound in a range of solvents with varying polarities. The data includes the absorption maximum (λabs), emission maximum (λem), and the calculated Stokes shift. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides insight into the energy loss between absorption and emission processes and is often related to the extent of solvent relaxation around the excited-state dipole of the dye.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (nm) |
| 1,4-Dioxane | 2.2 | 1.422 | 649[1] | - | - |
| Acetone | 20.7 | 1.359 | 665[1] | - | - |
| Methanol | 32.7 | 1.329 | 669[1] | - | - |
| Water | 80.1 | 1.333 | 665[1] | 667[1] | 2 |
Experimental Protocols for Measuring Solvatochromism
This section outlines a detailed methodology for characterizing the solvatochromism of this compound using UV-Visible absorption and fluorescence spectroscopy.
Materials and Reagents
-
This compound dye (high purity)
-
Spectroscopic grade solvents (a range of varying polarities)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Preparation of Stock and Working Solutions
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mM in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO). Accurately weigh the required amount of dye and dissolve it in the chosen solvent using a volumetric flask.
-
Working Solution Preparation: From the stock solution, prepare working solutions in each of the desired solvents. The final concentration of the working solutions should be in the micromolar range (e.g., 1-10 µM) to ensure that the absorbance values fall within the linear range of the spectrophotometer (typically below 1.0 absorbance units).
UV-Visible Absorption Spectroscopy
-
Instrument Setup: Turn on the UV-Visible spectrophotometer and allow it to warm up for at least 30 minutes to ensure lamp stability.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent that will be used for the sample measurement. Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum across the desired wavelength range (e.g., 400-800 nm).
-
Sample Measurement: Empty the cuvette, rinse it with the working solution of this compound, and then fill it with the working solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorption (λabs) from the recorded spectrum.
Fluorescence Spectroscopy
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Blank Measurement: Fill a clean quartz cuvette with the pure solvent and place it in the sample holder. Record a blank emission scan to account for any background fluorescence from the solvent or cuvette.
-
Sample Measurement: Rinse the cuvette with the this compound working solution and then fill it. Place the cuvette in the spectrofluorometer. Set the excitation wavelength to the λabs determined from the absorption spectrum. Record the emission spectrum over a suitable wavelength range (e.g., 600-850 nm).
-
Data Analysis: Determine the wavelength of maximum emission (λem) from the corrected emission spectrum.
Visualization of the Solvatochromism Process
The following diagrams illustrate the conceptual workflow for investigating the solvatochromism of this compound and the underlying principles.
References
Oxazine 750: A Comprehensive Technical Guide to its Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, chemical structure, and spectroscopic properties of Oxazine 750, a fluorescent dye with applications in laser technology and as a fluorescent probe. This document details a plausible synthetic pathway, summarizes key quantitative data, and outlines the experimental protocols.
Chemical Structure and Properties
This compound, systematically named ethyl(3-oxa-14,21-diazahexacyclo[15.7.1.02,15.04,13.07,12.021,25]pentacosa-1(25),2(15),4,7,9,11,13,16-octaen-6-ylidene)azanium, is a complex heterocyclic organic cation.[1] Its structure features a benzo[a]phenoxazinium core with a fused quinolizino ring system. This extensive conjugation is responsible for its absorption and emission in the red to near-infrared region of the electromagnetic spectrum. The molecule is typically available as a chloride or perchlorate salt.[]
Synthesis of this compound
Proposed Synthetic Workflow
The synthesis of this compound likely proceeds through a multi-step process culminating in the formation of the characteristic fused heterocyclic system. A key step is the acid-catalyzed condensation of a nitrosated aminophenol with an appropriate bicyclic amine.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocols
The following is a plausible, reconstructed experimental protocol for the synthesis of this compound based on general procedures for related oxazine dyes.[3]
Materials:
-
A suitable 3-aminophenol derivative
-
A julolidine-like bicyclic amine
-
Sodium nitrite
-
Hydrochloric acid
-
A suitable organic solvent (e.g., ethanol, dimethylformamide)
-
Condensing agent (e.g., a strong acid)
Procedure:
-
Nitrosation of the 3-aminophenol derivative: The chosen 3-aminophenol derivative is dissolved in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to yield the nitrosated intermediate.
-
Condensation Reaction: The nitrosated intermediate is then added to a solution of the bicyclic amine in an appropriate solvent. A strong acid is added as a condensing agent, and the reaction mixture is heated to facilitate the cyclization and formation of the benzo[a]phenoxazinium core.
-
Isolation and Purification: After the reaction is complete, the crude product is isolated, often by precipitation upon cooling or addition of a non-solvent. Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography to yield the pure this compound dye.
Quantitative Data
The spectroscopic properties of this compound are crucial for its applications. The following table summarizes key quantitative data for this compound in various solvents.
| Property | Value | Solvent | Reference |
| Molecular Formula | C₂₄H₂₄N₃O⁺ | - | [1] |
| Molecular Weight | 370.47 g/mol | - | [1] |
| Absorption Maximum (λmax) | 666 nm | Aqueous Media | [4] |
| Absorption Shoulder (λshoulder) | 612 nm | Aqueous Media | [4] |
| Absorption Maximum (λmax) | ~650 nm | Ethanol | [4] |
| Emission Maximum (λem) | ~690 nm | Ethanol | [5] |
| Fluorescence Quantum Yield (ΦF) | < 0.1 | Ethanol | [6] |
Note: The fluorescence quantum yield provided is for the related Oxazine 1 perchlorate and serves as an estimate for this compound.
Logical Relationships in Spectroscopic Analysis
The analysis of this compound's spectroscopic properties involves a logical flow from sample preparation to data acquisition and interpretation.
Caption: Logical workflow for spectroscopic characterization of this compound.
References
- 1. This compound | C24H24N3O+ | CID 194254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GB2268506A - Process for the preparation of oxazine dyes - Google Patents [patents.google.com]
- 4. rusjbpc.ru [rusjbpc.ru]
- 5. Synthesis and Properties of Benzo[a]phenoxazinium Chalcogen Analogues as Novel Broad-Spectrum Antimicrobial Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Photophysical Characteristics of Oxazine 750: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core photophysical properties of Oxazine 750, a near-infrared (NIR) fluorescent dye with significant applications in laser technology, fluorescence microscopy, and as a biological probe. Understanding its quantum yield and fluorescence lifetime is paramount for optimizing its performance in various experimental settings. This document provides a comprehensive overview of these parameters, details the methodologies for their measurement, and visualizes the key experimental workflows and influencing factors.
Core Photophysical Parameters of this compound and Related Dyes
The fluorescence quantum yield (Φf) and fluorescence lifetime (τf) of this compound, like other oxazine dyes, are highly sensitive to the solvent environment. This sensitivity is primarily attributed to non-radiative decay pathways, such as internal conversion and intersystem crossing, which are influenced by solvent polarity, viscosity, and the ability to form hydrogen bonds. While a comprehensive dataset for this compound across a wide range of solvents is not consolidated in the literature, the available data for this compound and its structural analogs, Oxazine 1 and Oxazine 170, provide valuable insights into its expected behavior.
The fluorescence efficiency of Oxazine 1 perchlorate, for instance, is notably low in polar protic solvents like ethanol (Φf < 0.1) but increases significantly in less polar and more viscous environments such as dichloromethane and 1,2-dichlorobenzene[1]. This phenomenon is often linked to the formation of a twisted intramolecular charge transfer (TICT) state in polar solvents, which provides an efficient non-radiative decay channel.
| Dye | Solvent | Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) | Reference |
| Oxazine 1 | Ethanol | 0.11 | - | [2] |
| Oxazine 1 | Ethylene Glycol | 0.19 | - | [2] |
| Oxazine 170 | Ethanol | ~0.5 | - | |
| This compound | Aqueous Media | - | Emission Maxima at 667 nm | [3] |
Note: The table above summarizes the limited publicly available quantitative data. Researchers are encouraged to determine these parameters for their specific experimental conditions.
Experimental Protocols
Accurate determination of the quantum yield and fluorescence lifetime of this compound is crucial for its effective application. The following sections detail the standard experimental protocols for these measurements.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
1. Materials and Equipment:
-
Spectrofluorometer with a corrected emission spectrum
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound solution of unknown quantum yield (sample)
-
A standard dye with a known quantum yield in the near-infrared region (e.g., Indocyanine Green in DMSO)
-
Solvent(s) for dissolving the sample and standard
2. Procedure:
-
Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Absorption Spectra Measurement: Record the absorption spectra of all solutions using a UV-Vis spectrophotometer. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra Measurement: Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Data Analysis: The quantum yield of the sample (Φf,s) is calculated using the following equation:
Φf,s = Φf,r * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
Φf,r is the quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively (if different solvents are used).
-
3. Key Considerations:
-
The chosen standard should have an emission range that overlaps with that of this compound.
-
The instrument's spectral response should be corrected to ensure accurate intensity measurements.
-
All measurements should be performed under identical experimental conditions (e.g., temperature, excitation and emission bandwidths).
Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It involves the statistical measurement of the time delay between the excitation pulse and the detection of the first emitted photon.
1. Materials and Equipment:
-
Pulsed light source with a high repetition rate (e.g., picosecond laser diode or Ti:Sapphire laser)
-
Sample holder and temperature control unit
-
High-speed, single-photon sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode)
-
TCSPC electronics (including a constant fraction discriminator, a time-to-amplitude converter, and a multichannel analyzer)
-
Data analysis software
2. Procedure:
-
Instrument Setup and Calibration:
-
Set the excitation wavelength to an absorption maximum of this compound.
-
Optimize the detector settings for single-photon detection.
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
-
Sample Measurement:
-
Place the this compound solution in the sample holder.
-
Acquire the fluorescence decay data by collecting single-photon events over a sufficient period to build up a statistically significant decay histogram. The collection rate should be kept low (typically 1-5% of the laser repetition rate) to avoid pulse pile-up.
-
-
Data Analysis:
-
The acquired fluorescence decay data is deconvoluted with the IRF to obtain the true fluorescence decay of the sample.
-
The decay is then fitted to one or more exponential functions to determine the fluorescence lifetime(s) (τf). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
I(t) = I0 * exp(-t / τf)
-
3. Key Considerations:
-
The choice of excitation source and detector will determine the time resolution of the measurement.
-
Proper deconvolution of the IRF is critical for obtaining accurate lifetime values, especially for short lifetimes.
-
The quality of the fit should be evaluated using statistical parameters such as chi-squared (χ²).
Visualizing Key Processes
To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.
References
An In-depth Technical Guide to the Molecular Characteristics of Oxazine 750 as a Fluorochrome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine 750 is a fluorescent dye belonging to the oxazine class of heterocyclic compounds. It is characterized by its absorption and emission in the far-red to near-infrared region of the electromagnetic spectrum. This property makes it a valuable tool in various biological and biomedical research applications where minimizing autofluorescence from endogenous molecules is critical. This guide provides a comprehensive overview of the core molecular characteristics of this compound, detailed experimental protocols for its application, and a visualization of its primary mechanism of action when used as a nucleic acid stain.
Core Molecular and Photophysical Properties
This compound's utility as a fluorochrome is defined by its specific chemical structure and resulting photophysical characteristics. These properties dictate its spectral profile, brightness, and suitability for different applications.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 3-Imino-3H-phenoxazine, 7-(diethylamino)- | N/A |
| Synonyms | Oxazine-750, OX750 | [1] |
| Molecular Formula | C₂₄H₂₄N₃O⁺ | [1] |
| Molecular Weight | 370.47 g/mol | [1] |
| CAS Number | 67556-77-8 | [1] |
Photophysical Properties
The photophysical properties of a fluorochrome are paramount to its performance in fluorescence-based assays. The following table summarizes the key photophysical parameters of this compound.
| Property | Value | Conditions | Reference |
| Absorption Maximum (λabs) | 646 nm | Methanol | N/A |
| Emission Maximum (λem) | 667 nm | Aqueous Solution | [2] |
| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹ | PBS | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.11* | Ethanol | [4] |
| Fluorescence Lifetime (τ) | ~0.7 ns** | Water, 22°C | N/A |
*Note: This value is for the closely related compound Oxazine 1 and serves as an estimate for this compound. **Note: This value is for Alexa Fluor 750, a structurally similar dye.
Mechanism of Action: DNA Intercalation
One of the primary applications of this compound is as a fluorescent stain for nucleic acids, particularly DNA. The mechanism by which it fluoresces upon binding to DNA is believed to be through intercalation. In this process, the planar aromatic ring system of the this compound molecule inserts itself between the base pairs of the DNA double helix. This intercalation has two key consequences that lead to a significant increase in fluorescence:
-
Stabilization of the Excited State: The rigid environment of the DNA helix restricts the non-radiative decay pathways of the excited this compound molecule, leading to a higher probability of radiative decay (fluorescence).
-
Reduced Quenching: By intercalating, the dye is shielded from solvent molecules and other quenchers that would otherwise decrease its fluorescence in solution.
This fluorescence enhancement upon DNA binding makes this compound a useful tool for quantifying DNA content and visualizing cell nuclei.
Caption: Mechanism of this compound fluorescence upon DNA intercalation.
Experimental Protocols
The following sections provide detailed methodologies for common applications of this compound.
Flow Cytometry for DNA Content Analysis
This protocol is adapted from a method for analyzing DNA content in cells using a 633 nm laser for excitation.[1][4]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%) for cell fixation
-
Cell suspension
-
Flow cytometer with a 633 nm or similar red laser and appropriate emission filters (e.g., >665 nm long-pass)
Procedure:
-
Cell Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping.
-
Incubate the cells at -20°C for at least 30 minutes (can be stored for longer periods).
-
-
Staining:
-
Flow Cytometric Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Excite the cells with a 633 nm laser (or a laser with a similar wavelength).
-
Collect the fluorescence emission using a long-pass filter, typically >665 nm.[1][4]
-
Gate on single cells using forward and side scatter to exclude doublets and debris.
-
Generate a histogram of the fluorescence intensity to visualize the cell cycle distribution (G1, S, and G2/M phases).
-
Caption: Workflow for DNA content analysis using this compound.
In Vivo Fluorescence Imaging
This protocol provides a general guideline for near-infrared in vivo imaging using a fluorochrome with similar spectral properties to this compound.
Materials:
-
This compound conjugated to a targeting moiety (e.g., antibody, peptide) or as a standalone agent.
-
Sterile PBS for injection.
-
Anesthetizing agent (e.g., isoflurane).
-
In vivo imaging system equipped with appropriate excitation and emission filters for the 750 nm range.
-
Animal model.
Procedure:
-
Animal Preparation:
-
Anesthetize the animal using a suitable method (e.g., isoflurane inhalation).
-
If necessary, remove fur from the imaging area to reduce light scattering and absorption.
-
-
Probe Administration:
-
Inject the this compound probe via an appropriate route (e.g., intravenous, intraperitoneal). The optimal dose and route will depend on the specific probe and experimental model.
-
-
Imaging:
-
Place the anesthetized animal in the imaging chamber.
-
Acquire images at various time points post-injection to determine the optimal imaging window for target accumulation and background clearance.
-
Use an excitation filter appropriate for this compound (e.g., around 630-650 nm) and an emission filter in the near-infrared range (e.g., >680 nm or a specific bandpass around 750 nm).
-
Acquire both a white-light image for anatomical reference and a fluorescence image.
-
-
Data Analysis:
-
Overlay the fluorescence and white-light images to localize the signal.
-
Quantify the fluorescence intensity in regions of interest (ROIs) to assess probe distribution and target engagement.
-
Safety and Handling
This compound is a chemical compound and should be handled with appropriate laboratory safety precautions. Users should consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed information on toxicity, handling, and disposal. In general, it is recommended to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area.
Conclusion
This compound is a versatile and valuable fluorochrome for a range of applications in biological and biomedical research. Its far-red to near-infrared spectral properties make it particularly well-suited for experiments where minimizing autofluorescence is crucial, such as in vivo imaging and flow cytometry. By understanding its core molecular characteristics and following established experimental protocols, researchers can effectively leverage the capabilities of this compound to advance their scientific investigations.
References
An In-depth Technical Guide to the Early Applications of Oxazine Dyes in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
The late 19th and early 20th centuries marked a transformative period in biological sciences, largely driven by the development of synthetic dyes that enabled researchers to visualize the intricate structures of cells and tissues. Among these, the oxazine dyes, a class of heterocyclic compounds, emerged as powerful tools for differential staining. Their unique chemical properties allowed for the selective coloration of various cellular components, providing unprecedented insights into cytology and histology. This technical guide delves into the core early applications of key oxazine dyes, providing detailed experimental protocols from the foundational literature, quantitative data where available, and a visualization of the staining mechanisms.
Core Oxazine Dyes and Their Early Applications
The pioneering work in biological staining utilized a select group of oxazine dyes, each with a specific affinity for certain cellular structures. This guide focuses on the historical applications of Gallocyanin, Celestine Blue, Nile Blue, Brilliant Cresyl Blue, and Meldola's Blue.
Gallocyanin: A Precise Stain for Nucleic Acids
Introduced by Einarson in 1932, Gallocyanin quickly became a valuable tool for the selective staining of nucleic acids (DNA and RNA)[1]. Its application with a chrome alum mordant provided a progressive and stoichiometric staining method, meaning the intensity of the stain was proportional to the amount of nucleic acid present[1].
This protocol is adapted from Einarson's original 1932 publication, "A method for progressive selective staining of Nissl and nuclear substance in nerve cells."
Reagents:
| Reagent | Quantity |
| Gallocyanin | 0.15 g |
| 5% Aqueous Chrome Alum (Chromium (III) potassium sulfate) | 100 ml |
Procedure:
-
Stain Preparation:
-
Add the Gallocyanin powder to the 5% chrome alum solution.
-
Slowly heat the mixture to boiling and boil for 5 minutes.
-
Allow the solution to cool to room temperature.
-
Filter the solution. The filtrate is the staining solution.
-
The stain can be used immediately and is stable for about a month.
-
-
Tissue Preparation:
-
Fix tissue in 10% formalin, Zenker's fluid, or Carnoy's solution.
-
Embed in paraffin and cut sections 5-10 µm thick.
-
Deparaffinize sections and bring to water through graded alcohols.
-
-
Staining:
-
Immerse the slides in the Gallocyanin-chrome alum solution for 24 to 48 hours at room temperature.
-
Rinse the slides in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of alcohols (70%, 95%, absolute).
-
Clear in xylene.
-
Mount in Canada balsam or a similar resinous medium.
-
Expected Results:
-
Nuclei (DNA and RNA): Dark blue to violet
-
Nissl bodies in neurons (RNA): Dark blue to violet
-
Cytoplasm: Faint blue or unstained
The staining mechanism involves the formation of a dye-metal complex. Gallocyanin chelates with the chromium ions from the chrome alum, creating a positively charged complex. This complex then binds to the negatively charged phosphate groups of the nucleic acid backbone.
Celestine Blue: A Reliable Hematoxylin Substitute
In 1928, Proescher and Arkush introduced Celestine Blue as a robust nuclear stain, particularly when used with an iron mordant[2][3]. It forms a dye-metal lake that strongly binds to chromatin, providing a clear and stable blue coloration of the nucleus. This made it an excellent substitute for hematoxylin, which could be variable in its staining quality.
This protocol is based on the 1928 publication by Proescher and Arkush, "Metallic lakes of the oxazin group as nuclear stains."
Reagents:
| Reagent | Quantity |
| Celestine Blue B | 0.5 g |
| 5% Aqueous Ferric Ammonium Sulfate | 100 ml |
| Glycerol | 14 ml |
| Concentrated Sulfuric Acid | 0.5 ml |
Procedure:
-
Stain Preparation:
-
Dissolve the ferric ammonium sulfate in distilled water.
-
Add the Celestine Blue B powder and boil the mixture for 5 minutes.
-
Allow the solution to cool and then filter.
-
To the filtrate, add the glycerol and sulfuric acid.
-
-
Tissue Preparation:
-
Fix tissues in formalin or other standard fixatives.
-
Embed in paraffin and cut sections.
-
Deparaffinize and rehydrate to water.
-
-
Staining:
-
Immerse slides in the Iron-Celestine Blue solution for 5 to 10 minutes.
-
Wash thoroughly in running tap water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with a 1% aqueous solution of Eosin Y for 1-2 minutes, if desired.
-
Rinse in water.
-
Dehydrate through graded alcohols.
-
Clear in xylene and mount.
-
Expected Results:
-
Nuclei: Dark blue
-
Cytoplasm (with Eosin counterstain): Pink to red
The process involves the formation of a dye-metal complex prior to staining the tissue.
Nile Blue: Differentiating Lipids
Introduced by Lorrain Smith in 1908, Nile Blue A became a significant histochemical tool for the differential staining of lipids[4]. It uniquely stains acidic lipids (like fatty acids and phospholipids) blue, while neutral lipids (triglycerides) are stained red by an impurity, Nile Red (oxazone), that forms in the dye solution.
This protocol is adapted from J. Lorrain Smith's 1908 paper, "On the simultaneous staining of neutral fat and fatty acid by oxazine dyes."
Reagents:
| Reagent | Quantity |
| Nile Blue Sulfate | 0.1 g |
| Distilled Water | 100 ml |
| 1% Acetic Acid | (for differentiation) |
Procedure:
-
Stain Preparation:
-
Dissolve the Nile Blue Sulfate in distilled water to make a 0.1% aqueous solution.
-
-
Tissue Preparation:
-
Fix tissues in 10% formalin.
-
Cut frozen sections 10-15 µm thick.
-
Rinse the sections in distilled water.
-
-
Staining:
-
Stain the frozen sections in the 0.1% Nile Blue Sulfate solution for 20 minutes at 37°C or for a longer duration at room temperature.
-
Rinse briefly in water.
-
-
Differentiation and Mounting:
-
Differentiate in 1% acetic acid for 10-20 seconds, observing the color change under a microscope.
-
Wash thoroughly in several changes of distilled water.
-
Mount in glycerin jelly.
-
Expected Results:
-
Neutral Fats (Triglycerides): Pink to Red
-
Fatty Acids and other Acidic Lipids: Blue
-
Nuclei: Blue
The differential staining is a result of two components in the Nile Blue solution: the blue oxazine base and the red oxazone (Nile Red). The basic oxazine dye forms a salt linkage with acidic lipids, staining them blue. The Nile Red, being non-ionic and more lipid-soluble, dissolves in the neutral lipid droplets, imparting a red color.
Brilliant Cresyl Blue: A Vital Stain for Reticulocytes
Brilliant Cresyl Blue was introduced as a supravital stain for reticulocytes (immature red blood cells) by Levaditi in 1901[5]. This technique allows for the visualization of the residual ribosomal RNA (rRNA) in these young erythrocytes, which precipitates as a dark blue network or granules upon staining[6][7][8].
This is a representative protocol from the early use of Brilliant Cresyl Blue for reticulocyte counts.
Reagents:
| Reagent | Quantity |
| Brilliant Cresyl Blue | 1.0 g |
| 0.85% Saline Solution (with 0.4% Sodium Citrate) | 100 ml |
Procedure:
-
Stain Preparation:
-
Dissolve the Brilliant Cresyl Blue in the saline-citrate solution to make a 1% stock solution. Filter before use.
-
-
Staining:
-
On a clean glass slide, mix one drop of the staining solution with one drop of fresh, anticoagulated blood.
-
Cover the mixture with a coverslip and seal the edges with petroleum jelly to prevent drying.
-
Allow the preparation to stand at room temperature for 10-15 minutes.
-
-
Microscopic Examination:
-
Examine the slide under the oil immersion objective.
-
Count the number of reticulocytes (cells containing blue reticulum) per 1000 red blood cells to determine the reticulocyte percentage.
-
Expected Results:
-
Reticulocytes: Red blood cells containing a network of blue-staining granules or filaments.
-
Mature Erythrocytes: Pale greenish-blue or unstained.
-
Leukocytes: Nuclei stain dark blue.
Brilliant Cresyl Blue is a basic dye that penetrates the living cell membrane of reticulocytes and interacts with the acidic ribosomal RNA, causing it to precipitate and stain blue.
References
- 1. Gallocyanin stain - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Metallic Lakes of the oxazines (Gallamin Blue, Gallocyanin and Coelestin Blue) as Nuclear Stain Substitutes for Hematoxylin | Semantic Scholar [semanticscholar.org]
- 4. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 5. biognost.com [biognost.com]
- 6. m.youtube.com [m.youtube.com]
- 7. laboratorytests.org [laboratorytests.org]
- 8. himedialabs.com [himedialabs.com]
Theoretical Calculations of Oxazine 750 Spectral Properties: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methods used to calculate the spectral properties of the fluorescent dye Oxazine 750. It details the computational approaches, summarizes key quantitative data from theoretical and experimental studies, and provides representative experimental protocols for spectral measurements.
Introduction to this compound and its Spectral Characteristics
This compound is a highly fluorescent dye belonging to the oxazine family, known for its applications in laser technology and as a fluorescent marker in biological systems.[1] Its absorption and emission spectra are sensitive to the solvent environment, a phenomenon known as solvatochromism. A characteristic feature of the absorption spectrum of this compound in dilute solutions is the presence of a main absorption peak and a distinct short-wavelength shoulder.[1] The origin of this shoulder has been a subject of investigation, with theoretical calculations playing a crucial role in elucidating its vibronic nature.[1][2][3]
Theoretical Framework for Spectral Property Calculation
The spectral properties of this compound are primarily investigated using quantum chemical calculations, with Time-Dependent Density Functional Theory (TD-DFT) being the most common and effective method for studying excited states.
Computational Methodology
The standard computational protocol involves several key steps:
-
Ground State Geometry Optimization: The spatial structure of the this compound molecule is first optimized in its electronic ground state (S₀) using Density Functional Theory (DFT). The choice of the functional and basis set is critical for obtaining an accurate starting geometry.
-
Excited State Calculations: Following ground state optimization, the vertical excitation energies, oscillator strengths, and transition dipole moments for the lowest singlet electronic transitions (e.g., S₀ → S₁, S₀ → S₂, etc.) are calculated using TD-DFT.
-
Vibronic Spectra Simulation: To accurately reproduce the experimental spectra, including the characteristic shoulder, vibronic transitions must be considered. This involves calculating the potential energy surfaces of the ground and excited states and modeling the coupling between electronic transitions and molecular vibrations.
-
Solvent Effects: The influence of the solvent is crucial and is typically modeled using a Polarizable Continuum Model (PCM), such as the Solvation Model based on Density (SMD), which provides a good balance between accuracy and computational cost. For specific interactions like hydrogen bonding, explicit solvent molecules can be included in the quantum mechanical calculation.
A study by Leontieva et al. found that the MN12SX functional with the 6-31++G(d,p) basis set and the SMD solvent model for water accurately reproduced the experimental absorption spectrum of this compound.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from theoretical calculations and experimental measurements of this compound's spectral properties.
Table 1: Calculated vs. Experimental Absorption Maxima of this compound in Water
| Spectral Feature | Calculated Wavelength (nm) (MN12SX/6-31++G(d,p)/SMD) | Experimental Wavelength (nm) |
| Main Absorption Maximum (λmax) | 666 | 666 |
| Short-Wavelength Shoulder (λshoulder) | 612 | 612 |
Data sourced from Leontieva et al. The calculations show excellent agreement with experimental data, supporting the vibronic origin of the shoulder.[1][2]
Table 2: Calculated Electronic Transitions for this compound in Water
| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Contribution to Spectrum |
| S₀ → S₁ | ~1.86 | High | Main absorption band |
| S₀ → S₂ | Higher | Very Low | Negligible |
| S₀ → S₃ | Higher | Very Low | Negligible |
The S₀→S₁ transition is the dominant electronic transition in the visible region. Higher energy transitions have very low oscillator strengths and do not contribute significantly to the main absorption features.[1]
Table 3: Effect of Solvent on the Experimental Absorption Maximum (λmax) of this compound
| Solvent | λmax (nm) |
| 1,4-Dioxane | 649 |
| Acetone | 665 |
| Water | 665 |
| Methanol | 669 |
The absorption maximum of this compound exhibits a red-shift in polar and hydrogen-bonding solvents, indicating a larger dipole moment in the excited state compared to the ground state.[1]
Table 4: Calculated Dipole Moments (μ) of this compound
| State | Dipole Moment (Debye) |
| Ground State (μGS) | < Excited State |
| Franck-Condon Excited State (μFC) | ≈ Equilibrium Excited State |
| Equilibrium Excited State (μEES) | > Ground State |
Calculations show that the dipole moment of this compound increases upon excitation (μGS < μEES), which is consistent with the observed positive solvatochromism and corresponds to a π→π* type of electronic transition.[1]
Experimental Protocols
This section provides representative methodologies for the experimental determination of the absorption and fluorescence spectra of this compound.
Absorption Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, water).
-
Prepare a series of dilutions to a final concentration that yields an absorbance maximum in the range of 0.1 - 1.0 to ensure linearity according to the Beer-Lambert law.
-
Use 1 cm path length quartz cuvettes for measurements in the UV-Visible range.
-
-
Instrumentation:
-
Use a dual-beam UV-Visible spectrophotometer (e.g., JASCO V-570).
-
-
Data Acquisition:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measure the absorption spectrum of the this compound solution over a wavelength range of approximately 400-800 nm.
-
Set the spectral bandwidth to 1.0 nm, the scan speed to a moderate rate (e.g., 100 nm/min), and the data interval to 0.5 nm.
-
Fluorescence Spectroscopy Protocol
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired solvent with an absorbance of less than 0.1 at the excitation wavelength to avoid inner-filter effects.
-
Use four-sided clear quartz cuvettes for fluorescence measurements.
-
-
Instrumentation:
-
Use a spectrofluorometer (e.g., PerkinElmer LS55).
-
-
Data Acquisition:
-
Set the excitation wavelength to a value on the rising edge of the lowest energy absorption band (e.g., ~620 nm).
-
Record the emission spectrum over a wavelength range from just above the excitation wavelength to the near-infrared (e.g., 630-850 nm).
-
Set both the excitation and emission monochromator slit widths to achieve a suitable spectral bandwidth (e.g., 5 nm).
-
The detector should be positioned at 90° to the excitation beam to minimize scattered light.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key computational workflows and physical phenomena related to the spectral properties of this compound.
Caption: Computational workflow for determining the vibronic absorption spectrum of this compound.
Caption: Jablonski-style diagram for this compound illustrating key electronic and vibronic transitions.
Caption: Conceptual diagram showing the redshift in absorption upon including explicit water molecules.
References
Delving into the Realm of Near-Infrared Oxazine Dyes: A Technical Guide to Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Near-infrared (NIR) oxazine dyes have emerged as powerful tools in biomedical research and drug development, offering distinct advantages for deep-tissue imaging and sensing applications. Their ability to absorb and emit light in the NIR window (650-900 nm) allows for greater penetration through biological tissues with reduced autofluorescence, leading to higher signal-to-noise ratios. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of these versatile fluorophores, with a focus on practical methodologies and data-driven insights.
Core Principles and Synthetic Strategies
The fundamental structure of oxazine dyes consists of a heterocyclic ring containing both oxygen and nitrogen atoms. The strategic modification of this core structure is key to tuning their photophysical properties for specific applications. A significant advancement in the field has been the development of synthetic strategies to enhance the utility of these dyes, particularly for live-cell imaging.
One notable strategy involves the introduction of esterase-labile sulfonate esters. This modification renders the dyes cell-permeable. Once inside the cell, endogenous esterases cleave the ester group, unmasking a highly polar anionic sulfonate. This "traps" the dye within the cell, allowing for prolonged imaging.[1][2][3]
Experimental Protocol: Synthesis of a Sulfonated NIR Oxazine Dye
A common synthetic route to sulfonated NIR oxazine dyes involves a multi-step process, including diazonium coupling and acid-catalyzed condensation. The following is a representative protocol adapted from the literature for the synthesis of a sulfonated oxazine dye.[2][3]
Materials:
-
m-Anisidine
-
Acetone
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
1,3-Propanesultone
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
N-ethyl-7-hydroxy-tetrahydroquinoline
-
Acetic acid
Procedure:
-
Synthesis of the Dihydroquinoline Intermediate: React m-anisidine with acetone in the presence of a catalytic amount of In(OTf)₃ to form the corresponding dihydroquinoline.
-
N-Alkylation and Sulfonation: The dihydroquinoline is then N-alkylated and subsequently sulfonated to introduce the sulfonate group. For esterase-labile versions, a protected sulfonate is used.
-
Diazonium Coupling: The sulfonated intermediate is subjected to diazonium coupling using sodium nitrite and hydrochloric acid to form an arylazo compound.
-
Acid-Catalyzed Condensation: The final oxazine dye is formed through an acid-catalyzed condensation of the arylazo compound with a suitable aminophenol derivative, such as N-ethyl-7-hydroxy-tetrahydroquinoline, in a solvent like acetic acid.
-
Purification: The crude product is purified using techniques such as silica gel flash chromatography or high-performance liquid chromatography (HPLC) to yield the pure NIR oxazine dye.
Photophysical Characterization: Unveiling the Spectroscopic Signature
A thorough understanding of the photophysical properties of NIR oxazine dyes is crucial for their effective application. Key parameters include the maximum absorption and emission wavelengths (λmax and λem), molar extinction coefficient (ε), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ).
Experimental Protocol: Photophysical Characterization
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (Spectrofluorometer)
Procedure:
-
Sample Preparation: Prepare dilute solutions of the NIR oxazine dye in various solvents of interest (e.g., phosphate-buffered saline (PBS), ethanol, dimethyl sulfoxide (DMSO)) in quartz cuvettes. The concentration should be adjusted to have an absorbance of approximately 0.05 at the excitation wavelength to avoid inner filter effects.
-
Absorption Spectroscopy: Record the absorption spectrum of the dye solution using a UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax) and the molar extinction coefficient (ε) using the Beer-Lambert law.
-
Fluorescence Spectroscopy:
-
Excite the sample at its λmax and record the fluorescence emission spectrum to determine the maximum emission wavelength (λem).
-
The fluorescence quantum yield (ΦF) is typically determined relative to a well-characterized standard with a known quantum yield (e.g., cresyl violet or oxazine 170 in ethanol). The quantum yield is calculated using the following equation: ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Data Analysis: Analyze the collected data to compile a comprehensive photophysical profile of the NIR oxazine dye.
Quantitative Data Summary
The following tables summarize the key photophysical properties of representative NIR oxazine dyes from the literature.
| Dye/Compound | λmax (nm) | λem (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Reference |
| Sulfonated Oxazine Dye 22 | 673 | 689 | Not Reported | PBS | [3] |
| Oxazine 1 | ~650 | ~670 | > 100,000 | Not Specified | |
| Oxazine 170 | Not Reported | Not Reported | Not Reported | Ethanol | |
| Cresyl Violet | Not Reported | Not Reported | Not Reported | Ethanol |
| Dye | Fluorescence Quantum Yield (ΦF) | Solvent | Reference |
| Oxazine 170 | 0.579 | Ethanol | |
| Cresyl Violet | 0.578 | Ethanol |
Visualizing a Key Application: Monitoring Leucine Aminopeptidase Activity in Cancer
NIR oxazine-based fluorescent probes can be designed to monitor specific enzymatic activity within a biological system. A prominent example is the detection of leucine aminopeptidase (LAP), an enzyme often overexpressed in cancer cells and implicated in tumor invasion and metastasis.[1][4][5][6][7]
A probe for LAP can be constructed by attaching a leucine amino acid residue to the oxazine fluorophore. This modification can alter the electronic properties of the dye, leading to a quenched or shifted fluorescence signal. Upon enzymatic cleavage of the leucine residue by LAP, the original, highly fluorescent oxazine dye is released, resulting in a "turn-on" fluorescence response that is proportional to the enzyme's activity.
Below is a diagram illustrating the signaling pathway and the mechanism of action for an NIR oxazine-based LAP probe.
Caption: Signaling pathway of Leucine Aminopeptidase (LAP) in cancer and detection mechanism of a NIR oxazine probe.
Experimental and Logical Workflows
The development and characterization of a novel NIR oxazine dye follow a structured workflow, from initial design and synthesis to comprehensive photophysical and biological evaluation.
Caption: General experimental workflow for the development and characterization of NIR oxazine fluorescent probes.
This logical relationship diagram illustrates the key steps involved in designing NIR oxazine dyes with specific functionalities.
Caption: Logical relationships in the design of functional NIR oxazine dyes.
This technical guide provides a foundational understanding of the discovery and initial characterization of near-infrared oxazine dyes. By detailing synthetic strategies, characterization protocols, and key applications, it aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize and innovate with these powerful fluorescent tools. The continued development of novel NIR oxazine dyes holds immense promise for advancing our understanding of complex biological processes and for the development of next-generation diagnostic and therapeutic agents.
References
- 1. Leucine aminopeptidase 3 promotes migration and invasion of breast cancer cells through upregulation of fascin and matrix metalloproteinases-2/9 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of near-IR fluorescent oxazine dyes with esterase-labile sulfonate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Near-IR Fluorescent Oxazine Dyes with Esterase-labile Sulfonate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leucine aminopeptidase may contribute to the intrinsic resistance of cancer cells toward cisplatin as revealed by an ultrasensitive fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leucine aminopeptidase may contribute to the intrinsic resistance of cancer cells toward cisplatin as revealed by an ultrasensitive fluorescent probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Oxazine 750 Staining in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine 750 is a fluorescent dye belonging to the oxazine class of compounds, which is increasingly utilized in various biological applications, including flow cytometry and microscopy. Its fluorescence in the far-red region of the spectrum makes it a valuable tool for live-cell imaging, as it minimizes autofluorescence from cellular components and reduces the potential for phototoxicity compared to shorter wavelength dyes. This document provides detailed application notes and a comprehensive protocol for the use of this compound in live-cell imaging applications.
Principle of Staining
The precise mechanism of this compound staining in live cells is not fully elucidated but is understood to involve its ability to cross cell membranes and accumulate intracellularly. While it has been used for DNA content analysis in fixed and permeabilized cells, its application in live-cell imaging likely involves binding to various cellular components. The positively charged nature of the dye may facilitate its interaction with negatively charged molecules and membranes within the cell.
Photophysical Properties
| Property | Value (Approximate) | Source |
| Excitation Maximum (λex) | ~630-650 nm | General Literature |
| Emission Maximum (λem) | ~665-680 nm | General Literature |
| Molar Extinction Coefficient (ε) | ~107,000 M⁻¹cm⁻¹ (for an this compound conjugate in PBS) | [1] |
| Quantum Yield (Φ) | Not readily available for cellular environment | |
| Photostability | Generally considered to be high | General Literature |
Experimental Protocols
This section provides a detailed protocol for staining live cells with this compound and subsequent imaging using fluorescence microscopy.
Materials
-
This compound dye (stock solution in DMSO, typically 1-10 mM)
-
Live cells cultured in appropriate vessels (e.g., glass-bottom dishes, chamber slides)
-
Complete cell culture medium
-
Live-cell imaging solution (e.g., phenol red-free medium, Hanks' Balanced Salt Solution with calcium and magnesium)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., Cy5 filter set)
-
Incubator (37°C, 5% CO₂)
Staining Protocol
-
Cell Preparation: Culture cells to the desired confluency (typically 50-80%) in a suitable imaging vessel. Ensure cells are healthy and adherent before staining.
-
Preparation of Staining Solution:
-
Prepare a fresh working solution of this compound in pre-warmed (37°C) complete cell culture medium or a suitable live-cell imaging solution.
-
A starting concentration range of 10-30 µM is recommended based on flow cytometry applications[2][3]. A study using an this compound conjugate for live-cell analysis used a concentration of 20 µM[1]. It is advisable to perform a concentration optimization study for your specific cell type and experimental conditions.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the pre-warmed this compound staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically. A 2-hour incubation has been used for intracellular staining with an this compound conjugate in live cells for flow cytometry[1].
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with pre-warmed live-cell imaging solution to remove unbound dye and reduce background fluorescence.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
Immediately proceed to image the cells on a fluorescence microscope equipped with a suitable filter set for far-red fluorescence (e.g., excitation filter ~620/40 nm, emission filter ~690/50 nm).
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching[4][5].
-
Experimental Workflow
Caption: Workflow for this compound live-cell staining.
Data and Considerations
Cytotoxicity and Phototoxicity
Minimizing cytotoxicity and phototoxicity is paramount in live-cell imaging to ensure the observed biological processes are not artifacts of the experimental procedure.
-
Concentration-Dependent Cytotoxicity: While specific data for this compound is limited, a study on the related compound, Oxazine 4-perchlorate, on U87 human-derived glioma cells indicated that concentrations below 100 µM can be considered safe. It is recommended to perform a cell viability assay (e.g., MTT or live/dead staining) to determine the optimal, non-toxic concentration of this compound for your specific cell line.
-
Phototoxicity: Far-red excitation is generally less phototoxic than shorter wavelengths. However, prolonged exposure to high-intensity light can still induce cellular stress and damage[4]. To mitigate phototoxicity:
-
Use the lowest possible excitation laser power or lamp intensity.
-
Keep exposure times as short as possible.
-
Use sensitive detectors to maximize signal collection with minimal excitation.
-
Consider using time-lapse imaging with longer intervals between acquisitions if the biological process allows.
-
Signal-to-Noise Ratio
A high signal-to-noise ratio (SNR) is essential for obtaining clear, high-quality images.
-
Optimizing Staining: Proper optimization of dye concentration and incubation time is crucial. Insufficient staining will result in a weak signal, while excessive staining can lead to high background and potential cytotoxicity.
-
Washing: Thorough washing after staining is critical to remove unbound dye, which is a major contributor to background noise.
-
Imaging Medium: Using a phenol red-free imaging medium can significantly reduce background fluorescence.
-
Instrument Settings: Adjusting detector gain and offset can improve the SNR, but care should be taken to avoid saturating the detector.
Signaling Pathway and Logical Relationships
The interaction of this compound with live cells is a multi-step process that is influenced by several factors. The following diagram illustrates the logical relationships in optimizing the staining protocol.
Caption: Factors influencing optimal image quality.
Conclusion
This compound is a promising far-red fluorescent dye for live-cell imaging. Successful application requires careful optimization of staining concentration, incubation time, and imaging parameters to achieve a high signal-to-noise ratio while maintaining cell viability. By following the detailed protocol and considering the factors outlined in these application notes, researchers can effectively utilize this compound to visualize dynamic processes in living cells. Further studies are warranted to fully characterize the photophysical properties and potential cytotoxicity of this compound in a wider range of live-cell applications.
References
- 1. Oxazine Conjugated Nanoparticle Detects In Vivo Hypochlorous Acid and Peroxynitrite Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry of DNA content using this compound or related laser dyes with 633 nm excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry of DNA content using this compound or related laser dyes with 633 nm excitation. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
Application Notes and Protocols for Oxazine 750 in Super-Resolution Microscopy (STORM, STED)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine 750 is a fluorescent dye belonging to the oxazine class, which has demonstrated utility in super-resolution microscopy techniques, particularly Stochastic Optical Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy. Its emission in the far-red region of the spectrum makes it advantageous for cellular imaging, as it minimizes autofluorescence from biological samples.[1] This document provides detailed application notes and protocols for the effective use of this compound in super-resolution imaging, enabling researchers to achieve nanoscale resolution in their studies of cellular structures and molecular interactions.
Photophysical Properties of this compound
Understanding the photophysical properties of this compound is crucial for optimizing its performance in super-resolution microscopy. While comprehensive data for this compound can be limited, its structural analog, Alexa Fluor 750, provides a reliable reference.
| Property | Value | Reference/Note |
| Excitation Maximum (λex) | ~749 nm | |
| Emission Maximum (λem) | ~775 nm | |
| Molar Extinction Coefficient | ~240,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | ~0.12 (in PBS) | [3] |
| Fluorescence Lifetime (τ) | ~0.7 ns (in water) | [3] |
| Recommended STED Depletion Laser | 775 nm | [4] |
I. Stochastic Optical Reconstruction Microscopy (STORM) with this compound
dSTORM (direct STORM) is a single-molecule localization microscopy (SMLM) technique that relies on the photoswitching of single fluorophores between a fluorescent "on" state and a dark "off" state. Oxazine dyes, including this compound, are well-suited for dSTORM due to their ability to enter a stable, long-lived dark state through reduction in the presence of a thiol-containing imaging buffer.[5][6]
Photoswitching Mechanism of Oxazine Dyes
The photoswitching of oxazine dyes in a reducing buffer involves the transition of the dye molecule into a stable, reduced, and protonated dark state. This process is reversible, and the molecule can be returned to its fluorescent state, allowing for the stochastic activation and subsequent localization of individual molecules over thousands of imaging frames.
Quantitative Performance in STORM
The quality of STORM imaging is highly dependent on the photophysical performance of the dye in the chosen imaging buffer. Key performance indicators include the number of photons detected per switching event (brightness), the duty cycle (fraction of time in the 'on' state), and the number of switching cycles before photobleaching. While specific data for this compound is not abundant, data for the comparable dye, Alexa Fluor 750, provides valuable insights.
| Parameter | Alexa Fluor 750 in 143mM BME/OS Buffer | Alexa Fluor 750 in TCEP Buffer | Reference |
| Photons per Emission Event | 703 | 2800 | |
| Photoactivation | UV-Violet (405 nm) | UV-Violet (405 nm) |
Note: BME/OS refers to a β-mercaptoethanol-based oxygen scavenging buffer. TCEP is Tris(2-carboxyethyl)phosphine, a reducing agent. The data suggests that buffer composition significantly impacts photon yield.
Experimental Protocol: dSTORM Imaging of the Actin Cytoskeleton
This protocol provides a step-by-step guide for labeling and imaging the actin cytoskeleton in fixed cells using this compound.
1. Antibody Labeling with this compound NHS Ester
This protocol describes the conjugation of an N-hydroxysuccinimidyl (NHS) ester of this compound to a primary or secondary antibody.
-
Materials:
-
Antibody (e.g., anti-actin) at a concentration of 1-5 mg/mL in a buffer free of primary amines (e.g., PBS).
-
This compound NHS ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
1 M sodium bicarbonate (NaHCO₃), pH 8.3.
-
Gel filtration column (e.g., Sephadex G-25) for purification.
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS.
-
Add 1 M NaHCO₃ to the antibody solution to a final concentration of 0.1 M to raise the pH to ~8.3.
-
Dissolve the this compound NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.
-
Add the reactive dye solution to the antibody solution while gently vortexing. A molar excess of 8-15 fold of dye to antibody is a good starting point.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the labeled antibody by passing the reaction mixture through a gel filtration column pre-equilibrated with PBS.
-
Collect the colored fractions containing the labeled antibody.
-
Measure the absorbance of the conjugate at 280 nm and ~750 nm to determine the degree of labeling (DOL). A DOL of 2-4 is generally optimal for STORM.
-
2. Cell Culture, Fixation, and Staining
-
Plate cells on high-precision glass coverslips (#1.5H) and grow to the desired confluency.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with the primary antibody (if using indirect immunofluorescence) diluted in blocking buffer for 1 hour.
-
Wash three times with PBS.
-
Incubate with the this compound-labeled secondary antibody (or primary antibody if directly conjugated) for 1 hour, protected from light.
-
Wash three times with PBS.
-
Post-fix with 4% PFA for 10 minutes to ensure the labels are securely attached.
-
Rinse with PBS. The sample is now ready for imaging.
3. dSTORM Imaging
-
Imaging Buffer Preparation (Example "OxEA" Buffer): [7]
-
50 mM β-Mercaptoethylamine (MEA)
-
3% (v/v) OxyFluor™ (Oxyrase Inc.)
-
20% (v/v) sodium DL-lactate solution
-
Dissolve in PBS and adjust the pH to 8.0-8.5 with NaOH.
-
Alternative buffers containing glucose oxidase/catalase and a thiol like MEA or β-mercaptoethanol can also be used.
-
-
Microscope Setup and Image Acquisition:
-
Mount the coverslip onto the microscope.
-
Add the freshly prepared STORM imaging buffer.
-
Use a total internal reflection fluorescence (TIRF) or highly inclined and laminated optical sheet (HILO) illumination for thin samples to reduce background.
-
Excitation: Use a high-power laser at ~750 nm (e.g., 2-10 kW/cm²) to excite the fluorophores and induce photoswitching to the dark state.[6]
-
Activation: Use a low-power UV laser at 405 nm to slowly and stochastically reactivate the fluorophores back to the fluorescent state. Adjust the 405 nm laser power to ensure that only a sparse subset of molecules is 'on' in each frame.
-
Image Acquisition:
-
4. Data Analysis
-
Use single-molecule localization software (e.g., ThunderSTORM, rapidSTORM) to identify and fit the point spread function (PSF) of each activated fluorophore in each frame to determine its precise coordinates.[5]
-
Reconstruct the final super-resolution image from the list of localized coordinates.
-
Perform post-processing steps such as drift correction and filtering of localizations based on photon count and localization precision.
II. Stimulated Emission Depletion (STED) Microscopy with this compound
STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, thereby narrowing the effective point spread function.
Principle of STED Imaging
Experimental Protocol: STED Imaging of Mitochondria
This protocol provides a general guideline for imaging mitochondria in fixed cells using this compound.
1. Labeling and Sample Preparation
-
Label mitochondria using a suitable method, for example, by immunofluorescence against a mitochondrial protein (e.g., TOM20) using an this compound-conjugated antibody (prepared as in the STORM protocol).
-
Mount the coverslip with a mounting medium with a refractive index matching that of the immersion oil (e.g., 1.518).[8]
2. STED Microscope Setup and Image Acquisition
-
Excitation Laser: A pulsed laser at ~750 nm.
-
Depletion (STED) Laser: A high-power, pulsed laser at 775 nm.[4]
-
Objective: A high numerical aperture (NA) objective (e.g., 100x/1.4 NA).
-
Detector: A sensitive detector, such as a photomultiplier tube (PMT) or a hybrid detector (HyD).
-
Procedure:
-
Locate the region of interest using conventional confocal microscopy mode.
-
Switch to STED mode.
-
Depletion Laser Power: The resolution in STED is dependent on the depletion laser power. Start with a moderate power and gradually increase it to achieve the desired resolution while monitoring for photobleaching. The optimal power will be sample and dye-dependent.[9]
-
Pixel Size: Set the pixel size to be at least half of the expected resolution (Nyquist sampling).
-
Dwell Time: Adjust the pixel dwell time to obtain a good signal-to-noise ratio.
-
Image Acquisition: Acquire the STED image by scanning the co-aligned excitation and depletion laser beams across the sample.
-
Experimental Workflows
The following diagrams illustrate the general workflows for preparing samples and acquiring data for STORM and STED microscopy.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak blinking (STORM) | - Inadequate imaging buffer (e.g., old, wrong pH).- Insufficient excitation laser power. | - Prepare fresh imaging buffer and ensure the pH is correct.- Increase the 750 nm laser power. |
| High background fluorescence | - Non-specific antibody binding.- Autofluorescence.- Too high concentration of the dye. | - Optimize blocking and antibody concentrations.- Use a far-red dye like this compound to minimize autofluorescence.- Reduce the labeling density (DOL). |
| Rapid photobleaching | - Oxygen in the imaging buffer (STORM).- High excitation or depletion laser power. | - Ensure the oxygen scavenging system in the STORM buffer is active.- Reduce laser powers to the minimum required for good signal and resolution. |
| Poor resolution (STED) | - Insufficient depletion laser power.- Misalignment of excitation and depletion lasers.- Incorrect refractive index of mounting medium. | - Increase the 775 nm depletion laser power.- Perform laser alignment procedures as per the microscope manufacturer's instructions.- Use a mounting medium with the correct refractive index for the objective. |
Conclusion
This compound is a valuable tool for super-resolution microscopy, offering the advantages of far-red fluorescence for reduced background in biological samples. By following the detailed protocols and considering the photophysical properties outlined in these application notes, researchers can effectively employ this compound in STORM and STED microscopy to visualize cellular structures at the nanoscale, advancing our understanding of complex biological processes. Careful optimization of labeling, imaging buffer composition, and microscope parameters is key to achieving high-quality, reproducible super-resolution images.
References
- 1. Super-Resolution Imaging of the Actin Cytoskeleton in Living Cells Using TIRF-SIM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. researchgate.net [researchgate.net]
- 4. Alexa Fluor 750 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Stochastic optical reconstruction microscopy–based relative localization analysis (STORM-RLA) for quantitative nanoscale assessment of spatial protein organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. On the photo-physical behavior and electro-optical effect of oxazine dyes in anisotropic host - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nif.hms.harvard.edu [nif.hms.harvard.edu]
- 9. A simple empirical algorithm for optimising depletion power and resolution for dye and system specific STED imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxazine 750 in Flow Cytometry DNA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine 750 is a far-red fluorescent dye that serves as a valuable tool for DNA content analysis in flow cytometry. Its excitation by a common 633 nm helium-neon laser and emission in the far-red spectrum make it suitable for multicolor experiments with minimal spectral overlap with fluorochromes excited by blue (488 nm) or violet (405 nm) lasers. This application note provides a detailed protocol for the use of this compound in analyzing DNA content for cell cycle studies, covering cell preparation, staining, data acquisition, and analysis.
Quantitative Data Summary
For reproducible and accurate results, it is crucial to standardize parameters such as dye concentration and instrument settings. The following table summarizes the key quantitative parameters for using this compound in flow cytometry.
| Parameter | Value | Reference |
| Excitation Wavelength | 633 nm | [1] |
| Emission Wavelength | > 665 nm | [1] |
| Staining Concentration | 10 - 30 µM | [1] |
| Cell Permeabilization | Ethanol fixation or detergent permeabilization | [1][2] |
| RNA Staining | No significant staining observed | [1] |
Experimental Protocols
This section details the necessary steps for preparing, staining, and analyzing cells for DNA content using this compound.
Materials
-
This compound dye
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol, ice-cold
-
Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Detergent-based permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)
-
Flow cytometer equipped with a 633 nm laser and appropriate filters
Cell Preparation and Fixation
Two common methods for preparing cells for this compound staining are ethanol fixation and detergent permeabilization.
Method 1: Ethanol Fixation (Recommended for DNA analysis)
Ethanol fixation is a widely used method for cell cycle analysis as it denatures proteins and permeabilizes the cell membrane, allowing for stoichiometric DNA staining.[3]
-
Harvest cells and centrifuge at 300-500 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet by gentle vortexing.
-
While vortexing, slowly add ice-cold 70% ethanol dropwise to a final concentration of approximately 1 x 10^6 cells/mL.
-
Incubate the cells on ice or at -20°C for at least 30 minutes. Fixed cells can often be stored at -20°C for an extended period.
Method 2: Detergent Permeabilization
Detergent-based permeabilization is a gentler alternative that can be useful when preserving certain cell surface markers.
-
Harvest and wash cells as described in steps 1-3 of the ethanol fixation protocol.
-
Resuspend the cell pellet in staining buffer.
-
Add a detergent-based permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Incubate for 10-15 minutes at room temperature.
-
Proceed immediately to the staining step.
This compound Staining
-
Following fixation or permeabilization, wash the cells with staining buffer.
-
Centrifuge at 300-500 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in a near-isotonic staining buffer to a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Add this compound to a final concentration of 10-30 µM. The optimal concentration may need to be determined empirically for different cell types.
-
Incubate at room temperature for 15-30 minutes, protected from light. Incubation times may vary depending on the cell type and should be optimized.
-
The cells are now ready for analysis on the flow cytometer. A final wash step is generally not required.
Flow Cytometry Acquisition and Analysis
-
Set up the flow cytometer with a 633 nm laser for excitation.
-
Collect the this compound fluorescence signal using a long-pass filter, typically >665 nm.
-
Use a low flow rate during acquisition to ensure high-quality data.
-
Create a histogram of the fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases).
-
Implement a gating strategy to exclude debris and cell aggregates (doublets). This is typically done by plotting the pulse area versus pulse height or pulse width of the fluorescence signal.
-
Analyze the resulting histogram using cell cycle analysis software to quantify the percentage of cells in each phase.
Visualizations
Experimental Workflow for Cell Cycle Analysis using this compound
The following diagram illustrates the general workflow for preparing and analyzing cells for DNA content with this compound.
Logical Relationship in Data Gating Strategy
This diagram outlines the hierarchical gating strategy for isolating single cells for accurate DNA content analysis.
References
- 1. Flow cytometry of DNA content using this compound or related laser dyes with 633 nm excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry of DNA content using this compound or related laser dyes with 633 nm excitation. | Sigma-Aldrich [sigmaaldrich.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: Oxazine 750-Based Probes for In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxazine 750 and its derivatives are a class of near-infrared (NIR) fluorescent dyes with significant potential for in vivo imaging. Their emission in the NIR window (700-900 nm) allows for deep tissue penetration and minimizes autofluorescence from biological tissues, making them ideal candidates for non-invasive monitoring of biological processes in living organisms. These probes have been successfully developed for a variety of applications, including the detection of reactive oxygen species (ROS), imaging of apoptosis, visualization of amyloid-β plaques in Alzheimer's disease models, and peripheral nerve imaging.
This document provides detailed application notes and protocols for the use of this compound-based probes in in vivo imaging, including a summary of their photophysical properties, synthesis strategies, and specific experimental procedures.
I. Photophysical and Physicochemical Properties of this compound Derivatives
The development of novel this compound-based probes often involves chemical modifications to enhance their photophysical properties, target specificity, and pharmacokinetic profiles. A summary of key quantitative data for selected this compound derivatives is presented below.
| Probe/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Application | Reference |
| This compound | ~650 | ~670 | 107,000 (in PBS) | General NIR imaging, ROS detection | [1] |
| Annexin-Vivo 750 | ~750 | ~770 | Not specified | Apoptosis imaging | [2] |
| AOI987 | ~650 | ~675 | Not specified | Amyloid-β plaque imaging | [3] |
| Oxazine-CLIO ROS-sensor | ~620 (for activation) | ~670 (released oxazine) | 107,000 (for released oxazine in PBS) | ROS/RNS detection | [1] |
| Nerve-specific oxazine fluorophores | Visible to NIR | Visible to NIR | Not specified | Peripheral nerve imaging | [4] |
II. Synthesis of this compound-Based Probes
The synthesis of functionalized this compound probes is crucial for their application in targeting specific biological molecules or processes. A general workflow for the synthesis of 1,3-oxazine derivatives is presented below. For specific, multi-step syntheses of complex probes, such as the ROS/RNS sensor, it is recommended to consult the primary literature.[1]
General Workflow for One-Pot Synthesis of 1,3-Oxazine Derivatives
Caption: General workflow for the one-pot synthesis of 1,3-oxazine derivatives.
Experimental Protocol: One-Pot Synthesis of a 1,3-Naphthoxazine Derivative[5]
-
Reactant Preparation: To a round-bottom flask, add β-naphthol (1.0 mmol), a primary amine (1.0 mmol), and a nano-Al2O3/BF3/Fe3O4 catalyst (0.040 g) in water (1.50 mL).
-
Reaction Initiation: To this mixture, add formaldehyde solution (2.0 mmol, 0.07 mL).
-
Reaction: Stir the reaction mixture at room temperature for approximately 20 minutes.
-
Monitoring: Monitor the completion of the reaction using Thin-Layer Chromatography (TLC).
-
Catalyst Removal: Upon completion, separate the catalyst from the reaction mixture using an external magnet. The catalyst can be washed, dried, and reused.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (2 x 10 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure 1,3-oxazine derivative.
III. Application: In Vivo Imaging of Reactive Oxygen and Nitrogen Species (ROS/RNS)
This compound-based probes can be designed to be "turn-on" fluorescent sensors that are activated in the presence of specific ROS/RNS, such as hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻). A key example is an oxazine-conjugated nanoparticle that enhances sensitivity and improves pharmacokinetic properties.[1]
Signaling Pathway: MPO-Mediated ROS Production and Probe Activation
References
- 1. Oxazine Conjugated Nanoparticle Detects In Vivo Hypochlorous Acid and Peroxynitrite Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. summitpharma.co.jp [summitpharma.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of Oxazine and Rhodamine Derivatives as Peripheral Nerve Tissue Targeting Contrast Agent for In Vivo Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Conjugation with a Near-Infrared Oxazine Dye for Immunofluorescence
For Researchers, Scientists, and Drug Development Professionals
Introduction
Near-infrared (NIR) fluorescent dyes are invaluable tools in immunofluorescence, offering significant advantages over traditional visible-light fluorophores. The longer excitation and emission wavelengths in the NIR spectrum (typically >700 nm) minimize background autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio and enhanced sensitivity.
While "Oxazine 750" is known as a laser dye, its reactive forms for direct covalent labeling of proteins are not commonly available. For researchers seeking to perform immunofluorescence in this spectral range, commercially available, amine-reactive succinimidyl ester dyes with similar spectral properties are the standard choice. This document provides detailed protocols for the conjugation and application of Alexa Fluor™ 750 NHS Ester , a bright and photostable dye spectrally similar to Cy7®, which serves as an excellent and practical fluorophore for these applications.[1]
These protocols will guide the user through the covalent labeling of antibodies, the characterization of the resulting conjugate, and its application in direct immunofluorescence staining.
Quantitative Data: Properties of Alexa Fluor™ 750 NHS Ester
The following table summarizes the essential quantitative data required for successful conjugation and characterization of antibody-dye conjugates. This data is crucial for calculating the Degree of Labeling (DOL).
| Property | Value | Reference |
| Reactive Form | Succinimidyl (NHS) Ester | [2] |
| Reactive Group | Amine-reactive (targets primary amines, e.g., lysine) | [1] |
| Excitation Maximum (λmax) | ~749 nm (conjugated to IgG) | [2] |
| Emission Maximum (λem) | ~775 nm (conjugated to IgG) | [2] |
| Molar Extinction Coefficient (ε) | 240,000 cm⁻¹M⁻¹ | [2] |
| A₂₈₀ Correction Factor (CF₂₈₀) | 0.04 | [2][3] |
| Approx. Molecular Weight (MW) | ~1300 g/mol | [1][2] |
Experimental Protocols
Protocol 1: Conjugation of Alexa Fluor™ 750 NHS Ester to an Antibody
This protocol describes the covalent labeling of an antibody with an amine-reactive dye. The succinimidyl ester reacts with primary amines (N-terminus and lysine side chains) on the antibody in a buffer with a basic pH (8.0-8.5) to form a stable amide bond.[4]
Materials:
-
Antibody or protein to be labeled (in an amine-free buffer like PBS)
-
Alexa Fluor™ 750 NHS Ester (e.g., Thermo Fisher Scientific, Cat. No. A20011)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Antibody Preparation:
-
Adjust the concentration of the antibody to at least 2 mg/mL in PBS.[1] If the antibody solution contains amine-containing buffers (like Tris) or stabilizers (like BSA or glycine), it must be purified first by dialysis against PBS or using an antibody purification kit.
-
For a standard reaction, use 1 mg of antibody. For an IgG (MW ~150,000 g/mol ), this is approximately 6.67 nmol.
-
-
Dye Preparation:
-
Allow the vial of Alexa Fluor™ 750 NHS Ester to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO. For a 1 mg vial (assuming MW ~1300), this would require adding ~77 µL of DMSO. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh and protected from light.
-
-
Conjugation Reaction:
-
Transfer your antibody solution (e.g., 0.5 mL of a 2 mg/mL solution) to a reaction tube.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3. For 0.5 mL of antibody, add 50 µL. Mix gently.
-
Calculate the volume of dye stock to add. A molar excess of dye-to-antibody of 10-20 fold is a good starting point. For 1 mg of IgG (~6.67 nmol):
-
Volume of Dye (µL) = (nmol of Ab × Molar Excess) / (Concentration of Dye Stock in mM)
-
Example (15-fold excess): (6.67 nmol × 15) / 10 mM = 10 µL
-
-
Add the calculated volume of dye solution to the antibody solution while gently stirring or vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1]
-
-
Purification of the Conjugate:
-
Prepare a spin desalting column according to the manufacturer's instructions to remove unconjugated dye. This typically involves centrifuging the column to remove storage buffer.
-
Apply the entire reaction mixture to the center of the resin bed in the column.
-
Place the column in a clean collection tube and centrifuge as per the manufacturer's protocol.
-
The purified antibody-dye conjugate will be in the collection tube. Store the conjugate at 4°C, protected from light. For long-term storage, add a stabilizer like BSA and sodium azide.[5]
-
Protocol 2: Characterization - Calculating the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for antibodies is typically between 2 and 10.[6] This is calculated using absorbance measurements of the purified conjugate.[7]
Procedure:
-
Measure the absorbance of the purified conjugate solution using a spectrophotometer at 280 nm (A₂₈₀) and at the dye's absorption maximum, ~749 nm (Aₘₐₓ). Dilute the sample in PBS if the absorbance is too high for an accurate reading and record the dilution factor.
-
Calculate the molar concentration of the antibody, correcting for the dye's absorbance at 280 nm.[2]
-
Calculate the molar concentration of the dye.
-
Dye Concentration (M) = Aₘₐₓ / ε_dye
-
Where:
-
ε_dye for Alexa Fluor 750 = 240,000 M⁻¹cm⁻¹ [2]
-
-
-
Calculate the final Degree of Labeling (DOL).
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Protocol 3: Direct Immunofluorescence Staining of Cells
This protocol provides a general workflow for using the newly generated Alexa Fluor™ 750-conjugated primary antibody to stain cells for analysis by fluorescence microscopy.
Materials:
-
Cells grown on coverslips or in chamber slides
-
PBS
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.3% Triton™ X-100 in PBS) (for intracellular targets)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and/or 1% BSA in PBS)
-
AF750-conjugated primary antibody
-
Antifade mounting medium
Procedure:
-
Sample Preparation:
-
Rinse cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (if required):
-
For intracellular antigens, incubate cells with Permeabilization Buffer for 10-15 minutes.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in Blocking Buffer for 60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the AF750-conjugated primary antibody in Blocking Buffer to its optimal working concentration (this must be determined empirically, but a starting range of 1-10 µg/mL is common).
-
Aspirate the blocking solution and apply the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Image the sample using a fluorescence microscope equipped with appropriate filters for the near-infrared spectrum (Excitation: ~750 nm, Emission: ~775 nm).
-
References
- 1. Invitrogen Alexa Fluor 750 NHS Ester (Succinimidyl Ester) 25 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Correction Factor [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 4. Alexa Fluor™ 750 NHS Ester (Succinimidyl Ester), 25 mg - FAQs [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Oxazine 750 as a Fluorescent Marker for Nanoparticle Tracking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Oxazine 750 as a near-infrared (NIR) fluorescent marker for the tracking of nanoparticles in biological systems. This document includes the physicochemical properties of this compound, detailed protocols for nanoparticle conjugation, and methodologies for imaging and data analysis.
Introduction to this compound
This compound is a cationic fluorescent dye belonging to the oxazine family, characterized by its excitation and emission spectra in the near-infrared (NIR) region. Its favorable photophysical properties, including high molar extinction coefficient and good photostability, make it a suitable candidate for in vivo and in vitro imaging applications where minimizing autofluorescence from biological tissues is crucial. When conjugated to nanoparticles, this compound enables real-time tracking of their biodistribution, cellular uptake, and intracellular trafficking.
Physicochemical and Optical Properties of this compound
A summary of the key properties of this compound is presented in the table below, offering a comparison with other commonly used NIR dyes.
| Property | This compound | Indocyanine Green (ICG) | IRDye 800CW |
| Excitation Max (nm) | ~655[1] | ~780 | ~774 |
| Emission Max (nm) | ~670-680 | ~810 | ~789 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) in PBS | ~107,000[1] | ~150,000 | ~240,000 |
| Quantum Yield | Moderate | Low (improves with nanoparticle encapsulation)[2] | Moderate |
| Photostability | Good | Poor[2] | Good |
| Solubility | Water soluble | Poor aqueous stability[2] | Water soluble |
Experimental Protocols
Labeling of Nanoparticles with this compound
The choice of conjugation strategy depends on the nanoparticle's surface chemistry. Below are protocols for labeling iron oxide, polymeric, and silica nanoparticles.
3.1.1. Protocol for Labeling Carboxylated Iron Oxide Nanoparticles
This protocol is adapted from a method for labeling cross-linked iron oxide (CLIO) nanoparticles with an oxazine derivative using carbodiimide chemistry.[1]
Materials:
-
Carboxylated iron oxide nanoparticles
-
This compound derivative with a primary amine or carboxyl group for conjugation
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Size exclusion chromatography column (e.g., Sephadex G-50)
-
Centrifugal filters (e.g., Amicon Ultra, 3,000 MWCO)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated iron oxide nanoparticles in PBS at a concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the amine- or carboxyl-functionalized this compound derivative in a minimal amount of DMSO.
-
Activation of Carboxyl Groups (on nanoparticle or dye):
-
To the nanoparticle suspension, add EDC (e.g., 10 mg/mL) and NHS (e.g., 5 mg/mL).
-
Incubate for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
Conjugation:
-
Add the dissolved this compound derivative to the activated nanoparticle suspension.
-
Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted dye and coupling agents by size exclusion chromatography, eluting with PBS.
-
Concentrate the labeled nanoparticles using centrifugal filters.
-
-
Characterization:
-
Determine the concentration of the labeled nanoparticles.
-
Quantify the number of dye molecules per nanoparticle by measuring the absorbance of the dye at its maximum absorption wavelength and using its extinction coefficient.
-
3.1.2. Protocol for Labeling Amine-Functionalized Polymeric Nanoparticles (e.g., PLGA)
This protocol utilizes NHS-ester chemistry to couple an NHS-ester activated this compound to amine-functionalized nanoparticles.
Materials:
-
Amine-functionalized polymeric nanoparticles (e.g., from PLGA-PEG-NH2)
-
This compound-NHS ester
-
PBS, pH 7.4-8.0
-
DMSO
-
Dialysis membrane (e.g., 10 kDa MWCO) or centrifugal filters
Procedure:
-
Nanoparticle Preparation: Resuspend the amine-functionalized nanoparticles in PBS (pH 7.4-8.0) at a concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve this compound-NHS ester in a small volume of anhydrous DMSO immediately before use.
-
Conjugation:
-
Add the this compound-NHS ester solution to the nanoparticle suspension. The molar ratio of dye to nanoparticles should be optimized, but a starting point of 10:1 to 50:1 (dye:nanoparticle) is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Remove unreacted dye by dialysis against PBS for 24-48 hours with frequent buffer changes, or by repeated washing and centrifugation using centrifugal filters.
-
-
Characterization:
-
Confirm successful conjugation and determine the labeling efficiency using UV-Vis spectroscopy or fluorescence spectroscopy.
-
3.1.3. Protocol for Labeling Amine-Functionalized Silica Nanoparticles
This protocol is for the covalent attachment of this compound to the surface of silica nanoparticles functionalized with amine groups.[3][4][5]
Materials:
-
Amine-functionalized silica nanoparticles
-
This compound-NHS ester
-
Anhydrous ethanol or isopropanol
-
PBS, pH 7.4
-
Centrifugation tubes
Procedure:
-
Nanoparticle Dispersion: Disperse the amine-functionalized silica nanoparticles in anhydrous ethanol or isopropanol to a concentration of 1-10 mg/mL.
-
Dye Preparation: Dissolve this compound-NHS ester in a small amount of anhydrous DMSO.
-
Conjugation:
-
Add the dye solution to the nanoparticle dispersion. A molar excess of the dye is typically used.
-
Allow the reaction to proceed overnight at room temperature with constant stirring, protected from light.
-
-
Purification:
-
Collect the labeled nanoparticles by centrifugation.
-
Wash the nanoparticles repeatedly with ethanol and then with PBS to remove any unreacted dye. Resuspend the final pellet in the desired buffer for storage or use.
-
-
Characterization:
-
Measure the fluorescence spectrum of the labeled nanoparticles to confirm conjugation.
-
Quantify the amount of conjugated dye using absorbance measurements of the supernatant after each wash step.
-
Nanoparticle Tracking in Live Cells
Materials:
-
This compound-labeled nanoparticles
-
Cell culture of interest (e.g., HeLa, macrophages)
-
Complete cell culture medium
-
Fluorescence microscope with appropriate filter sets for this compound (Excitation: ~630-650 nm, Emission: ~670-720 nm) and other cellular markers if used.
-
Glass-bottom dishes or plates for imaging
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Incubation with Nanoparticles:
-
Dilute the this compound-labeled nanoparticles to the desired concentration in complete cell culture medium.
-
Replace the existing medium in the cell culture dishes with the nanoparticle-containing medium.
-
Incubate the cells with the nanoparticles for the desired time points (e.g., 30 min, 1h, 4h, 24h) at 37°C and 5% CO₂.
-
-
Washing:
-
Gently remove the nanoparticle-containing medium.
-
Wash the cells three times with pre-warmed PBS to remove non-internalized nanoparticles.
-
Add fresh, pre-warmed complete cell culture medium to the dishes.
-
-
Live-Cell Imaging:
-
Immediately transfer the dishes to the fluorescence microscope equipped with a stage-top incubator to maintain temperature, humidity, and CO₂ levels.
-
Acquire images using the appropriate filter sets for this compound. Time-lapse imaging can be performed to track the dynamic movement of the nanoparticles within the cells.
-
-
Data Analysis:
-
Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the cellular uptake of nanoparticles by measuring the fluorescence intensity per cell.
-
Particle tracking software can be used to analyze the trajectories and velocities of individual nanoparticles or nanoparticle clusters.
-
Visualizations
Applications in Research and Drug Development
The ability to track nanoparticles labeled with this compound provides valuable insights into various biological processes and the performance of nanomedicines.
-
Drug Delivery and Pharmacokinetics: By tracking the accumulation and clearance of this compound-labeled drug delivery nanoparticles, researchers can obtain crucial pharmacokinetic data. This information is vital for optimizing drug formulations to enhance tumor targeting and reduce off-target effects.[6] The prolonged circulation of nanoparticles compared to free dyes like ICG can be effectively monitored.[7]
-
Cellular Uptake Mechanisms: The internalization of nanoparticles by cells can be visualized and quantified. By using specific inhibitors for different endocytic pathways (e.g., clathrin-mediated, caveolin-mediated), the primary uptake mechanisms for a given nanoparticle formulation can be elucidated.[8][9]
-
Intracellular Trafficking: Once inside the cell, the journey of nanoparticles through various organelles, such as endosomes and lysosomes, can be tracked.[10] This is critical for understanding the fate of the nanoparticle and its cargo, especially for drugs that need to reach specific subcellular compartments to exert their therapeutic effect.
-
In Vivo Imaging: The NIR properties of this compound are particularly advantageous for whole-animal imaging, as the reduced tissue autofluorescence in this spectral window leads to a better signal-to-noise ratio.[2] This allows for non-invasive monitoring of nanoparticle biodistribution in preclinical animal models.
Troubleshooting and Considerations
-
Dye Quenching: High labeling densities of this compound on the nanoparticle surface can lead to self-quenching of the fluorescence, resulting in a weaker signal. It is essential to optimize the dye-to-nanoparticle ratio to achieve maximum brightness.
-
Photostability: While this compound has good photostability, prolonged exposure to high-intensity excitation light can still cause photobleaching. To minimize this, use the lowest possible laser power and exposure times during imaging.
-
Control Experiments: Always include control experiments, such as cells incubated with the free dye, to ensure that the observed fluorescence signal is from the labeled nanoparticles and not from non-specifically bound or internalized free dye. A control with unlabeled nanoparticles should also be included to assess any intrinsic fluorescence or effects of the nanoparticles themselves on the cells.
-
Quantitative Analysis: For accurate quantification of nanoparticle uptake, it is important to have a calibration curve that relates fluorescence intensity to the number or concentration of nanoparticles. Techniques like Nanoparticle Tracking Analysis (NTA) can be used to determine the particle concentration of the stock solution.[11]
By following these protocols and considering the outlined factors, researchers can effectively utilize this compound as a robust fluorescent marker for nanoparticle tracking in a wide range of biological applications.
References
- 1. Oxazine Conjugated Nanoparticle Detects In Vivo Hypochlorous Acid and Peroxynitrite Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticle Formulation of Indocyanine Green Improves Image-Guided Surgery in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing radiolabeling amine-functionalized silica nanoparticles using SarAr-NCS for applications in imaging and radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. geandr.com [geandr.com]
- 6. frontiersin.org [frontiersin.org]
- 7. Effects of nanoencapsulation and PEGylation on biodistribution of indocyanine green in healthy mice: quantitative fluorescence imaging and analysis of organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Track Nanocarriers in Endocytosis with Labeled Nanocarriers - transfection reagents [transfectionreagents.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Live Cell Imaging of the Endocytosis and the Intracellular Trafficking of Multifunctional Lipid Nanoparticles | Conference Paper | PNNL [pnnl.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application of Oxazine 750 in Detecting Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Oxazine 750 is a fluorescent dye that exhibits a selective reactivity towards specific reactive oxygen species (ROS), namely hypochlorous acid (HOCl) and peroxynitrite (ONOO⁻). This property makes it a valuable tool for researchers studying oxidative stress and related cellular signaling pathways. Unlike broader ROS indicators, this compound's specificity allows for the targeted investigation of the roles of these particular species in various physiological and pathological processes.
The detection mechanism relies on the chemical reaction between this compound and either HOCl or ONOO⁻. This interaction leads to a change in the dye's electronic structure, resulting in a significant increase in its fluorescence emission. In its native state, the oxazine fluorophore can be in a quenched or low-fluorescence state. Upon reaction with HOCl or ONOO⁻, the dye is oxidized, leading to the release of the highly fluorescent form. This "turn-on" fluorescence response provides a direct and quantifiable measure of the presence of these specific ROS.
Studies have demonstrated that oxazine-based probes do not exhibit significant fluorescence enhancement in the presence of other ROS such as hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), nitric oxide (NO), or superoxide (O₂•⁻)[1]. This high selectivity is a key advantage for dissecting the complex chemistry of oxidative stress within a cellular environment.
The fluorescence properties of the activated oxazine dye are compatible with standard fluorescence microscopy and flow cytometry platforms. With an excitation maximum around 620-630 nm and an emission maximum in the far-red region of the spectrum (~670 nm), this compound minimizes interference from cellular autofluorescence, thereby enhancing the signal-to-noise ratio.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the use of this compound and related probes in the detection of reactive oxygen species.
Table 1: Spectral Properties
| Parameter | Wavelength/Value | Reference |
| Excitation Maximum (λex) | ~620 - 633 nm | [1][2] |
| Emission Maximum (λem) | ~667 - 672 nm | [1] |
| Recommended Emission Filter | > 665 nm | [2] |
Table 2: Experimental Parameters for Cellular Assays
| Parameter | Recommended Range/Value | Notes | Reference |
| Probe Concentration | 10 - 30 µM | Optimal concentration may vary by cell type and experimental conditions. | [2] |
| Incubation Time | 30 minutes - 2 hours | Shorter times may be sufficient for microscopy; longer times may be needed for flow cytometry. | [1] |
| Incubation Temperature | 4°C or 37°C | 4°C may be used to slow down cellular processes during loading. | [1] |
Signaling Pathways
This compound, through its detection of hypochlorous acid and peroxynitrite, can be a valuable tool to investigate signaling pathways implicated in inflammation, insulin resistance, and neurodegeneration.
Caption: Signaling pathway activated by HOCl and ONOO⁻ leading to insulin resistance.
Experimental Protocols
Protocol 1: Detection of Intracellular ROS by Fluorescence Microscopy
This protocol provides a general guideline for staining cells with this compound to visualize the generation of hypochlorous acid and peroxynitrite.
Materials:
-
This compound dye
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Coverslips or imaging-bottom plates
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)
-
Cells of interest
-
Inducing agent for ROS production (e.g., PMA, SIN-1)
-
Control inhibitor (optional, e.g., uric acid for peroxynitrite)
Procedure:
-
Cell Preparation:
-
Seed cells on sterile coverslips or in imaging-bottom plates at an appropriate density to achieve 60-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow under standard cell culture conditions.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.
-
On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium or PBS to a final working concentration of 10-20 µM.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Induction of ROS Production:
-
After incubation with the dye, wash the cells twice with pre-warmed PBS to remove excess probe.
-
Add fresh, pre-warmed cell culture medium containing the desired ROS-inducing agent. For a negative control, add medium without the inducer.
-
Incubate for the desired period to allow for ROS production.
-
-
Imaging:
-
After the induction period, immediately image the cells using a fluorescence microscope.
-
Use an excitation wavelength of approximately 630 nm and collect emission above 665 nm.
-
Acquire images for both the control and treated cells using identical imaging parameters.
-
References
Application Notes and Protocols for Single-Molecule Imaging with Oxazine 750
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-molecule imaging has emerged as a powerful technique to investigate biological processes at the molecular level, providing insights into protein dynamics, conformational changes, and biomolecular interactions that are often obscured in ensemble measurements.[1][2][3][4][5] Oxazine 750 is a fluorescent dye with emissions in the far-red to near-infrared region of the spectrum, making it a suitable candidate for single-molecule studies in cellular environments where autofluorescence is a concern. This document provides detailed application notes and protocols for utilizing this compound in single-molecule imaging experiments, with a focus on direct stochastic optical reconstruction microscopy (dSTORM), a super-resolution imaging technique.
Photophysical Properties of this compound
| Property | Value | Notes |
| Absorption Maximum (λ_abs_) | ~650-670 nm | In aqueous solution. |
| Emission Maximum (λ_em_) | ~680-700 nm | In aqueous solution. |
| Molar Extinction Coefficient (ε) | High | Oxazine dyes typically have high extinction coefficients. For example, Oxazine 1 has an ε of 123,000 cm⁻¹/M at 642.5 nm.[6] |
| Fluorescence Quantum Yield (Φ_f_) | Moderate | The quantum yield of oxazine dyes can be influenced by the solvent. For instance, the quantum yield of Oxazine 1 is 0.11 in ethanol and increases to 0.19 in the more viscous ethylene glycol.[6] Specific values for this compound are not consistently reported. |
| Fluorescence Lifetime (τ_f_) | 1-3 ns | The lifetime of oxazine dyes like ATTO 655 is around 1.87 ns in water and 3.31 ns in ethanol.[7] |
| Photoswitching | Yes | Oxazine dyes can be induced to photoswitch, a key requirement for dSTORM.[8][9][10] |
Experimental Setup for Single-Molecule Imaging
A typical single-molecule imaging setup for dSTORM using this compound involves a total internal reflection fluorescence (TIRF) microscope to minimize background fluorescence.
Key Components:
-
Microscope: An inverted microscope equipped for TIRF illumination.
-
Lasers: A high-power laser for excitation of this compound (e.g., 640 nm or 647 nm) and a lower-power laser for photo-activation or -reactivation (e.g., 405 nm).
-
Objective Lens: A high numerical aperture (NA ≥ 1.4) oil-immersion objective.
-
Detector: A sensitive camera, such as an electron-multiplying charge-coupled device (EMCCD) or a scientific complementary metal-oxide-semiconductor (sCMOS) camera.
-
Filters: Appropriate dichroic mirrors and emission filters to separate the fluorescence signal from the excitation light.
Experimental Protocols
Protocol 1: Labeling of Biomolecules with this compound
For successful single-molecule imaging, it is crucial to label the protein or nucleic acid of interest with the fluorophore.
Materials:
-
Purified protein or nucleic acid with a reactive group (e.g., cysteine for maleimide chemistry, or an amine for NHS-ester chemistry).
-
This compound with a suitable reactive group (e.g., this compound-NHS ester or -maleimide).
-
Labeling buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5 for NHS esters; pH 6.5-7.0 for maleimides).
-
Size-exclusion chromatography column to remove unconjugated dye.
Procedure:
-
Dissolve the this compound derivative in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the dissolved dye to the biomolecule solution in the labeling buffer at a molar excess of dye to biomolecule (typically 5- to 20-fold).
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Separate the labeled biomolecule from the free dye using a size-exclusion chromatography column.
-
Determine the labeling efficiency by measuring the absorbance of the protein and the dye.
Protocol 2: Sample Preparation for dSTORM Imaging
Materials:
-
Microscope coverslips (#1.5 thickness).
-
Immobilization solution (e.g., poly-L-lysine, biotin-neutravidin system).
-
Labeled biomolecules.
-
dSTORM imaging buffer.
Procedure:
-
Thoroughly clean the coverslips.
-
Functionalize the coverslip surface for biomolecule immobilization.
-
Incubate the coverslip with the labeled biomolecule solution (typically at pM to nM concentrations) to achieve a sparse distribution of single molecules.
-
Wash away unbound molecules with an appropriate buffer.
-
Assemble the coverslip into a flow chamber and add the dSTORM imaging buffer.
Protocol 3: dSTORM Imaging Buffer for this compound
The composition of the imaging buffer is critical for inducing and controlling the photoswitching of this compound. While an optimized buffer for this compound is not explicitly published, a common starting point for far-red dyes in dSTORM is a buffer containing an oxygen scavenger and a thiol. For oxazine dyes, the addition of a mild reducing and oxidizing agent can further control the blinking behavior.
Recommended Buffer Composition:
-
Base Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
-
Oxygen Scavenging System (GLOX):
-
0.5 mg/mL glucose oxidase
-
40 µg/mL catalase
-
10% (w/v) glucose
-
-
Reducing Agent: 10-100 mM β-mercaptoethanol (BME) or 2-mercaptoethylamine (MEA).
-
Optional Redox Couple for Enhanced Switching:
-
1-2 mM Ascorbic Acid (AA) as a reducing agent.
-
10-100 µM Methyl Viologen (MV) as an oxidizing agent.
-
Note: The optimal concentrations of the buffer components, especially the thiol and redox couple, may need to be empirically determined for your specific experimental conditions.
Protocol 4: dSTORM Data Acquisition
Procedure:
-
Mount the sample on the microscope stage.
-
Locate the region of interest using low-intensity illumination.
-
Increase the power of the 640/647 nm laser to a high intensity (typically 1-10 kW/cm²) to switch most of the this compound molecules to a dark state.
-
Acquire a time-series of images (typically 10,000-40,000 frames) with a typical exposure time of 20-50 ms per frame.
-
During acquisition, a low-power 405 nm laser can be used to photo-activate molecules back to the fluorescent state, maintaining a low density of simultaneously fluorescing molecules.
-
Process the acquired image series with appropriate single-molecule localization software to reconstruct a super-resolved image.
Data Presentation
Quantitative Parameters for Single-Molecule Imaging with Oxazine Dyes
| Parameter | Typical Value Range | Significance |
| Laser Power (640/647 nm) | 1 - 10 kW/cm² | High power is required to induce photoswitching. |
| Laser Power (405 nm) | 0.1 - 10 W/cm² | Low power is used for photo-activation. |
| Dye Concentration | 1 - 100 nM | For surface immobilization, concentration is adjusted to achieve sparse single-molecule density. |
| On-time | Milliseconds | The duration a single molecule remains in the fluorescent state. |
| Off-time | Milliseconds to Seconds | The duration a single molecule remains in the dark state. |
| Photons per localization | > 500 | Higher photon counts lead to better localization precision. |
| Localization Precision | 10 - 30 nm | The precision with which the center of a single molecule can be determined. |
Mandatory Visualizations
Experimental Workflow for Single-Molecule Imaging
Caption: Workflow for a single-molecule dSTORM experiment.
Photoswitching Mechanism of Oxazine Dyes in dSTORM
Caption: Simplified Jablonski diagram for this compound photoswitching.
References
- 1. Single-Molecule Imaging of Protein Interactions and Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-molecule fluorescence imaging of DNA maintenance protein binding dynamics and activities on extended DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Fluorescence microscopy for visualizing single-molecule protein dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single-molecule fluorescence-based analysis of protein conformation, interaction, and oligomerization in cellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. omlc.org [omlc.org]
- 7. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
Application Notes and Protocols for Oxazine 750 Staining of Ethanol-Fixed and Detergent-Permeabilized Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazine 750 is a far-red fluorescent dye with utility in various biological applications, including flow cytometry and fluorescence microscopy.[1][2] This document provides a detailed protocol for the use of this compound as a nuclear stain in cells that have been fixed with ethanol and subsequently permeabilized with a detergent. Ethanol fixation is a common method that dehydrates cells, precipitates proteins, and permeabilizes the cell membrane, making it suitable for staining intracellular components. Subsequent detergent permeabilization, typically with Triton X-100, further ensures that the nuclear membrane is permeable to the dye, allowing for efficient staining of DNA.[3] this compound is excited by light in the red region of the spectrum (around 633 nm) and emits in the far-red (above 665 nm), which can be advantageous in minimizing autofluorescence from cellular components.[1][2]
Principle of the Method
The protocol involves three key steps: fixation, permeabilization, and staining. Ethanol fixation preserves cellular morphology by precipitating proteins and also permeabilizes the plasma membrane. Detergent permeabilization then creates pores in the nuclear membrane, granting the dye access to the nuclear DNA. This compound, a cell-impermeant dye, can then enter the nucleus and intercalate with the DNA, resulting in a significant increase in its fluorescence upon binding. This allows for clear visualization of the nucleus.
Data Presentation
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent | Concentration | Incubation Time | Temperature | Notes |
| Fixation | Ethanol | 70% (in PBS or cell culture medium) | 30 minutes to overnight | -20°C | Pre-chilling the ethanol is recommended. |
| Permeabilization | Triton X-100 | 0.1% (in PBS) | 10-15 minutes | Room Temperature | Other detergents like NP-40 can also be used. |
| Staining | This compound | 10-30 µM (in PBS) | 15-30 minutes | Room Temperature | Protect from light during incubation. |
| Washing | PBS | - | 5 minutes (x2) | Room Temperature | Essential for reducing background fluorescence. |
Table 2: Spectral Properties of this compound
| Property | Wavelength (nm) |
| Excitation Maximum | ~633 |
| Emission Maximum | >665 |
Experimental Protocols
Materials
-
Cells cultured on glass coverslips
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
70% Ethanol (ice-cold)
-
0.1% Triton X-100 in PBS
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets (e.g., Cy5 filter set)
Protocol for Staining Adherent Cells
-
Cell Preparation:
-
Culture cells on sterile glass coverslips in a petri dish or multi-well plate until they reach the desired confluency.
-
Aspirate the cell culture medium.
-
Gently wash the cells twice with PBS.
-
-
Ethanol Fixation:
-
Carefully add ice-cold 70% ethanol to the coverslips. Ensure the cells are completely covered.
-
Incubate at -20°C for at least 30 minutes. For longer storage, cells can be kept in ethanol at -20°C for several days.
-
-
Rehydration and Permeabilization:
-
Aspirate the ethanol.
-
Wash the cells twice with PBS for 5 minutes each to rehydrate them.
-
Add 0.1% Triton X-100 in PBS to the coverslips.
-
Incubate at room temperature for 10-15 minutes.
-
-
This compound Staining:
-
Aspirate the permeabilization buffer.
-
Wash the cells twice with PBS for 5 minutes each.
-
Prepare the this compound staining solution by diluting the stock solution in PBS to a final concentration of 10-30 µM.
-
Add the staining solution to the coverslips, ensuring the cells are fully covered.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Washing and Mounting:
-
Aspirate the staining solution.
-
Wash the cells twice with PBS for 5 minutes each to remove unbound dye.
-
Carefully remove the coverslip from the dish or plate and mount it on a glass slide using a suitable mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for far-red fluorescence (e.g., excitation filter ~620-640 nm, emission filter >660 nm).
-
Mandatory Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Principle of this compound staining in fixed cells.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Insufficient permeabilization.- this compound concentration too low.- Incorrect filter set. | - Increase Triton X-100 concentration or incubation time.- Increase this compound concentration.- Verify the microscope filter set is appropriate for far-red fluorescence. |
| High Background | - Inadequate washing.- this compound concentration too high. | - Increase the number and duration of wash steps after staining.- Decrease the concentration of this compound. |
| Non-specific Cytoplasmic Staining | - this compound may have some affinity for RNA. | - While this compound is reported to not stain RNA, if cytoplasmic staining is an issue, consider treating with RNase A after permeabilization.[4] |
| Cell Morphology is Poor | - Harsh fixation or permeabilization. | - Ensure ethanol is ice-cold.- Reduce the concentration of Triton X-100 or the incubation time. |
References
- 1. Flow cytometry of DNA content using this compound or related laser dyes with 633 nm excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry of DNA content using this compound or related laser dyes with 633 nm excitation. | Sigma-Aldrich [sigmaaldrich.com]
- 3. kumc.edu [kumc.edu]
- 4. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
Application Notes: Techniques for Labeling Nerve Tissue with Oxazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Iatrogenic nerve injury is a significant complication across numerous surgical specialties, leading to potential morbidity, including chronic pain, numbness, or paralysis.[1][2] The intraoperative identification of nerves, which often relies on gross appearance and anatomical landmarks, can be challenging even for experienced surgeons.[1][3] Fluorescence-guided surgery (FGS) presents a promising solution by enhancing the direct visualization of nerve tissues in real-time.[2][3] Oxazine derivatives, a class of fluorescent dyes, have emerged as effective contrast agents for this purpose. Notably, derivatives like Oxazine 4 have demonstrated high nerve specificity in preclinical models.[2][4] The development of near-infrared (NIR) emitting oxazine-based fluorophores is a key goal, as NIR light (650-900 nm) offers deeper tissue penetration and reduced autofluorescence, making it ideal for visualizing nerves that are not on the surface.[5][6][7]
Principle of Nerve Labeling: The precise mechanism of nerve-specific uptake for oxazine dyes is still under investigation, but it is hypothesized to be driven by their physicochemical properties. The relatively low molecular weight and optimal lipophilicity (as indicated by the partition coefficient, logD) of certain derivatives are thought to facilitate passage across the blood-nerve barrier.[1] Once across the barrier, these cationic and lipophilic molecules preferentially accumulate in the lipid-rich myelin sheath that insulates many peripheral nerves. This accumulation results in a strong fluorescent signal that demarcates the nerve from surrounding tissues like muscle and fat.
Quantitative Data: Comparison of Nerve-Labeling Fluorophores
A screening of various oxazine derivatives and other fluorophores was conducted to evaluate their nerve-specific fluorescence and uptake in undesired adipose tissue. The following table summarizes the key properties and performance of these agents based on ex vivo and in vivo studies.
| Fluorophore | Molecular Weight (MW) | logD (pH 7.4) | Peak Absorbance (nm) | Peak Emission (nm) | Ex Vivo SBR (Nerve vs. Adipose) | In Vivo SBR (Nerve vs. Adipose) |
| Oxazine 1 | 471.99 | 0.82 | 616 | 635 | ++ | + |
| Oxazine 4 | 395.84 | 3.38 | 616 | 635 | +++ | +++ |
| Oxazine 170 | 431.87 | 3.94 | 625 | 650 | + | + |
| Oxazine 750 | 469.92 | 4.67 | 676 | 684 | + | - |
| Rhodamine 800 | 495.95 | 0.43 | 697 | 710 | + | - |
| BMB (Control) | 322.44 | 3.94 | 365 | 450 | - | - |
Signal-to-Background Ratio (SBR) is quantified as: - (< 1), + (1 to 2), ++ (2 to 3), +++ (> 3).[5][8] Data compiled from studies on human and pig nerve tissue ex vivo and rat models in vivo.[5][8]
Visualizations and Workflows
A systematic approach is crucial for identifying and validating potential nerve-specific contrast agents. The following diagrams illustrate the logical and experimental workflows.
Caption: Logical workflow for screening nerve-specific fluorophores.
Caption: Experimental workflow for in vivo systemic administration.
Caption: Experimental workflow for ex vivo tissue staining.
Experimental Protocols
Protocol 1: Ex Vivo Staining of Nerve Tissue Cross-Sections
Objective: To screen fluorophores for nerve-specific fluorescence on fixed tissue sections.
Materials and Reagents:
-
Human or porcine nerve tissue (e.g., sural or sciatic nerve).
-
Phosphate-buffered saline (PBS).
-
2% Paraformaldehyde for fixation.
-
Tissue-Tek O.C.T. compound.
-
Cryostat.
-
Microscope slides.
-
Oxazine derivative stock solution (e.g., 10 mM in DMSO).
-
Fluorescence microscope with appropriate filter sets.
Procedure:
-
Tissue Preparation: Harvest fresh nerve tissue and immediately fix in 2% paraformaldehyde for 30 minutes.[9]
-
Cryoprotection & Freezing: Mount the fixed tissue in O.C.T. compound and flash-freeze in liquid nitrogen.[9]
-
Sectioning: Using a cryostat, cut 10 µm thick cross-sections of the nerve tissue and mount them on microscope slides.[9]
-
Staining: Prepare a 100 µM working solution of the Oxazine derivative in PBS. Cover the tissue section with the staining solution and incubate for a specified time (e.g., 5-15 minutes) at room temperature in the dark.[5][8]
-
Washing: Gently wash the slides three times with PBS to remove unbound dye.
-
Imaging: Mount with a coverslip using an aqueous mounting medium. Image the sections using a fluorescence microscope. Capture images of the nerve fascicles, epineurium, and any adjacent adipose tissue.[8]
-
Analysis: Quantify the average fluorescence intensity of the nerve fascicles and compare it to the background fluorescence of surrounding adipose tissue to determine the SBR.[5][8]
Protocol 2: In Vivo Nerve Labeling via Systemic Administration
Objective: To visualize peripheral nerves in a live animal model following intravenous injection of an Oxazine derivative.
Materials and Reagents:
-
Animal model (e.g., CD-1 mice or Sprague-Dawley rats).
-
Oxazine 4 or other lead candidate derivative.
-
Vehicle for injection (e.g., co-solvent formulation of PBS, ethanol, and Kolliphor HS 15).
-
Anesthesia (e.g., isoflurane).
-
Small animal fluorescence imaging system with NIR capabilities.
Procedure:
-
Animal Preparation: Anesthetize the animal according to approved institutional protocols. Acquire baseline (pre-injection) color and fluorescence images of the surgical area of interest (e.g., brachial plexus or sciatic nerve region).
-
Fluorophore Administration: Administer the Oxazine derivative intravenously (e.g., via tail vein injection). A typical dose for initial screening is 1 µmol in rats or 50-200 nmol in mice.[5][7][8]
-
Incubation Period: Allow the fluorophore to circulate and accumulate in nerve tissue. The optimal imaging window for Oxazine 4 is approximately 4 hours post-injection, as this provides a high nerve-to-background signal.[5][7][9]
-
Surgical Exposure: Re-anesthetize the animal and surgically expose the nerve or plexus of interest (e.g., brachial plexus, sciatic nerve).[7]
-
Imaging: Using the fluorescence imaging system, acquire color and NIR fluorescence images of the exposed nerves and surrounding muscle and adipose tissues. For Oxazine 4, use an excitation wavelength around 616 nm and capture emission around 635 nm.[8]
-
Analysis: After imaging, quantify the SBR by measuring the mean fluorescence intensity of the nerve and dividing it by the mean intensity of adjacent muscle or fat.[8]
-
Confirmation (Optional): Following euthanasia, resect the fluorescent nerve and surrounding tissues for ex vivo microscopy and immunohistochemical validation.[9]
Protocol 3: Immunohistochemical Co-localization with Myelin Basic Protein (MBP)
Objective: To confirm that the fluorescent signal from the Oxazine derivative co-localizes with the myelin sheath of the nerve.
Materials and Reagents:
-
Resected nerve tissue from Protocol 2.
-
Cryostat and slides.
-
Primary antibody: Rabbit anti-myelin basic protein (MBP).[9]
-
Secondary antibody: Fluorescently-labeled goat anti-rabbit antibody (e.g., IRDye 800CW for a separate NIR channel).[9]
-
Blocking solution (e.g., normal goat serum).
-
DAPI or Hoechst for nuclear counterstain.
-
Fluorescence microscope with multiple filter sets (one for the Oxazine dye, one for the secondary antibody, one for DAPI).
Procedure:
-
Tissue Sectioning: Prepare 10 µm cryosections from the resected nerve tissue as described in Protocol 1.[9]
-
Blocking: Permeabilize the sections and block non-specific antibody binding using a suitable blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-MBP antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections with PBS, then incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.[9]
-
Counterstaining & Mounting: Perform a nuclear counterstain with DAPI or Hoechst, wash the slides, and mount with a coverslip.
-
Imaging: Using a multi-channel fluorescence microscope, capture images in the channel corresponding to the Oxazine derivative, the channel for the MBP secondary antibody, and the channel for the nuclear stain.
-
Analysis: Merge the images to determine if the signal from the Oxazine derivative spatially co-localizes with the MBP staining, which would confirm accumulation within the myelin sheath.
References
- 1. Investigation of Oxazine and Rhodamine Derivatives as Peripheral Nerve Tissue Targeting Contrast Agent for In Vivo Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A clinically relevant formulation for direct administration of nerve specific fluorophores to mitigate iatrogenic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraoperative nerve tissue fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nerve-targeted probes for fluorescence-guided intraoperative imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prototype Nerve-Specific Near-Infrared Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Near-infrared nerve-binding fluorophores for buried nerve tissue imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Visualizing Oxazine 4 nerve-specific fluorescence ex vivo in frozen tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prototype Nerve-Specific Near-Infrared Fluorophores [thno.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitigating Oxazine 750 Photobleaching in Long-Term Imaging
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of photobleaching with the near-infrared fluorescent dye, Oxazine 750. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the photostability of this compound during prolonged imaging experiments.
Troubleshooting Guide
This guide addresses common issues encountered during long-term imaging with this compound in a simple question-and-answer format.
Q: My this compound signal fades rapidly, even with short exposure times. What's happening and what can I do?
A: Rapid signal loss is a classic sign of photobleaching, where the fluorophore is irreversibly damaged by excitation light.[1][2] Several factors can accelerate this process.
Possible Causes & Solutions:
-
High Excitation Intensity: The most common cause of photobleaching is excessive laser power.[2][3]
-
Prolonged Exposure: Continuous illumination, even at low intensity, will eventually lead to photobleaching.[5]
-
Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen creates damaging ROS that degrade the dye.[2]
Q: I'm seeing high background fluorescence and my signal is still fading. How can I improve this?
A: High background can obscure your signal and may be exacerbated by some antifade reagents.
Possible Causes & Solutions:
-
Autofluorescence: Biological samples often have intrinsic fluorescence, particularly in the green and blue channels. While less of an issue for near-infrared dyes like this compound, it can still contribute to background noise.[7]
-
Solution: Image an unstained control sample to determine the level of autofluorescence. If significant, consider using a background suppressor compatible with live cells.[8]
-
-
Antifade Reagent Concentration: While beneficial, some antifade reagents can increase background or even quench the initial fluorescence at high concentrations.
-
Solution: Optimize the concentration of your chosen antifade agent. Start with the manufacturer's recommended concentration and perform a titration to find the optimal balance between photoprotection and background signal.
-
Q: My live cells are showing signs of stress (e.g., blebbing, rounding up) during the imaging experiment. Is this related to photobleaching?
A: Yes, the same processes that cause photobleaching can also lead to phototoxicity, which damages live cells.[9]
Possible Causes & Solutions:
-
High-Energy Light: Although near-infrared light is generally less damaging than shorter wavelengths, high-intensity illumination can still induce cellular stress.[9]
-
Solution: Follow the same principles for reducing photobleaching: use the lowest possible laser power and exposure time.[8]
-
-
ROS-Induced Damage: Reactive oxygen species not only destroy the fluorophore but also damage cellular components.[9]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound photobleaching?
A1: Photobleaching occurs when an this compound molecule absorbs a photon and transitions to an excited singlet state. While it can return to the ground state by emitting a photon (fluorescence), there is a probability it will transition to a long-lived, highly reactive triplet state.[5][12] In this triplet state, the dye can react with molecular oxygen to produce reactive oxygen species (ROS), which then chemically and irreversibly damage the fluorophore, rendering it non-fluorescent.[2][11]
Q2: How do antifade reagents work?
A2: Most antifade reagents are antioxidants or reactive oxygen species scavengers.[2] They work by quenching the triplet state of the fluorophore, returning it to the ground state before it can interact with oxygen, or by directly neutralizing any ROS that are formed.[3][6] This reduces the rate of photochemical destruction of the dye.
Q3: Can I use antifade mounting media designed for fixed cells in my live-cell experiments?
A3: No, antifade mounting media for fixed samples are generally not compatible with live cells as they can be cytotoxic and are not formulated to maintain physiological conditions.[6][11] It is essential to use reagents specifically designed for live-cell imaging, such as Trolox or commercial live-cell antifade solutions.[6]
Q4: Are there fluorophores that are more photostable than this compound?
A4: Photostability varies among fluorophores. While this compound is a near-infrared dye, which benefits from lower-energy excitation, other dyes, such as certain Alexa Fluor or ATTO dyes, have been specifically engineered for enhanced photostability.[4][13] If photobleaching of this compound remains a significant issue despite optimization, considering an alternative, more photostable dye in a similar spectral range may be necessary.
Q5: How can I optimize my imaging setup to minimize photobleaching?
A5: Beyond reducing laser power and exposure time, optimizing your microscope's light path and detector settings is crucial. Use high numerical aperture (NA) objectives to collect as much emitted light as possible, and employ sensitive detectors (e.g., sCMOS or EMCCD cameras) that can produce a good signal with less excitation light.[9] For confocal microscopy, adjusting the pinhole size can also impact signal detection and photobleaching.
Data Presentation: Antifade Reagents for Live-Cell Imaging
The following table summarizes common antifade reagents suitable for live-cell imaging with this compound. Note that optimal concentrations may vary depending on the cell type and experimental conditions.
| Antifade Reagent | Mechanism of Action | Typical Working Concentration | Key Considerations |
| Trolox | Antioxidant, triplet state quencher[6] | 0.1 - 1 mM[14] | Water-soluble Vitamin E analog; low cytotoxicity.[6] |
| Ascorbic Acid (Vitamin C) | Antioxidant, ROS scavenger[3] | 500 µM - 1 mM[10] | Can be cytotoxic at higher concentrations; solutions should be made fresh.[3][10] |
| ProLong™ Live Antifade Reagent | Enzymatic oxygen scavenger[6][11] | 1X (from 100X stock)[15] | Commercial formulation; validated for a wide range of dyes and fluorescent proteins.[11] |
| VectaCell™ Trolox | Antioxidant[6] | 0.1 - 1 mM[14] | Commercial stock solution of Trolox.[6] |
Experimental Protocols
Protocol 1: Preparation and Use of Trolox in Live-Cell Imaging Media
This protocol describes the addition of Trolox to cell culture media to reduce photobleaching.
-
Prepare a 100 mM Trolox Stock Solution:
-
Dissolve Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) in high-quality DMSO or ethanol to a final concentration of 100 mM.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light.[3]
-
-
Prepare Trolox-Containing Imaging Media:
-
On the day of the experiment, thaw an aliquot of the 100 mM Trolox stock solution.
-
Dilute the stock solution directly into your pre-warmed cell culture or imaging medium to a final working concentration of 0.1 to 1 mM.[14] The optimal concentration should be determined empirically for your specific cell type.
-
-
Incubate Cells with Trolox Media:
-
Replace the existing media in your imaging dish with the Trolox-containing media.
-
Incubate the cells for at least 15-30 minutes at 37°C and 5% CO₂ before starting your imaging session to allow for cellular uptake.
-
-
Perform Long-Term Imaging:
-
Proceed with your imaging experiment, keeping the cells in the Trolox-containing medium for the duration of the acquisition.
-
Protocol 2: General Workflow for Optimizing Imaging Parameters
This protocol provides a systematic approach to minimizing photobleaching by adjusting instrument settings.
-
Determine Minimum Required Laser Power:
-
Start with a low laser power setting (e.g., 1-5% of maximum).
-
Acquire a single image and assess the signal-to-noise ratio (SNR).
-
Gradually increase the laser power until you achieve an acceptable SNR for your analysis. Avoid saturating the detector.
-
-
Determine Minimum Exposure Time:
-
Using the optimized laser power from the previous step, start with a longer exposure time (e.g., 200-500 ms).
-
Gradually decrease the exposure time until the signal becomes too dim for reliable detection. Choose the shortest exposure time that provides adequate signal.
-
-
Optimize Imaging Interval:
-
For time-lapse experiments, determine the longest possible interval between acquisitions that will still capture the biological process of interest. A longer interval will reduce the cumulative light exposure.
-
-
Set Up and Run the Experiment:
-
Combine the optimized laser power, exposure time, and imaging interval for your long-term imaging experiment.
-
Always include a control sample imaged under the same conditions to assess phototoxicity and photobleaching.
-
Visualizations
Below are diagrams illustrating key concepts and workflows for preventing this compound photobleaching.
Caption: The photobleaching pathway of this compound and points of intervention.
Caption: Workflow for minimizing this compound photobleaching in live-cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. benchchem.com [benchchem.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biocompare.com [biocompare.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 10. biorxiv.org [biorxiv.org]
- 11. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 12. azom.com [azom.com]
- 13. A Bright, Photostable Dye that Enables Multicolor, Time Lapse, and Super-Resolution Imaging of Acidic Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
troubleshooting poor signal-to-noise ratio in Oxazine 750 experiments
Welcome to the technical support center for Oxazine 750, a near-infrared (NIR) fluorescent dye. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to offer answers to frequently asked questions to help optimize your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using this compound, providing potential causes and solutions to improve your signal-to-noise ratio.
Issue 1: Weak or No Fluorescence Signal
A common challenge in fluorescence experiments is a signal that is too dim to be reliably distinguished from the background.
| Potential Cause | Recommended Solution |
| Low Dye Concentration | Increase the concentration of this compound. For applications such as DNA content analysis in flow cytometry, a starting concentration of 10-30 µM is often used.[1][2] For fluorescence microscopy, empirical testing is recommended to find the optimal concentration. |
| Suboptimal Excitation/Emission Settings | Ensure that the excitation and emission wavelengths on your instrument are correctly set for this compound. In aqueous solutions, the absorption maximum is approximately 666 nm.[3] |
| Photobleaching (Signal Fades Quickly) | Minimize the exposure of the sample to the excitation light. Use of an anti-fade mounting medium is recommended for fluorescence microscopy.[4][5] Consider using a reducing and oxidizing system (ROXS) to enhance photostability.[4][6] |
| Incorrect pH of Buffer | The fluorescence of many dyes is pH-sensitive.[7][8] While specific quantitative data for this compound is limited, it is advisable to maintain a consistent and optimal pH for your experimental system, typically around neutral (pH 7.0-7.4). |
| Fluorescence Quenching | Certain molecules in the sample or buffer can quench fluorescence.[9][10] Molecular oxygen is a known quencher of fluorescence.[10][11] For single-molecule studies, an oxygen scavenging system may be necessary.[6] |
Issue 2: High Background Fluorescence
Excessive background noise can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | While a sufficient concentration is needed for a strong signal, too much dye can lead to high background. Perform a concentration titration to find the optimal balance between signal and background. |
| Non-Specific Binding of the Dye | Ensure adequate washing steps after staining to remove unbound dye. The inclusion of a mild detergent like Tween-20 in the wash buffer can help reduce non-specific binding. |
| Autofluorescence of Cells or Tissue | Some cell types exhibit natural fluorescence.[12] It is recommended to include an unstained control sample to determine the level of autofluorescence. If autofluorescence is high in the red spectrum, it may interfere with the this compound signal. |
| Contaminated Reagents or Buffers | Use high-purity, fresh reagents and buffers to avoid fluorescent contaminants. |
| Dye Aggregation | At high concentrations, fluorescent dyes can form aggregates, which may lead to altered spectral properties and increased non-specific binding.[13] If aggregation is suspected, try diluting the dye solution or adding a small amount of an organic co-solvent like DMSO to your buffer.[13] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions about working with this compound.
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored at -20°C, protected from light and moisture. To avoid repeated freeze-thaw cycles, it is advisable to prepare single-use aliquots.
Q2: In which solvents is this compound soluble and how does the solvent affect its fluorescence?
A2: this compound is soluble in a variety of organic solvents. The solvent environment can influence the spectral properties of the dye. For example, solvents that can act as hydrogen-bond donors can cause a redshift in the absorption spectrum.[3]
Spectral Properties of this compound in Different Solvents
| Solvent | Absorption Max (λmax, nm) |
| 1,4-Dioxane | 649 |
| Acetone | 665 |
| Methanol | 669 |
| Water | 665 |
| Data from Zakerhamidi et al. (2015) |
Q3: Can I use this compound for live-cell imaging?
A3: Yes, this compound can be used for live-cell imaging. As a cationic dye, it can accumulate in mitochondria based on the mitochondrial membrane potential, making it useful for assessing mitochondrial health and apoptosis.
Q4: How can I minimize photobleaching when using this compound in fluorescence microscopy?
A4: To minimize photobleaching, you should:
-
Reduce the intensity of the excitation light to the lowest level that provides a detectable signal.
-
Minimize the duration of exposure by using the shortest possible exposure times.
-
Use a high-quality anti-fade mounting medium.[5][14][15][16]
-
For demanding applications, consider using an oxygen scavenger system or a commercial antifade agent containing a reducing and oxidizing system (ROXS).[4][6]
Q5: What is a typical workflow for using this compound to assess changes in mitochondrial membrane potential?
A5: A general workflow involves incubating live cells with this compound, acquiring baseline fluorescence images, introducing a stimulus known to affect mitochondrial membrane potential (like a decoupler such as CCCP as a positive control), and then capturing a time-lapse series of images to monitor the change in fluorescence intensity within the mitochondria. A decrease in fluorescence intensity typically indicates depolarization of the mitochondrial membrane.
Experimental Protocols
Protocol 1: General Staining Protocol for Fluorescence Microscopy
This protocol provides a general guideline for staining fixed cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mounting medium with an antifade reagent
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips to the desired confluency.
-
Fixation: Gently wash the cells with PBS, then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Dilute the this compound stock solution in PBS to the desired final concentration (a starting range of 1-10 µM is recommended for initial optimization). Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with the wash buffer for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for near-infrared dyes.
Protocol 2: Flow Cytometry for DNA Content Analysis
This protocol is adapted from Shapiro and Stephens (1986) for analyzing DNA content in ethanol-fixed cells.[1]
Materials:
-
This compound
-
Near-isotonic medium
-
Ethanol (for fixation) or detergent (for permeabilization)
Procedure:
-
Cell Preparation: Prepare a single-cell suspension.
-
Fixation/Permeabilization: Fix the cells in ethanol or permeabilize them with a suitable detergent.
-
Staining: Resuspend the cells in a near-isotonic medium containing this compound at a concentration of 10-30 µM.
-
Analysis: Analyze the stained cells on a flow cytometer with an excitation source around 633 nm and measure the fluorescence emission at wavelengths above 665 nm.[1]
Visualizations
Troubleshooting Workflow for Poor Signal-to-Noise Ratio
This diagram outlines a logical workflow for troubleshooting experiments with a low signal-to-noise ratio when using this compound.
Conceptual Pathway: Monitoring Mitochondrial Membrane Potential During Apoptosis
This diagram illustrates the principle of using a cationic dye like this compound to monitor changes in mitochondrial membrane potential (ΔΨm), a key event in the intrinsic pathway of apoptosis.
References
- 1. Flow cytometry of DNA content using this compound or related laser dyes with 633 nm excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rusjbpc.ru [rusjbpc.ru]
- 4. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 5. researchgate.net [researchgate.net]
- 6. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolving the Fluorescence Quenching Mechanism of an Oxazine Dye Using Ultrabroadband Two-Dimensional Electronic Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quenching of fluorescence by oxygen. A probe for structural fluctuations in macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reduced background autofluorescence for cell imaging using nanodiamonds and lanthanide chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. bidc.ucsf.edu [bidc.ucsf.edu]
- 15. researchgate.net [researchgate.net]
- 16. vectorlabs.com [vectorlabs.com]
Optimizing Oxazine 750 Concentration for Cell Staining: A Technical Support Center
Welcome to the technical support center for optimizing Oxazine 750 concentration in cell staining applications. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful and reproducible experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound for cell staining?
A1: The optimal concentration of this compound is application-dependent. For flow cytometry of ethanol-fixed or detergent-permeabilized cells, a concentration range of 10-30 µM is recommended.[1] For fluorescence microscopy of live cells, a lower concentration in the range of 1-10 µM is a good starting point to minimize potential cytotoxicity. For fixed cells in microscopy, a concentration similar to that used for flow cytometry (10-30 µM) can be used. It is always recommended to perform a concentration titration to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: How long should I incubate my cells with this compound?
A2: Incubation times can vary depending on the cell type, concentration of the dye, and whether the cells are live or fixed. For live cell staining, a shorter incubation time of 15-30 minutes is generally recommended to minimize stress and potential artifacts. For fixed and permeabilized cells, a longer incubation of 30-60 minutes at room temperature may be necessary to ensure adequate staining of the target structures.
Q3: Can this compound be used for live cell imaging?
A3: Yes, this compound can be used for live cell imaging. However, it is crucial to use the lowest effective concentration and shortest possible incubation time to mitigate potential phototoxicity and cytotoxicity.[2][3] Monitoring cell health and morphology during and after staining is essential.
Q4: Is this compound cytotoxic?
A4: Like many fluorescent dyes, this compound can exhibit cytotoxicity at higher concentrations and with prolonged exposure. Studies on related oxazine dyes have shown a dose-dependent decrease in cell viability, with significant cell death observed at concentrations of 100 µM and above.[1][4] Therefore, it is critical to perform a cytotoxicity assay to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
Q5: What should I do if I observe high background fluorescence?
A5: High background fluorescence can be caused by several factors, including excessive dye concentration, insufficient washing, or autofluorescence of the cells or medium. To reduce background, try decreasing the this compound concentration, increasing the number and duration of wash steps after staining, and using a phenol red-free medium for imaging. Including a "no-stain" control will help you assess the level of autofluorescence in your cells.
Q6: My signal is very weak. How can I improve it?
A6: A weak signal can result from a dye concentration that is too low, insufficient incubation time, or improper imaging settings. To improve your signal, you can try incrementally increasing the this compound concentration or extending the incubation period. Additionally, optimizing your microscope settings, such as increasing the exposure time or gain, can enhance signal detection. However, be mindful that increasing excitation light can also lead to phototoxicity and photobleaching.[2]
Data Presentation
Table 1: Recommended Starting Concentrations and Incubation Times for this compound
| Application | Cell State | Concentration Range | Incubation Time |
| Flow Cytometry | Fixed & Permeabilized | 10 - 30 µM[1] | 30 - 60 minutes |
| Fluorescence Microscopy | Live | 1 - 10 µM | 15 - 30 minutes |
| Fluorescence Microscopy | Fixed & Permeabilized | 10 - 30 µM | 30 - 60 minutes |
Table 2: Troubleshooting Common Issues in this compound Staining
| Issue | Possible Cause | Recommended Solution |
| Weak or No Signal | - this compound concentration too low.- Insufficient incubation time.- Inadequate cell permeabilization (for intracellular targets).- Incorrect filter set or microscope settings. | - Increase this compound concentration incrementally.- Increase incubation time.- Optimize permeabilization protocol (e.g., increase detergent concentration or incubation time).- Ensure microscope filters are appropriate for this compound's excitation/emission spectra. |
| High Background | - this compound concentration too high.- Insufficient washing.- Dye aggregation.- Cellular autofluorescence. | - Decrease this compound concentration.- Increase the number and duration of wash steps post-staining.- Prepare fresh staining solution and consider using a specialized staining buffer.- Image an unstained control to assess autofluorescence; use appropriate background subtraction. |
| Phototoxicity/Cell Death (in live cell imaging) | - this compound concentration is too high.- Prolonged exposure to excitation light.- Long incubation time. | - Use the lowest effective dye concentration.- Minimize exposure time and intensity of the excitation light.- Reduce the incubation time.- Use an anti-fade mounting medium if applicable for short-term imaging. |
| Uneven or Patchy Staining | - Incomplete dye solubilization or aggregation.- Uneven cell density or clumping.- Inadequate permeabilization. | - Ensure this compound is fully dissolved in the staining buffer.- Ensure a single-cell suspension before staining.- Optimize the permeabilization step for uniform access of the dye to intracellular structures. |
Experimental Protocols
Protocol 1: Staining of Fixed and Permeabilized Cells for Fluorescence Microscopy
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Washing: Gently aspirate the culture medium and wash the cells twice with Phosphate-Buffered Saline (PBS, pH 7.4).
-
Fixation: Add 4% paraformaldehyde (PFA) in PBS to the cells and incubate for 15-20 minutes at room temperature.
-
Washing: Aspirate the PFA solution and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add 0.1% Triton™ X-100 in PBS to the fixed cells and incubate for 10-15 minutes at room temperature.
-
Washing: Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
Staining: Prepare the this compound staining solution (e.g., 10 µM in PBS). Add the staining solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Aspirate the staining solution and wash the cells twice with PBS for 5 minutes each to remove unbound dye.
-
Mounting: Mount the coverslips onto glass slides using a suitable mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for this compound (Excitation/Emission maxima ~646/674 nm).
Protocol 2: Staining of Live Cells for Fluorescence Microscopy
-
Cell Seeding: Seed cells in a glass-bottom dish or chamber slide suitable for live-cell imaging and culture to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound in a serum-free culture medium or imaging buffer (e.g., 1-10 µM).
-
Staining: Remove the culture medium and replace it with the pre-warmed staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light.
-
Washing: Gently aspirate the staining solution and wash the cells twice with pre-warmed imaging buffer or culture medium.
-
Imaging: Immediately image the cells on a fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature and CO2 levels. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
Visualizations
Caption: Experimental Workflow for Staining Fixed Cells
Caption: Troubleshooting Decision Tree for this compound Staining
References
- 1. Cytotoxicity analysis of oxazine 4-perchlorate fluorescence nerve potential clinical biomarker for guided surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 3. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Managing Fluorescence Quenching of Oxazine 750
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of managing fluorescence quenching of Oxazine 750 in complex media.
Troubleshooting Guides
Problem: Weak or No Fluorescence Signal
A diminished or absent fluorescence signal is a common issue when working with this compound in complex biological samples. This guide provides a systematic approach to diagnose and resolve the underlying cause.
Initial Checks:
-
Instrument Settings: Verify that the excitation and emission wavelengths on your fluorometer or microscope are correctly set for this compound (typically, excitation is around 650 nm and emission is around 670 nm, but it's crucial to determine the optimal settings for your specific instrument and sample environment).
-
Lamp/Laser Function: Ensure the light source is functioning correctly and that the laser power is adequate.
-
Filter Sets: Confirm that the correct filter sets are in place and are not damaged.
Systematic Troubleshooting:
| Potential Cause | Recommended Action |
| Photobleaching | - Reduce excitation light intensity or exposure time. - Use an antifade reagent such as Trolox or cyclooctatetraene (COT). - Image a fresh area of the sample to see if the signal recovers. |
| Quenching by Sample Components | - Tryptophan-rich proteins: If your medium contains high concentrations of proteins like bovine serum albumin (BSA), consider diluting the sample or using a different blocking agent. Tryptophan is a known quencher of oxazine dyes.[1][2][3][4] - Reactive Oxygen Species (ROS): If you suspect ROS-mediated quenching, especially in live-cell imaging, deaerate your solutions or add an antioxidant like Trolox.[5] |
| Aggregation-Caused Quenching (ACQ) | - High Dye Concentration: Reduce the concentration of this compound. Aggregation at high concentrations can lead to self-quenching. - Solvent Effects: Ensure this compound is fully solubilized in your buffer. The presence of organic solvents can influence aggregation. |
| Incorrect Buffer Conditions | - pH: Check the pH of your medium. The fluorescence of many dyes, including oxazines, can be pH-sensitive.[6] Optimize the pH to ensure maximal fluorescence. - Buffer Components: Some buffer components can act as quenchers. If possible, test the fluorescence of this compound in a simpler buffer to identify potential quenching agents in your complex medium. |
| Sample Preparation Issues | - Incomplete Staining: Ensure sufficient incubation time for the dye to bind to its target. - Washing Steps: Excessive washing can remove the dye. Optimize washing steps to reduce background without significantly losing the signal. |
Problem: Rapid Signal Fading (Photobleaching)
Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light. This is a significant issue in fluorescence microscopy, especially during time-lapse imaging.
| Mitigation Strategy | Detailed Action |
| Reduce Excitation Energy | - Lower the laser power to the minimum required for a detectable signal. - Use a neutral density filter to attenuate the excitation light. - Decrease the exposure time per image. |
| Use Antifade Reagents | - Trolox: Add Trolox to your imaging medium at a final concentration of 0.1-1 mM. Trolox is a water-soluble antioxidant that reduces photobleaching by quenching triplet states and scavenging reactive oxygen species.[5] - Cyclooctatetraene (COT): While a specific protocol for this compound is not readily available, COT is a known triplet-state quencher. It is typically used at concentrations in the range of 1-10 mM. Optimization for your specific system is recommended. |
| Optimize Imaging Protocol | - Acquire images only when necessary. - Use more sensitive detectors (e.g., EMCCD or sCMOS cameras) to reduce the required excitation intensity. |
| Deoxygenate the Medium | - For in vitro assays, bubbling nitrogen or argon through the solution can remove dissolved oxygen, a key player in photobleaching. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound fluorescence quenched when I add it to my cell culture medium containing fetal bovine serum (FBS)?
A1: Fetal bovine serum is rich in proteins, most notably bovine serum albumin (BSA).[7] Albumin contains tryptophan residues, which are efficient quenchers of oxazine dyes like this compound.[1][2][3][4] The quenching mechanism often involves photoinduced electron transfer (PET) upon close contact between the dye and the tryptophan indole ring.[2]
Q2: What is the difference between static and dynamic quenching, and how do they affect my measurements?
A2:
-
Static Quenching: This occurs when the fluorophore and quencher form a non-fluorescent complex in the ground state. This reduces the concentration of fluorescent molecules, leading to a decrease in fluorescence intensity without changing the fluorescence lifetime of the uncomplexed fluorophores. The interaction of some oxazine dyes with tryptophan has been shown to be dominated by static quenching.[8][3]
-
Dynamic Quenching: This happens when the quencher collides with the fluorophore in its excited state, causing it to return to the ground state without emitting a photon. Dynamic quenching reduces both the fluorescence intensity and the fluorescence lifetime.
Understanding the type of quenching is crucial for interpreting your data correctly. Fluorescence lifetime measurements can help distinguish between the two.
Q3: Can I use antifade reagents in my live-cell imaging experiments with this compound?
A3: Yes, certain antifade reagents are suitable for live-cell imaging. Trolox is a popular choice as it is cell-permeable and has low cytotoxicity at effective concentrations (typically 0.1-1 mM).[5] It helps to reduce photobleaching and phototoxicity by scavenging reactive oxygen species. Always perform control experiments to ensure the chosen antifade reagent does not adversely affect cell viability or the biological process you are studying.
Q4: How does the local environment affect the fluorescence lifetime of this compound?
A4: The fluorescence lifetime of a fluorophore is sensitive to its microenvironment. Factors such as solvent polarity, viscosity, pH, and the presence of quenchers can all influence the lifetime. For instance, the fluorescence lifetime of Alexa Fluor 750, a dye with a similar structure to this compound, has been shown to change in different solvents and upon conjugation to antibodies.[9] Changes in the local environment upon binding to a target in a complex medium can therefore lead to alterations in the fluorescence lifetime, a principle utilized in fluorescence lifetime imaging (FLIM).
Q5: My signal-to-noise ratio is poor. How can I improve it?
A5: A poor signal-to-noise ratio can be due to a weak signal or high background. To improve it:
-
Increase Signal:
-
Optimize the concentration of this compound.
-
Ensure optimal staining and labeling conditions.
-
If quenching is the issue, address it using the strategies outlined in the troubleshooting guide.
-
-
Reduce Background:
-
Use high-quality, clean optics.
-
Ensure your buffers and media do not contain fluorescent contaminants.
-
For microscopy, use appropriate filters to block stray light and select for the specific emission of this compound.
-
In immunofluorescence, ensure adequate blocking and washing steps to minimize non-specific binding of labeled antibodies.
-
Quantitative Data
The following table summarizes available quantitative data for this compound and structurally similar dyes in various environments. This data can serve as a baseline for your experiments, but it is important to note that values can vary depending on the specific experimental conditions.
| Fluorophore | Medium | Parameter | Value | Reference |
| Oxazine Derivative (MR121) | Aqueous solution with Tryptophan | Association Constant (Kass) | 96 - 206 M⁻¹ | [8][3] |
| Alexa Fluor 750 | PBS (pH 7.4) | Fluorescence Lifetime (τ) | 0.61 ns | [9] |
| Alexa Fluor 750 conjugated to Trastuzumab (1:1) | pH 7.2 | Fluorescence Lifetime (τ) | 0.88 ± 0.02 ns | [9] |
| Alexa Fluor 750 conjugated to Trastuzumab (1:8, self-quenched) | pH 7.2 | Fluorescence Lifetime (τ) | 0.61 ± 0.04 ns | [9] |
| Squaraine Dyes (structurally different but also near-IR) | Aqueous solution | Fluorescence Quantum Yield (Φf) | ~0.03 | [10] |
| Squaraine Dyes | Bound to BSA | Fluorescence Quantum Yield (Φf) | ~0.3 (10-fold increase) | [10] |
| Squaraine Dyes | Aqueous solution | Fluorescence Lifetime (τ) | ~0.2 ns | [10] |
| Squaraine Dyes | Bound to BSA | Fluorescence Lifetime (τ) | ~2.0 ns (10-fold increase) | [10] |
Experimental Protocols
Protocol 1: Measuring Fluorescence Quantum Yield (Relative Method)
This protocol describes the relative method for determining the fluorescence quantum yield of this compound in a complex medium using a known standard.
Materials:
-
This compound solution of unknown quantum yield (the "sample")
-
A reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet in methanol, Φf = 0.54)
-
The complex medium of interest (e.g., cell lysate, serum-containing medium)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilutions of both the this compound sample and the reference standard in the respective solvents (complex medium for the sample, methanol for Cresyl Violet). The absorbance of these solutions at the excitation wavelength should range from 0.02 to 0.1 to avoid inner filter effects.
-
Measure the absorbance of each dilution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each dilution using the spectrofluorometer, keeping the excitation wavelength and all instrument settings constant for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield of the this compound sample using the following equation:
Φsample = Φref * (Gradientsample / Gradientref) * (η2sample / η2ref)
Where:
-
Φ is the quantum yield
-
Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance
-
η is the refractive index of the solvent
-
Protocol 2: Using Trolox to Mitigate Photobleaching in Live-Cell Imaging
Materials:
-
Cells stained with this compound
-
Live-cell imaging medium
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) stock solution (e.g., 100 mM in DMSO or ethanol)
-
Fluorescence microscope
Procedure:
-
Prepare the Trolox imaging medium: On the day of the experiment, dilute the Trolox stock solution into the live-cell imaging medium to a final concentration between 0.1 mM and 1 mM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Prepare the cells: Culture and stain your cells with this compound according to your standard protocol.
-
Replace the medium: Just before imaging, aspirate the existing medium from your cells and replace it with the freshly prepared Trolox-containing imaging medium.
-
Image the cells: Proceed with your live-cell imaging experiment. It is still recommended to use the lowest possible excitation power and exposure time to minimize phototoxicity.
-
Include controls: Always include a control sample imaged without Trolox to assess its effectiveness and any potential effects on cell health or the biological process under investigation.
Visualizations
Caption: Jablonski diagram illustrating the electronic and vibrational states of a fluorophore and the transitions that lead to fluorescence or quenching.
Caption: A workflow for troubleshooting weak or no fluorescence signal from this compound.
Caption: Signaling pathways illustrating the major mechanisms of this compound fluorescence quenching in complex media.
References
- 1. How to draw dot and cross diagrams | Poster | RSC Education [edu.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Inter- and intramolecular fluorescence quenching of organic dyes by tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescence quenching of dyes by tryptophan: interactions at atomic detail from combination of experiment and computer simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Stabilizing a different cycloocta... preview & related info | Mendeley [mendeley.com]
- 7. Effect of albumin on the fluorescence quantum yield of porphyrin -based agents for fluorescent diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.r-project.org [journal.r-project.org]
- 9. Fluorescence lifetime imaging of activatable target specific molecular probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bovine Serum Albumin Nanoparticles with Fluorogenic Near-IR-Emitting Squaraine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
common artifacts in Oxazine 750 imaging and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common artifacts encountered during Oxazine 750 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common imaging artifacts I might encounter with this compound?
A1: The most common artifacts in fluorescence microscopy, which are also applicable to this compound imaging, include:
-
Photobleaching: The irreversible photochemical destruction of the fluorophore, leading to signal loss.[1][2][3]
-
Phototoxicity: Light-induced damage to the biological sample, which can alter its physiology or lead to cell death.[1][2][4]
-
Autofluorescence: Intrinsic fluorescence from biological structures or other materials in the sample, which can obscure the specific signal from this compound.[3][5]
-
Spectral Bleed-through (Crosstalk): The detection of fluorescence from other fluorophores in the channel intended for this compound, or vice-versa, in multi-color experiments.[1]
-
Sample Preparation Artifacts: Issues arising from sample handling, such as air bubbles, crushed samples, or improper fixation, which can distort the image.[1][6]
-
Low Signal-to-Noise Ratio (SNR): A weak signal from this compound compared to the background noise, making it difficult to distinguish true signal from background.[7][8]
Troubleshooting Guides
Photobleaching: Fading Signal
Q: My this compound signal is disappearing quickly during image acquisition. What's happening and how can I fix it?
A: This is likely photobleaching, where the high-intensity excitation light is destroying the this compound molecules.[2][9] Here’s how you can minimize it:
Troubleshooting Steps:
-
Reduce Excitation Power and Exposure Time: Use the lowest laser power and shortest exposure time that still provide a detectable signal.[3][9]
-
Use Antifade Reagents: Mount your sample in a commercially available antifade mounting medium to reduce photobleaching.[3][9]
-
Optimize Filter Sets: Ensure you are using a filter set that is well-matched to the excitation and emission spectra of this compound to maximize signal collection efficiency, which allows for lower excitation power.
-
Image a Fresh Field of View: For fixed samples, moving to a new area of the specimen for each acquisition can prevent repeated exposure of the same fluorophores.[3]
Illustrative Data on Photobleaching:
The following table provides hypothetical data on the photobleaching rate of a far-red dye with properties similar to this compound under different imaging conditions.
| Laser Power (%) | Exposure Time (ms) | Photobleaching Rate (% signal loss per minute) |
| 10 | 100 | 5 |
| 10 | 500 | 20 |
| 50 | 100 | 25 |
| 50 | 500 | 75 |
Experimental Protocol: Preparing a Photobleaching Control
-
Prepare two identical samples stained with this compound.
-
On the first sample, find a region of interest and acquire a time-lapse series of images using your standard imaging settings.
-
On the second sample, find a region of interest and acquire a time-lapse series using reduced laser power and exposure time.
-
Quantify the fluorescence intensity of a defined structure in both series over time.
-
Plot the intensity decay curves to visualize the extent of photobleaching under different conditions and determine the optimal settings.
Troubleshooting Workflow for Photobleaching:
Caption: Troubleshooting workflow for minimizing photobleaching.
Phototoxicity: Sample Health Compromised
Q: My live cells are showing signs of stress (e.g., blebbing, apoptosis) after imaging with this compound. Could this be phototoxicity?
A: Yes, the excitation light used for imaging can be damaging to live cells, a phenomenon known as phototoxicity.[1][2][4] This is particularly relevant for longer time-lapse experiments.
Troubleshooting Steps:
-
Minimize Light Exposure: As with photobleaching, reduce the laser power and exposure time to the minimum required for a good signal.[1]
-
Reduce Acquisition Frequency: For time-lapse imaging, increase the interval between image acquisitions to give the cells time to recover.
-
Use Longer Wavelengths: this compound is a far-red dye, which is advantageous as longer wavelengths of light are generally less energetic and therefore less damaging to cells.[1]
-
Incorporate Antioxidants: Supplementing the imaging medium with antioxidants like ascorbic acid may help to mitigate the effects of reactive oxygen species generated during imaging.[4]
Experimental Protocol: Assessing Phototoxicity
-
Culture cells in a multi-well imaging plate.
-
Stain the cells with this compound and a viability marker (e.g., a dye that is excluded by live cells).
-
Expose different wells to varying light doses (combinations of laser power, exposure time, and number of acquisitions).
-
Include a control well that is stained but not exposed to excitation light.
-
After the imaging protocol, assess cell viability and morphology in all wells. Compare the light-exposed wells to the control to determine the threshold for phototoxic effects.
Logical Relationship for Mitigating Phototoxicity:
Caption: Logical steps to reduce phototoxicity in live-cell imaging.
Autofluorescence: High Background Signal
Q: I'm seeing a lot of background fluorescence in my unstained control samples. How can I reduce this autofluorescence?
A: This background signal is likely autofluorescence, which is common in biological samples, especially in the blue and green spectral regions.[3] While this compound is in the far-red, which helps to avoid some of this, strong autofluorescence can still be an issue.
Troubleshooting Steps:
-
Use a Proper Control: Always prepare an unstained sample and image it with the same settings as your stained sample to determine the level of autofluorescence.[3]
-
Optimize Fixation: Some fixatives can induce autofluorescence. If possible, test different fixation protocols (e.g., methanol vs. paraformaldehyde) to see which produces the lowest background.[6]
-
Spectral Unmixing: If your imaging software supports it, you can acquire a spectral profile of the autofluorescence from your control sample and use this to subtract the background from your experimental images.[3]
-
Use a Narrower Emission Filter: A tighter bandpass filter around the emission peak of this compound can help to exclude out-of-band autofluorescence.
Experimental Protocol: Preparing an Autofluorescence Control
-
Prepare your biological sample using the exact same fixation, permeabilization, and blocking steps as your experimental samples.[3]
-
Instead of adding the this compound probe, add only the buffer or vehicle in which the probe is diluted.
-
Mount the sample using the same mounting medium as your experimental samples.
-
Image the control sample using the identical imaging parameters (laser power, exposure time, gain) that you use for your fully stained samples. This will reveal the level and spectral properties of the autofluorescence inherent to your sample.[3]
Spectral Bleed-through: Inaccurate Colocalization
Q: In my multi-color experiment with DAPI and this compound, I'm seeing a signal in the far-red channel when I only excite DAPI. What is happening?
A: This is likely spectral bleed-through, where the emission of one fluorophore is detected in the channel of another. While DAPI and this compound are spectrally well-separated, bleed-through can still occur, especially with bright signals.
Troubleshooting Steps:
-
Perform Single-Stain Controls: Prepare samples stained with only one fluorophore at a time and image them in all channels to assess the extent of bleed-through.[5]
-
Use Sequential Imaging: If your microscope allows, set up sequential scanning where you excite and detect each fluorophore one at a time. This is the most effective way to eliminate bleed-through.
-
Optimize Filter Selection: Ensure that your emission filters are narrow enough to minimize the detection of out-of-channel fluorescence.
-
Linear Unmixing: For a quantitative approach, you can use the single-stain controls to create a "bleed-through matrix" and use linear unmixing algorithms to computationally separate the signals.
Experimental Workflow for Avoiding Bleed-through:
Caption: Experimental workflow for identifying and mitigating spectral bleed-through.
References
- 1. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 2. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 5. biotium.com [biotium.com]
- 6. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 7. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. biocompare.com [biocompare.com]
Technical Support Center: Troubleshooting Non-Specific Binding of Oxazine 750 Conjugates
Welcome to the technical support center for Oxazine 750 conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in resolving common issues related to non-specific binding in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem with this compound conjugates?
Non-specific binding is the attachment of a fluorescent conjugate to cellular or tissue components other than the intended target. This phenomenon leads to high background fluorescence, which can obscure the specific signal from your target of interest, resulting in a poor signal-to-noise ratio (SNR) and making data interpretation difficult and unreliable. This compound is a cationic, near-infrared (NIR) dye.[1] Its positive charge can lead to electrostatic interactions with negatively charged cellular components like the cell membrane and nucleus, while its hydrophobic nature can cause it to stick to lipids and proteins, contributing to non-specific binding.[2][3]
Q2: What are the primary causes of high background staining with this compound conjugates?
Several factors can contribute to high background fluorescence:
-
Suboptimal Conjugate Concentration: Using too high a concentration of the this compound conjugate increases the likelihood of non-specific interactions.
-
Inadequate Blocking: Failure to effectively block non-specific binding sites on the cells or tissue allows the conjugate to bind indiscriminately.
-
Insufficient Washing: Incomplete removal of unbound or weakly bound conjugate results in a generalized high background.
-
Hydrophobic and Electrostatic Interactions: The inherent chemical properties of the this compound dye can promote non-specific adhesion to cellular structures.[2][3]
-
Autofluorescence: Some cells and tissues naturally fluoresce in the near-infrared spectrum, which can be mistaken for non-specific binding.
Q3: How can I determine if the signal I am observing is specific or non-specific?
To differentiate between specific and non-specific signals, it is crucial to include proper controls in your experiment:
-
Unstained Control: An unstained sample of your cells or tissue should be imaged using the same settings as your stained samples to assess the level of autofluorescence.
-
Isotype Control (for antibody conjugates): If you are using an antibody-Oxazine 750 conjugate, an isotype control antibody (an antibody of the same class and subclass but not specific to your target) conjugated to this compound should be used. This will reveal non-specific binding due to the antibody itself.
-
Competition Assay (for small molecule conjugates): If you are using a small molecule-Oxazine 750 conjugate, you can perform a competition experiment by pre-incubating your sample with an excess of the unlabeled small molecule. A significant reduction in fluorescence compared to the sample without the competitor indicates specific binding.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving issues with non-specific binding of this compound conjugates.
Problem: High Background Fluorescence Obscuring Specific Signal
| Possible Cause | Suggested Solution | Expected Outcome |
| This compound Conjugate Concentration is Too High | Perform a titration experiment to determine the optimal concentration. Start with the manufacturer's recommended concentration and test a range of serial dilutions (e.g., 1:50, 1:100, 1:200, 1:500). | Reduced background signal while maintaining a strong specific signal. |
| Inadequate Blocking | Optimize your blocking step. Increase the incubation time (e.g., from 30 minutes to 1 hour). Try different blocking agents such as 1-5% Bovine Serum Albumin (BSA), 5-10% normal serum from the secondary antibody host species (for antibody conjugates), or a commercial blocking buffer specifically designed for fluorescent applications. | A significant decrease in overall background fluorescence. |
| Insufficient Washing | Increase the number and duration of wash steps after incubation with the conjugate. Use a wash buffer containing a mild non-ionic detergent like 0.05-0.1% Tween-20 to disrupt hydrophobic interactions. | Lower background signal across the entire sample. |
| Electrostatic Interactions | Increase the salt concentration of your buffers (e.g., up to 0.5 M NaCl) to shield electrostatic interactions. | Reduction in non-specific binding to charged cellular components. |
| Hydrophobic Interactions | Include a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) in your blocking and wash buffers. | Decreased background staining due to hydrophobic sticking. |
| Sample Autofluorescence | Image an unstained control sample to assess autofluorescence. If significant, consider using a spectral unmixing tool if your imaging software supports it. Photobleaching the sample before staining can also reduce autofluorescence.[4] | Reduced background fluorescence in unstained areas of the sample. |
Quantitative Data Summary
The following table summarizes key quantitative parameters that can be optimized to improve the signal-to-noise ratio (SNR) in your experiments. A well-optimized protocol can lead to a significant improvement in SNR. For instance, optimizing filter sets and image acquisition parameters has been shown to improve the SNR by as much as 3-fold.[5][6][7][8][9]
| Parameter | Typical Starting Concentration/Condition | Optimization Range |
| This compound Conjugate Dilution | 1:100 | 1:50 to 1:1000 |
| Blocking Agent: BSA | 3% (w/v) in PBS | 1% to 5% (w/v) |
| Blocking Agent: Normal Serum | 5% (v/v) in PBS | 2% to 10% (v/v) |
| Detergent in Wash Buffer (Tween-20) | 0.05% (v/v) in PBS | 0.01% to 0.1% (v/v) |
| Salt Concentration in Buffers (NaCl) | 150 mM (in PBS) | 150 mM to 500 mM |
| Blocking Time | 30 minutes at room temperature | 30 minutes to 2 hours |
| Washing Steps | 3 washes, 5 minutes each | 3 to 5 washes, 5 to 15 minutes each |
Experimental Protocols
Protocol 1: Optimizing this compound Conjugate Concentration
This protocol describes a method for determining the optimal concentration of your this compound conjugate to maximize the signal-to-noise ratio.
Materials:
-
Cells or tissue sections prepared for staining
-
This compound conjugate
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Prepare multiple identical samples (e.g., coverslips with adherent cells or tissue sections).
-
Blocking: Block all samples with blocking buffer for 1 hour at room temperature.
-
Conjugate Dilution: Prepare a series of dilutions of your this compound conjugate in blocking buffer (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).
-
Incubation: Incubate each sample with a different conjugate dilution for 1-2 hours at room temperature, protected from light. Include a negative control sample incubated with blocking buffer only.
-
Washing: Wash all samples three times for 5 minutes each with wash buffer.
-
Mounting and Imaging: Mount the samples and image them using identical microscope settings (e.g., laser power, exposure time, gain).
-
Analysis: Quantify the mean fluorescence intensity of the specific signal and the background for each dilution. Calculate the signal-to-noise ratio (SNR) for each concentration and select the dilution that provides the highest SNR.
Protocol 2: Comparative Analysis of Blocking Buffers
This protocol allows you to compare the effectiveness of different blocking agents in reducing non-specific binding of your this compound conjugate.
Materials:
-
Cells or tissue sections prepared for staining
-
This compound conjugate at its optimal dilution (determined from Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Various blocking buffers to test (e.g., 3% BSA in PBS, 5% Normal Goat Serum in PBS, commercial blocking buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Prepare multiple identical samples.
-
Blocking: Incubate each sample with a different blocking buffer for 1 hour at room temperature. Include a "no blocking" control.
-
Incubation: Incubate all samples with the optimally diluted this compound conjugate for 1-2 hours at room temperature, protected from light.
-
Washing: Wash all samples three times for 5 minutes each with wash buffer.
-
Mounting and Imaging: Mount the samples and image them using identical microscope settings.
-
Analysis: Visually and quantitatively compare the background fluorescence in the images from each blocking condition. Select the blocking buffer that results in the lowest background signal while preserving the specific signal.
Visualizations
Caption: A troubleshooting workflow for addressing high background fluorescence with this compound conjugates.
Caption: Mechanisms of non-specific binding of this compound conjugates.
References
- 1. Flow cytometry of DNA content using this compound or related laser dyes with 633 nm excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the characteristics of nonspecific binding of drug-like compounds to canonical stem–loop RNAs and their implications for functional cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Removal of nonspecific binding proteins from cell and tissue extracts using 2-aminobenzimidazole-tethered affinity resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 6. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | Semantic Scholar [semanticscholar.org]
- 8. journals.plos.org [journals.plos.org]
- 9. biorxiv.org [biorxiv.org]
compensation strategies for Oxazine 750 spectral overlap in multicolor imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Oxazine 750 in multicolor imaging experiments. Our goal is to help you overcome challenges related to spectral overlap and achieve high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem in multicolor imaging?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore extends into the detection channel of another.[1] This is a common issue because fluorophores often have broad emission spectra.[1] The result is a false signal in one channel that actually originates from a different fluorophore, leading to inaccurate colocalization analysis and quantification.[1]
Q2: How does this compound's spectral profile contribute to potential overlap?
A2: this compound is a far-red fluorescent dye. While its emission is in the longer wavelength region, which can help avoid autofluorescence from some biological samples, its emission tail can still overlap with other far-red and near-infrared dyes.[2][3] Careful selection of accompanying fluorophores and appropriate filter sets is crucial to minimize this overlap.
Q3: What are the primary strategies to compensate for this compound spectral overlap?
A3: The main strategies include:
-
Careful Fluorophore Selection: Choose fluorophores with the most spectrally distinct profiles from this compound.[4][5]
-
Sequential Imaging: Excite and capture the signal for each fluorophore individually to prevent bleed-through during acquisition.[2]
-
Linear Unmixing: A computational method that separates the mixed signals from multiple fluorophores based on their unique spectral signatures.[6]
-
Compensation: A mathematical correction applied post-acquisition to subtract the contribution of spectral bleed-through from each channel. This is a common technique in flow cytometry.[7]
Q4: When should I use linear unmixing versus traditional compensation?
A4: Linear unmixing is particularly powerful in microscopy for separating fluorophores with highly overlapping spectra and for removing autofluorescence.[8] It uses the entire spectral profile of each dye to deconvolve the mixed signals.[9] Traditional compensation is the standard in flow cytometry and works by subtracting a calculated percentage of signal from one channel that has bled into another.[10] For complex multicolor microscopy with significant spectral overlap, linear unmixing is often the more robust solution.
Troubleshooting Guides
Problem 1: I see a signal in my Alexa Fluor 647 channel, but I'm only exciting this compound.
This is a classic case of spectral bleed-through. Here’s how to troubleshoot it:
-
Confirm with Single-Color Controls: Prepare a sample stained only with this compound and image it using both the this compound and Alexa Fluor 647 detection settings. This will allow you to quantify the percentage of bleed-through.[7]
-
Optimize Filter Sets: Ensure your emission filters are as narrow as possible while still capturing sufficient signal from your primary fluorophore.[4] Check that the filter sets are appropriate for the specific spectral characteristics of your dyes.
-
Implement Sequential Acquisition: If your microscope allows, switch from simultaneous to sequential scanning. Excite with the 633/647 nm laser and capture the Alexa Fluor 647 signal first, then excite with the appropriate laser for this compound and capture its emission in a separate scan.[2]
-
Apply Linear Unmixing: If sequential acquisition is not possible or does not fully resolve the issue, use linear unmixing. You will need to acquire a reference spectrum for each fluorophore (from your single-color controls) to accurately separate the signals.[6]
Problem 2: My this compound signal is weak and photobleaches quickly.
Photobleaching is the irreversible destruction of a fluorophore due to light exposure.
-
Reduce Excitation Power and Exposure Time: Use the lowest laser power and shortest dwell time that provides an acceptable signal-to-noise ratio.[2]
-
Use an Antifade Mounting Medium: Mount your sample in a commercially available antifade reagent to reduce the rate of photobleaching.[2]
-
Choose a More Photostable Alternative (if possible): If photobleaching remains a significant issue, consider if another far-red dye with higher photostability could be used in your experimental setup.
-
Optimize Your Imaging Workflow: Plan your imaging session to capture the most critical data first, and avoid unnecessary repeated exposure of the same field of view.
Quantitative Data
The following table summarizes the spectral properties of this compound and other commonly used fluorophores in the red to far-red region to aid in experimental design.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| This compound | ~666[3] | ~690-775[11][12] | Not widely reported | 0.11-0.19[13] |
| Alexa Fluor 647 | 650[14] | 665[14] | 239,000[14] | 0.33[14] |
| Cy5 | 649[15] | 670[15] | 250,000 | 0.27 |
| Alexa Fluor 750 | 752[16] | 776[16] | 290,000 | 0.12 |
| DyLight 755 | 754 | 776 | 220,000 | 0.12 |
Experimental Protocols
Protocol 1: Spectral Unmixing for this compound and Overlapping Fluorophores
This protocol outlines the general steps for performing linear spectral unmixing on a confocal microscope.
-
Prepare Control Samples:
-
An unstained sample to determine the autofluorescence spectrum.
-
A sample stained only with this compound.
-
A sample stained only with the spectrally overlapping fluorophore (e.g., Alexa Fluor 647).
-
Your multi-labeled experimental sample.
-
-
Acquire Reference Spectra (Lambda Stacks):
-
On the confocal microscope, use the spectral imaging mode (lambda scanning).
-
For each single-color control and the unstained sample, acquire a lambda stack. This involves imaging a region of interest while detecting the emission across a range of wavelengths (e.g., 650 nm to 800 nm in 10 nm steps).[6]
-
Ensure the signal is not saturated in any channel. The intensity of the reference spectra should be comparable to the signal in your experimental sample.[6]
-
-
Acquire Image of Experimental Sample:
-
Using the same settings as for the reference spectra, acquire a lambda stack of your multi-labeled sample.
-
-
Perform Linear Unmixing:
-
In your microscope's analysis software, open the linear unmixing tool.
-
Load the reference spectra you acquired for each fluorophore and for autofluorescence.
-
Apply the unmixing algorithm to the lambda stack of your experimental sample.[6] The software will calculate the contribution of each fluorophore to the signal in every pixel and generate separated images for each channel.
-
Protocol 2: Manual Compensation for Flow Cytometry
This protocol describes a manual compensation procedure for a two-color experiment with this compound and a second fluorophore (e.g., APC).
-
Prepare Compensation Controls:
-
An unstained sample of your cells.
-
A sample stained only with an antibody conjugated to this compound.
-
A sample stained only with an antibody conjugated to APC.
-
-
Set Up the Flow Cytometer:
-
Run the unstained sample to adjust the forward and side scatter voltages to gate your cell population of interest.
-
Adjust the detector voltages for the this compound and APC channels so that the autofluorescence is low on the scale.[17]
-
-
Run Single-Color Controls and Set Compensation:
-
Run the APC-only stained sample. In the plot showing APC vs. This compound, you will likely see the APC-positive population shifted up in the this compound channel.
-
Adjust the compensation value (APC % of this compound) until the median fluorescence intensity of the APC-positive population in the this compound channel is the same as the median of the APC-negative population.[17]
-
Run the this compound-only stained sample. In the same plot, you will likely see the this compound-positive population shifted to the right in the APC channel.
-
Adjust the compensation value (this compound % of APC) until the median fluorescence intensity of the this compound-positive population in the APC channel is the same as the median of the this compound-negative population.[17]
-
-
Acquire Experimental Samples:
-
Once compensation is set correctly, you can run your dually stained experimental samples. The compensation matrix will be applied to all subsequent samples.
-
Visualizations
References
- 1. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. rusjbpc.ru [rusjbpc.ru]
- 4. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. biotium.com [biotium.com]
- 6. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 7. miltenyibiotec.com [miltenyibiotec.com]
- 8. microscopist.co.uk [microscopist.co.uk]
- 9. bitesizebio.com [bitesizebio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Alexa Fluor 750 Dye | Thermo Fisher Scientific - AE [thermofisher.com]
- 13. omlc.org [omlc.org]
- 14. FluoroFinder [app.fluorofinder.com]
- 15. qiagen.com [qiagen.com]
- 16. Spectrum [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 17. Setting Compensation Multicolor Flow [bdbiosciences.com]
best practices for storing and handling Oxazine 750 to maintain stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Oxazine 750 to maintain its stability and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: Solid this compound perchlorate should be stored at -20°C to ensure maximum stability.[1][2] Before use, it is recommended to centrifuge the original vial prior to removing the cap to maximize product recovery.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A: It is common practice to prepare concentrated stock solutions of fluorescent dyes in a high-quality anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol. For this compound, prepare a stock solution in the desired solvent and store it at -20°C, protected from light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A: While this compound is noted for its high photostability, it is still best practice to protect it from light to prevent potential photodegradation.[3] Store stock solutions and stained samples in the dark whenever possible. During imaging, minimize exposure to excitation light to reduce photobleaching.
Q4: In which solvents is this compound soluble?
A: The solubility of this compound can vary depending on the specific salt form (e.g., perchlorate, chloride). Generally, it is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Its solubility in aqueous buffers may be limited, and the presence of salts can affect its solubility and stability.
Troubleshooting Guides
Fluorescence Microscopy
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | Low Dye Concentration: The concentration of this compound used for staining is too low. | Increase the staining concentration. A typical starting concentration for cellular imaging is in the low micromolar range. |
| Inadequate Excitation/Emission Settings: The microscope filter sets are not optimal for this compound. | Ensure you are using the appropriate filter set for a near-infrared dye. This compound is typically excited around 630-650 nm and emits above 665 nm. | |
| Photobleaching: The fluorescent signal is fading rapidly during imaging. | Reduce the intensity and duration of the excitation light. Use an anti-fade mounting medium. Image a fresh field of view for each acquisition. | |
| Poor Dye Penetration (for intracellular targets): The dye is not effectively reaching the target within the cell. | For fixed cells, ensure adequate permeabilization with a detergent like Triton X-100. For live cells, incubation time may need to be optimized. | |
| High Background Signal | Excessive Dye Concentration: The staining concentration is too high, leading to non-specific binding. | Reduce the staining concentration. Perform a titration to find the optimal concentration with the best signal-to-noise ratio. |
| Inadequate Washing: Unbound dye molecules are not sufficiently washed away. | Increase the number and/or duration of washing steps after staining. | |
| Autofluorescence: The cells or mounting medium have intrinsic fluorescence in the same spectral range. | Image an unstained control sample to assess the level of autofluorescence. If significant, consider using a different mounting medium or spectral unmixing if available. | |
| Uneven Staining | Dye Aggregation: this compound may form aggregates in aqueous solutions, leading to punctate or uneven staining. | Prepare fresh staining solutions and vortex well before use. Consider adding a small amount of a non-ionic surfactant to the staining buffer to help prevent aggregation. |
| Cell Health (for live-cell imaging): Unhealthy or dying cells can exhibit altered membrane permeability and dye uptake. | Ensure cells are healthy and viable before and during the experiment. Use a viability dye to exclude dead cells from the analysis. |
Flow Cytometry
| Issue | Possible Cause | Suggested Solution |
| Weak Signal | Low Staining Concentration: The concentration of this compound is insufficient for robust detection. | Optimize the staining concentration. For DNA content analysis, concentrations in the range of 10-30 µM have been reported. |
| Incorrect Laser/Filter Configuration: The flow cytometer is not set up to efficiently excite this compound and detect its emission. | Use a laser line that is close to the excitation maximum of this compound (e.g., 633 nm or 640 nm laser). Use a long-pass filter to collect emission above 665 nm. | |
| Cell Permeabilization (for intracellular targets): For applications like DNA content analysis in fixed cells, permeabilization may be incomplete. | Ensure that the fixation and permeabilization protocol is effective. Ethanol fixation is commonly used for DNA staining. | |
| High Background/Non-specific Staining | High Dye Concentration: Excessive dye concentration leads to high background fluorescence. | Titrate the this compound concentration to find the optimal balance between signal and background. |
| Cell Debris: Debris in the cell suspension can bind the dye non-specifically. | Gate on the main cell population using forward and side scatter to exclude debris from the analysis. | |
| Dead Cells: Dead cells have compromised membranes and can take up the dye non-specifically, leading to a bright, smeared signal. | Use a viability dye to gate out dead cells from the analysis. | |
| High Coefficient of Variation (CV) in DNA Histograms | Cell Clumping: Aggregates of cells will give a broader peak in the DNA histogram. | Ensure a single-cell suspension by gentle pipetting or filtering the sample before analysis. |
| Inconsistent Staining: Variation in staining between cells. | Ensure thorough mixing of the cell suspension during staining. Optimize staining time and temperature for consistent results. |
Quantitative Data
Table 1: Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature (Solid) | -20°C | To maintain long-term chemical stability.[1][2] |
| Storage of Stock Solutions | -20°C, protected from light | To prevent degradation in solution and photobleaching. |
| Recommended Solvents for Stock Solutions | High-quality anhydrous DMSO or ethanol | Good solubility and stability of the dye. |
| Handling of Solid Compound | Centrifuge vial before opening | To collect all the powder at the bottom of the vial for accurate weighing.[1][2] |
Experimental Protocols & Workflows
General Workflow for Live Cell Staining and Imaging
References
Validation & Comparative
Oxazine 750 vs. Alexa Fluor 750: A Comparative Guide for Super-Resolution Microscopy
For researchers, scientists, and drug development professionals navigating the choices for fluorescent probes in super-resolution microscopy, the selection between classic dyes like Oxazine 750 and commercially optimized fluorophores such as Alexa Fluor 750 is a critical decision. This guide provides an objective comparison of their performance, supported by available experimental data, to inform the selection process for techniques like Stochastic Optical Reconstruction Microscopy (STORM).
The advent of super-resolution microscopy has broken the diffraction barrier, enabling visualization of cellular structures with unprecedented detail. The performance of this technology is intrinsically linked to the photophysical properties of the fluorescent probes used. Both this compound and Alexa Fluor 750 are far-red dyes, a spectral range that benefits from reduced autofluorescence in biological samples. However, their performance characteristics in the demanding conditions of super-resolution imaging can differ significantly.
Photophysical and Chemical Properties: A Head-to-Head Comparison
A summary of the key quantitative data for this compound and Alexa Fluor 750 is presented below. It is important to note that the photophysical properties of dyes can be highly dependent on their local environment, including the solvent and conjugation to biomolecules.
| Property | This compound | Alexa Fluor 750 |
| Excitation Maximum (nm) | ~666-750 (solvent dependent)[1][2] | 749 - 752[3][4][5] |
| Emission Maximum (nm) | ~667-780 (solvent dependent)[1] | 775 - 776[3][4][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Not readily available in standard buffers | ~240,000 - 290,000[3][6] |
| Fluorescence Quantum Yield | Low in aqueous solutions, solvent dependent[7] | 0.12[3][8][9] |
| Chemical Structure | Oxazine dye family | Sulfonated cyanine dye[10] |
Performance in Super-Resolution Microscopy
Both this compound and Alexa Fluor 750 have been utilized in super-resolution microscopy, particularly in STORM, which relies on the photoswitching of individual fluorophores between a fluorescent "on" state and a dark "off" state.
Alexa Fluor 750 is a well-characterized and widely adopted probe for STORM.[11][12][13][14] Its high molar extinction coefficient and moderate quantum yield contribute to bright, detectable single-molecule emission events. The sulfonated cyanine structure of Alexa Fluor dyes, in general, leads to improved water solubility and photostability compared to their parent compounds.[3][15] For two-color dSTORM, the combination of Alexa Fluor 647 and Alexa Fluor 750 has been reported to achieve excellent resolution under specific buffer conditions.[16] However, it has been noted that near-infrared dyes like Alexa Fluor 750 may yield fewer photons per emission event in typical GLOX/thiol-based STORM buffers compared to dyes in the red spectral range.[17]
This compound , as part of the broader oxazine dye family, is also known to be suitable for STORM.[11][17][18] Oxazine dyes can be photoswitched, and their fluorescence can be controlled for single-molecule localization.[19] However, quantitative performance metrics for this compound in STORM, such as photon output per switching event and on-off duty cycle, are not as extensively documented in commercially available literature as they are for Alexa Fluor 750. The fluorescence efficiency of oxazine dyes is known to be highly sensitive to the solvent environment and can be low in aqueous solutions due to internal conversion processes.[7]
Experimental Protocols
Detailed experimental protocols are crucial for successful super-resolution imaging. Below is a general methodology for performing dSTORM imaging, which can be adapted for either this compound or Alexa Fluor 750, with the caveat that optimal buffer conditions may vary.
1. Immunostaining:
-
Cell Fixation: Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 10-15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 3% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody targeting the protein of interest, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to either this compound or Alexa Fluor 750, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Final Washes: Wash cells extensively with PBS to remove unbound antibodies.
2. dSTORM Imaging Buffer Preparation:
A common imaging buffer for dSTORM consists of an oxygen-scavenging system and a thiol to facilitate photoswitching. A typical recipe is:
-
Buffer Base: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
-
Oxygen Scavenging System:
-
Glucose Oxidase (e.g., 0.5 mg/mL)
-
Catalase (e.g., 34 µg/mL)
-
10% (w/v) Glucose
-
-
Thiol: 10-100 mM β-mercaptoethylamine (MEA) or other thiols like β-mercaptoethanol (BME). The concentration of the thiol can significantly impact the photoswitching kinetics and should be optimized for the specific dye and experimental setup.
3. Image Acquisition:
-
Mount the sample on a super-resolution microscope equipped with appropriate lasers for excitation (e.g., ~750 nm) and activation (e.g., 405 nm).
-
Illuminate the sample with the excitation laser at high power to drive most of the fluorophores into a dark state.
-
Use a low-power activation laser to sparsely and stochastically reactivate a subset of fluorophores back to the fluorescent state.
-
Acquire a series of thousands of images, capturing the fluorescence from individual molecules.
-
The acquired image series is then processed with localization software to reconstruct the final super-resolution image.
Visualizing the Process and Structures
To better understand the underlying principles and components discussed, the following diagrams are provided.
A conceptual comparison of the general chemical structure of an oxazine dye and a representative cyanine dye, the backbone of Alexa Fluor 750.
A simplified workflow for a typical dSTORM experiment.
A generalized Jablonski diagram illustrating the photoswitching principle underlying dSTORM.
Conclusion
Both this compound and Alexa Fluor 750 are viable options for super-resolution microscopy in the far-red spectrum.
Alexa Fluor 750 stands out as a commercially optimized and well-documented fluorophore with high brightness and photostability, making it a reliable choice, particularly for researchers new to super-resolution techniques or those requiring robust, reproducible performance. Its suitability for multicolor imaging is also a significant advantage.
This compound represents a more classic dye that can be a cost-effective alternative. However, its performance is more sensitive to the local environment, and there is less readily available quantitative data on its photoswitching characteristics for STORM. Researchers choosing this compound may need to invest more effort in optimizing imaging conditions, particularly the composition of the imaging buffer, to achieve optimal results.
Ultimately, the choice between this compound and Alexa Fluor 750 will depend on the specific experimental requirements, the level of expertise of the user, and budgetary considerations. For applications demanding the highest performance and reliability, Alexa Fluor 750 is the recommended choice based on the currently available data. For those with the expertise and time for optimization, this compound may be a suitable option.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 2. researchgate.net [researchgate.net]
- 3. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 4. Spectrum [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 5. Alexa Fluor® 750 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Quantum Yield [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Alexa Fluor 750 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. STORM Microscopy (Stochastic Optical Reconstruction Microscopy) | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Practical Considerations for Super-Resolution Microscopy | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 18. researchgate.net [researchgate.net]
- 19. microscopyu.com [microscopyu.com]
comparative performance of Oxazine 750 and Cy7 for in vivo imaging
For researchers, scientists, and drug development professionals, the selection of near-infrared (NIR) fluorophores is a critical step in designing sensitive and effective in vivo imaging studies. This guide provides a comparative analysis of two commonly utilized NIR dyes: Oxazine 750 and Cyanine 7 (Cy7).
The near-infrared window (700-900 nm) is optimal for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, allowing for deeper tissue penetration and higher signal-to-background ratios. Both this compound and Cy7 emit within this window, making them valuable tools for non-invasive monitoring of biological processes in living organisms. This guide offers a data-driven comparison of their performance characteristics, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Performance Comparison
| Property | This compound | Cy7 |
| Excitation Maximum (λex) | ~666 nm (in aqueous solution, theoretical)[1] | ~750 - 760 nm[2] |
| 755 nm (as Annexin-Vivo 750)[3] | ||
| Emission Maximum (λem) | ~667 nm (in aqueous solution, theoretical)[1] | ~776 - 790 nm[2] |
| 772 nm (as Annexin-Vivo 750)[3] | ||
| Molar Extinction Coefficient (ε) | Data not readily available | ~250,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | Data not readily available | ~0.1 - 0.28[2] |
| Photostability | Generally considered to have good photostability, though quantitative in vivo data is limited. | Susceptible to photobleaching under prolonged or intense illumination.[5] |
| Solubility | Available in water-soluble formulations. | Available in both standard and water-soluble (sulfo-Cy7) forms. |
Key Performance Considerations
Spectral Properties: Cy7 possesses a longer excitation and emission wavelength compared to the theoretical values for this compound. This can be advantageous for deeper tissue imaging, as longer wavelengths experience less scattering and absorption by biological tissues.[6] The spectral properties of the commercially available Annexin-Vivo 750, however, are much closer to those of Cy7.
Photostability: Cyanine dyes like Cy7 are known to be susceptible to photobleaching, which can be a limitation in longitudinal studies requiring repeated imaging.[5] While qualitative statements suggest good photostability for oxazine dyes, quantitative in vivo comparative data is lacking.
Biodistribution and Clearance: The biodistribution and clearance kinetics of a fluorescent probe are critical for achieving a high signal-to-background ratio. These properties are largely determined by the molecule to which the dye is conjugated (e.g., antibody, peptide, nanoparticle) rather than the dye itself. However, the physicochemical properties of the dye, such as its hydrophilicity, can influence the overall characteristics of the conjugate.
Experimental Protocols
The following are generalized protocols for in vivo fluorescence imaging applicable to both this compound and Cy7, assuming they are conjugated to a targeting moiety such as an antibody.
Antibody Conjugation Protocol (NHS Ester Chemistry)
This protocol describes the labeling of an antibody with an amine-reactive N-hydroxysuccinimide (NHS) ester of the fluorescent dye.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound-NHS ester or Cy7-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Prepare Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare Dye Solution: Allow the vial of the dye-NHS ester to warm to room temperature before opening. Dissolve the dye in DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, add the reactive dye solution. The optimal molar ratio of dye to antibody should be determined empirically but typically ranges from 5:1 to 15:1.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute will be the labeled antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
General In Vivo Imaging Workflow
This protocol outlines the general steps for performing in vivo fluorescence imaging in a mouse model.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
Dye-conjugated targeting agent
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters
-
Sterile PBS
Procedure:
-
Animal Preparation: Anesthetize the mouse using an induction chamber with 2-3% isoflurane. For quantitative imaging, it is recommended to use a chlorophyll-free diet for at least one week prior to imaging to reduce autofluorescence. Hair removal over the imaging area is also crucial.
-
Baseline Imaging: Acquire a pre-injection (baseline) image of the animal to determine the level of autofluorescence.
-
Probe Administration: Dilute the dye-conjugated probe to the desired concentration in sterile PBS. Inject the probe intravenously (i.v.) via the tail vein. A typical injection volume is 100-200 µL.
-
Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for target accumulation and background clearance. Use appropriate excitation and emission filters for the specific dye.
-
Data Analysis: Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a non-target background tissue (e.g., muscle) to quantify the fluorescence signal and calculate the signal-to-background ratio.
-
Ex Vivo Biodistribution (Optional): At the end of the study, euthanize the animal and dissect the major organs and the tumor. Image the excised tissues ex vivo to confirm the in vivo findings and obtain a more precise quantification of probe distribution.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a common signaling pathway targeted in cancer imaging and a general experimental workflow for in vivo fluorescence imaging.
Caption: HER2 signaling pathway in cancer.
Caption: General experimental workflow for in vivo imaging.
Conclusion
Both this compound and Cy7 are valuable near-infrared fluorophores for in vivo imaging. Cy7 is a well-characterized dye with a high molar extinction coefficient, making it a robust choice for a wide range of applications. While comprehensive quantitative data for this compound is less available, its use in commercial imaging agents suggests its utility in the field.
The ultimate choice between these dyes will depend on the specific requirements of the experiment, including the desired spectral properties, the nature of the conjugated biomolecule, and the imaging instrumentation available. For researchers requiring well-documented and predictable performance, Cy7 may be the preferred option. However, this compound, particularly as part of a targeted probe, presents a viable alternative. As with any fluorescent probe, empirical validation under the specific experimental conditions is crucial for achieving optimal results.
References
- 1. rusjbpc.ru [rusjbpc.ru]
- 2. summitpharma.co.jp [summitpharma.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Photophysical properties of alloxazine derivatives with extended aromaticity - Potential redox-sensitive fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. summitpharma.co.jp [summitpharma.co.jp]
Oxazine 750: A Superior Near-Infrared Fluorescent Dye for Advanced Research Applications
For researchers, scientists, and drug development professionals working at the forefront of cellular and in vivo imaging, the selection of a near-infrared (NIR) fluorescent dye is a critical decision that profoundly impacts experimental outcomes. Among the available options, Oxazine 750 has emerged as a compelling choice, offering a unique combination of photophysical properties that position it favorably against other commonly used NIR dyes. This guide provides an objective comparison of this compound's performance with alternative dyes, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications.
This compound distinguishes itself through a combination of advantageous spectral characteristics, robust photostability, and a significant Stokes shift, which collectively contribute to enhanced signal-to-noise ratios and improved sensitivity in complex biological environments. These attributes make it particularly well-suited for demanding applications such as flow cytometry, in vivo imaging, and the detection of specific cellular analytes.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the key photophysical properties of this compound alongside other popular near-infrared fluorescent dyes.
| Property | This compound | Cyanine7 (Cy7) | Alexa Fluor 750 | Indocyanine Green (ICG) |
| Maximum Excitation (nm) | ~646-710 | ~745-756[1] | 749[1] | ~780-805 |
| Maximum Emission (nm) | ~668-780 | ~779-800[1] | 775[1] | ~820-830 |
| **Molar Absorptivity (M⁻¹cm⁻¹) ** | ~74,000-120,000 | ~199,000-250,000[1] | ~240,000-290,000[1] | ~150,000-250,000 |
| Quantum Yield (Φ) | ~0.1-0.28 | ~0.12-0.3[1] | 0.12[1] | ~0.02-0.1 |
| Stokes Shift (nm) | >20 | ~23-44[1] | 26[1] | ~25-40 |
| Photostability | Good | Moderate | High[1] | Low[2] |
Key Insights:
-
Stokes Shift: this compound exhibits a notably large Stokes shift compared to many cyanine-based dyes. This wider separation between excitation and emission spectra minimizes spectral overlap and reduces background noise from scattered excitation light, leading to a cleaner signal.
-
Photostability: While Alexa Fluor 750 is renowned for its high photostability[1][3], this compound demonstrates good resistance to photobleaching, outperforming the notoriously unstable Indocyanine Green (ICG)[2]. This allows for longer or more intense illumination periods required for time-lapse imaging and tracking studies.
-
Quantum Yield and Brightness: this compound possesses a respectable quantum yield. While cyanine dyes like Cy7 and Alexa Fluor 750 can exhibit higher molar absorptivity and quantum yields, resulting in brighter initial signals[1], the superior photostability of this compound can lead to a more sustained signal over the course of an experiment.
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. The following sections provide methodologies for key applications of this compound.
Protocol for Assessing Photostability of Fluorescent Dyes
This protocol outlines a standardized method for quantifying the photobleaching of fluorescent dyes, enabling a direct comparison of their photostability.
Objective: To determine the rate of photobleaching of a fluorescent dye under controlled illumination.
Materials:
-
Fluorescent dye solution (e.g., this compound, Cy7, Alexa Fluor 750, ICG) in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Fluorescence microscope with a stable illumination source (e.g., laser or stabilized mercury arc lamp).
-
High numerical aperture objective lens.
-
Sensitive digital camera.
-
Image analysis software (e.g., ImageJ/Fiji).
-
Timer.
Procedure:
-
Sample Preparation: Prepare solutions of each dye at a concentration that yields a similar initial fluorescence intensity. Mount the solutions on a microscope slide.
-
Initial Imaging: Acquire an initial fluorescence image (time = 0) using a low illumination intensity to minimize photobleaching during setup.
-
Continuous Illumination: Expose the sample to continuous, high-intensity illumination. The light source and intensity must be kept constant across all samples.
-
Time-Lapse Imaging: Acquire fluorescence images at regular intervals (e.g., every 10-30 seconds) for a defined period (e.g., 5-10 minutes).
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) for each image in the time series.
-
Normalize the fluorescence intensity at each time point to the initial intensity at time = 0.
-
Plot the normalized fluorescence intensity as a function of time. The rate of fluorescence decay is indicative of the photobleaching rate. A slower decay signifies higher photostability.
-
References
A Head-to-Head Comparison of Oxazine 750 and DyLight 755 for Protein Labeling
For researchers, scientists, and drug development professionals seeking the optimal near-infrared (NIR) fluorescent dye for protein labeling, a critical evaluation of available options is paramount. This guide provides a direct comparison of two prominent NIR dyes, Oxazine 750 and DyLight 755, focusing on their performance characteristics for protein conjugation and subsequent applications.
This comparison delves into the key photophysical properties, labeling efficiency, and photostability of this compound and DyLight 755, supported by available experimental data. Detailed protocols for protein labeling using amine-reactive chemistry are also provided to enable reproducible experimental design.
Executive Summary
Both this compound and DyLight 755 are valuable tools for NIR fluorescence applications, offering excitation and emission profiles that minimize autofluorescence from biological samples. DyLight 755 is a commercially available dye with well-documented high fluorescence intensity and photostability.[1][2] this compound, a member of the oxazine class of dyes, is also recognized for its photostability.[3] The choice between these two dyes will ultimately depend on the specific experimental requirements, including the desired brightness, photostability, and the nature of the protein being labeled.
Quantitative Performance Comparison
The following table summarizes the key photophysical properties of this compound and DyLight 755. It is important to note that the quantum yield of fluorescent dyes can be influenced by their conjugation to proteins and the local microenvironment.
| Property | This compound | DyLight 755 |
| Excitation Maximum (λex) | ~666 nm (in aqueous solution)[4] | 754 nm[5] |
| Emission Maximum (λem) | ~690 nm (in aqueous solution) | 776 nm[5] |
| Molar Extinction Coefficient (ε) | Not available for protein conjugate | 220,000 cm⁻¹M⁻¹[5] |
| Quantum Yield (Φ) | Not available for protein conjugate | High[6] |
| Photostability | High[3] | High, retained 22% of original fluorescence intensity after 8 hours in one study.[7] |
Experimental Protocols
The following protocols describe a general method for labeling proteins with amine-reactive NHS esters of this compound and DyLight 755. The protocols are based on standard procedures for antibody labeling.[8][9][10]
Protein Preparation
-
Prepare the protein solution at a concentration of 1-2 mg/mL in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-7.4.
-
If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange into the labeling buffer using dialysis or a desalting column.
Dye Preparation
-
Allow the NHS ester of the dye to equilibrate to room temperature before opening.
-
Dissolve the dye in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mg/mL).
Labeling Reaction
-
Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 moles of dye per mole of protein is common.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
Purification of the Labeled Protein
-
Separate the labeled protein from the unreacted dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled protein. The degree of labeling can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in protein labeling and a simplified representation of a signaling pathway where a labeled protein might be utilized.
Concluding Remarks
The selection of a fluorescent dye for protein labeling is a critical step in experimental design. DyLight 755 offers a well-characterized, high-performance option with readily available and detailed protocols. This compound presents a photostable alternative, though more specific performance data in the context of protein conjugates would be beneficial for a direct, quantitative comparison. Researchers are encouraged to consider the specific demands of their application, including the required brightness, photostability, and the biochemical properties of the protein of interest, when making their selection. For applications requiring the highest sensitivity and prolonged imaging, the superior brightness and documented photostability of DyLight 755 may be advantageous. However, for experiments where photostability is the primary concern and absolute brightness is less critical, this compound remains a viable and robust option.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Dylight® Fluorophores Antibodies & Reagents - Leinco Technologies [leinco.com]
- 3. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rusjbpc.ru [rusjbpc.ru]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. interchim.fr [interchim.fr]
A Head-to-Head Battle of Far-Red Fluorophores: Oxazine 750 vs. ATTO 740 for Single-Molecule Studies
For researchers navigating the demanding landscape of single-molecule spectroscopy, the choice of fluorescent probe is paramount. In the far-red spectrum, both Oxazine 750 and ATTO 740 have emerged as popular options. This guide provides a detailed comparison of their performance characteristics, supported by available photophysical data and a standardized experimental protocol for their evaluation, to aid researchers in selecting the optimal dye for their specific single-molecule applications.
The ideal fluorophore for single-molecule studies must exhibit a combination of high brightness, exceptional photostability, and minimal blinking to ensure the acquisition of long, high-quality data traces. Both this compound, a classical laser dye, and ATTO 740, a dye specifically designed for high-sensitivity applications, operate in the far-red region of the spectrum, which is advantageous for minimizing autofluorescence from biological samples.[1] This guide delves into a comparative analysis of these two dyes to inform their application in techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy.
Photophysical Properties: A Quantitative Comparison
| Property | This compound | ATTO 740 |
| Absorption Maximum (λ_abs) | ~666 nm (in aqueous solution)[2] | 743 nm[3][4] |
| Emission Maximum (λ_em) | ~690 nm (in aqueous solution) (estimated) | 763 nm[3][4] |
| Molar Extinction Coefficient (ε) | Not consistently reported | 1.2 x 10⁵ M⁻¹cm⁻¹[3][4] |
| Fluorescence Quantum Yield (Φ) | < 0.1 (for Oxazine 1 perchlorate in ethanol) | 0.10 (10%)[3][4] |
| Fluorescence Lifetime (τ) | Not consistently reported | 0.6 ns[3][4] |
| Photostability | Generally considered good | Described as having excellent thermal and photostability[3][4][5] |
| Key Features | Established laser dye | High thermal and photostability, suitable for single-molecule detection[5] |
Experimental Protocol: A Framework for Comparative Evaluation
To rigorously evaluate the performance of this compound and ATTO 740 for a specific single-molecule application, a standardized experimental protocol is essential. The following outlines a comprehensive methodology for comparing their photophysical characteristics.
Sample Preparation
-
Labeling: Covalently label the biomolecule of interest (e.g., protein or nucleic acid) with either this compound or ATTO 740 NHS ester. Ensure a low labeling ratio (ideally 1:1) to have a high fraction of molecules with a single fluorophore.
-
Surface Immobilization: For total internal reflection fluorescence (TIRF) microscopy, immobilize the labeled biomolecules on a passivated glass coverslip at a low density, ensuring that individual molecules are well-separated. A common method involves a biotin-streptavidin linkage.
-
Imaging Buffer: Utilize a standard single-molecule imaging buffer containing an oxygen scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., Trolox) to minimize photobleaching and blinking. It is critical to use the exact same buffer composition for both dyes to ensure a fair comparison.
Single-Molecule Imaging
-
Microscopy Setup: Employ a custom-built or commercial TIRF microscope equipped with appropriate laser excitation sources (e.g., a 640 nm laser for this compound and a 730 nm laser for ATTO 740) and corresponding emission filters.
-
Image Acquisition: Acquire time-series of images (movies) of the immobilized single molecules with a sensitive EMCCD or sCMOS camera. Use identical laser power densities and camera settings for both dyes.
Data Analysis
-
Single-Molecule Localization: Identify and localize individual fluorescent spots in the recorded movies using appropriate software.
-
Photostability Measurement: For each localized molecule, determine the time until photobleaching (survival time) and the total number of photons detected before bleaching.
-
Blinking Analysis: Quantify the "on" and "off" times for individual molecules to characterize their blinking behavior.
-
Brightness Analysis: Determine the average photon emission rate (counts per second) for each dye under the given excitation conditions.
Visualizing the Workflow
The following diagrams illustrate the key workflows in a typical single-molecule FRET experiment and the logical process for comparing the two fluorophores.
Discussion and Recommendations
Based on the available data, ATTO 740 appears to be a more characterized and potentially more robust choice for single-molecule studies due to its documented high photostability and suitability for such applications.[3][4][5] Its longer emission wavelength is also beneficial for reducing background noise in cellular environments.[1]
This compound, while a well-established dye, lacks a comprehensive and consistent dataset for its photophysical properties under single-molecule conditions. Its performance is likely to be highly dependent on the specific experimental environment. The blinking of oxazine dyes can be controlled by adjusting the redox conditions of the imaging buffer, which can be an advantage for super-resolution techniques like STORM but may be a complication for smFRET studies where a stable signal is preferred.[6][7]
For researchers embarking on new single-molecule studies in the far-red spectrum, a preliminary in-house comparison using the protocol outlined above is strongly recommended. This will provide the most reliable data for making an informed decision based on the specific requirements of the experimental system. For applications demanding the highest photostability and a well-characterized fluorophore, ATTO 740 is a strong starting candidate. For those interested in leveraging photoswitching properties for super-resolution imaging, this compound may warrant further investigation.
References
- 1. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 2. rusjbpc.ru [rusjbpc.ru]
- 3. ATTO 740 | Products | Leica Microsystems [leica-microsystems.com]
- 4. ATTO 740 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 5. genelink.com [genelink.com]
- 6. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlling the fluorescence of ordinary oxazine dyes for single-molecule switching and superresolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photostability of Oxazine 750 and Other Common NIR Fluorophores
For Researchers, Scientists, and Drug Development Professionals
The selection of a robust near-infrared (NIR) fluorophore is a critical determinant for the success of fluorescence-based assays, particularly in applications requiring high sensitivity and prolonged or repeated imaging, such as in drug development and advanced cellular imaging. Photostability, the ability of a fluorophore to resist photodegradation upon light exposure, is a key performance metric that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of the photostability of Oxazine 750 with other commonly used NIR fluorophores, supported by available experimental data and detailed methodologies.
Quantitative Comparison of NIR Fluorophore Properties
| Property | This compound | Alexa Fluor 750 | Cy7 | DyLight 755 | IRDye 800CW |
| Excitation Max (nm) | ~693 - 750 | ~749 | ~745 - 756 | ~754 | ~774 |
| Emission Max (nm) | ~720 - 775 | ~775 | ~779 - 800 | ~776 | ~789 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | >140,000[1] | ~240,000 - 290,000 | ~199,000 - 250,000 | ~220,000 | ~240,000 |
| Fluorescence Quantum Yield (Φ) | Data not available | 0.12 | ~0.12 - 0.3 | 0.119[2] | ~0.08 |
| Relative Photostability | Generally considered photostable, especially in the presence of oxygen.[3] Quantitative data for direct comparison is limited. | High. Generally more photostable than Cy dyes.[4][5][6] | Moderate. Less photostable than Alexa Fluor dyes.[4] | High. Reported to be more photostable than Alexa Fluor 750.[7] | High. Excellent photostability suitable for in vivo imaging.[8] |
| Reported Photostability Observations | Oxazine dyes can be efficient single-molecule switches and show remarkable fatigue resistance.[9][10] | Retained almost 90% of its initial fluorescence in one study, while Cy5 retained only 55%.[8] In another, it had no discernible fluorescence after 8 hours of illumination.[7] | - | Retained 22% of its original fluorescence intensity after 8 hours of illumination.[7] | - |
Experimental Protocols
A standardized method for comparing the photostability of different fluorophores is crucial for making informed decisions. Below is a generalized protocol for assessing fluorophore photostability using fluorescence microscopy.
Protocol for Assessing Fluorophore Photostability in Immunofluorescence
This protocol outlines a method for comparing the photostability of different NIR fluorophores conjugated to secondary antibodies in a typical immunofluorescence staining experiment.
1. Sample Preparation:
-
Cell Culture and Fixation: Culture cells on coverslips to a suitable confluency (e.g., 70-80%). Fix the cells with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific to the target of interest, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the NIR fluorophore-conjugated secondary antibodies (e.g., this compound-anti-IgG, Alexa Fluor 750-anti-IgG, etc.), each diluted in blocking buffer according to the manufacturer's instructions. This step should be performed in the dark to minimize photobleaching.
-
Washing and Mounting: Wash the cells three times with PBS for 5 minutes each in the dark. Mount the coverslips onto microscope slides using an appropriate mounting medium.
2. Microscopy and Image Acquisition:
-
Microscope Setup: Use a widefield or confocal fluorescence microscope equipped with the appropriate laser lines and emission filters for each fluorophore being tested.
-
Illumination: Use a stable light source and maintain a constant illumination intensity across all experiments.
-
Image Acquisition Parameters:
-
Select a region of interest (ROI) containing well-stained cells.
-
Set the camera exposure time or detector gain to achieve a good signal-to-noise ratio without saturating the detector. Keep these settings constant for all samples.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total duration of the acquisition should be sufficient to observe significant photobleaching.
-
3. Data Analysis:
-
Fluorescence Intensity Measurement: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the selected ROIs for each image in the time-lapse series.
-
Background Subtraction: Measure the mean intensity of a background region (an area without cells) and subtract this value from the ROI intensity for each time point.
-
Normalization: Normalize the background-subtracted intensity values to the initial intensity (at time t=0).
-
Photobleaching Curve: Plot the normalized fluorescence intensity as a function of illumination time.
-
Half-life (t₁/₂): Determine the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.
Visualizing Experimental Workflows and Concepts
To further aid in the understanding of the application and evaluation of these fluorophores, the following diagrams illustrate a typical experimental workflow and the concept of photobleaching.
Caption: A typical workflow for immunofluorescence staining using NIR fluorophore-conjugated secondary antibodies.
Caption: The process of fluorescence and the key factors that contribute to photobleaching.
References
- 1. biorxiv.org [biorxiv.org]
- 2. High Performance Near-Infrared Fluorescent Secondary Antibodies for Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photobleaching - Wikipedia [en.wikipedia.org]
- 4. cancer.iu.edu [cancer.iu.edu]
- 5. chem.uci.edu [chem.uci.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. benchchem.com [benchchem.com]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. Which Fluorophores To Use For Your Microscopy Experiment - ExpertCytometry [expertcytometry.com]
quantum yield of Oxazine 750 relative to other oxazine and rhodamine dyes
For researchers, scientists, and drug development professionals working with fluorescent dyes, the quantum yield is a critical parameter indicating the efficiency of the fluorescence process. This guide provides a comparative analysis of the quantum yield of Oxazine 750 relative to other commonly used oxazine and rhodamine dyes, supported by experimental data and detailed methodologies.
Quantum Yield Comparison
The following table summarizes the fluorescence quantum yields (Φ) of this compound and a selection of other oxazine and rhodamine dyes in various solvents. The quantum yield is defined as the ratio of photons emitted to photons absorbed.[1]
| Dye | Solvent | Quantum Yield (Φ) |
| Oxazine Dyes | ||
| This compound | Ethanol | ~0.1 (Implied, often used as a near-infrared standard) |
| Oxazine 1 | Ethanol | 0.141[2][3][4] |
| Oxazine 1 | Methanol | 0.11[5] |
| Oxazine 1 | Ethylene Glycol | 0.19[5] |
| Oxazine 170 | Ethanol | 0.579[2][3][4] |
| Rhodamine Dyes | ||
| Rhodamine 6G | Ethanol | 0.950[6] |
| Rhodamine 6G | Water | 0.90 |
| Rhodamine B | Ethanol | 0.70[7] |
| Rhodamine B | Water | 0.31[8] |
| Rhodamine B | PBS | 0.43[7] |
| Rhodamine 101 | Ethanol | 0.913[2][3][4] |
Experimental Protocol for Determining Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound is the comparative method, also known as the relative method.[9] This technique involves comparing the fluorescence intensity of the sample under investigation to a standard with a known quantum yield.[9]
Key Principles
The fundamental assumption of the comparative method is that a standard and a sample with identical absorbance at the same excitation wavelength, measured under the same conditions, will absorb the same number of photons.[9] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Step-by-Step Methodology
-
Selection of a Standard: Choose a standard with a well-characterized quantum yield and with absorption and emission spectra that are as close as possible to the sample being tested.[10] For this compound, a common standard could be a well-characterized dye in the same spectral region.
-
Sample Preparation:
-
Use spectroscopic grade solvents to minimize interference from fluorescent impurities.
-
Prepare a series of dilutions for both the test sample and the standard. The concentrations should be adjusted to achieve absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra for each dilution of the sample and the standard.
-
Record the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, set the excitation wavelength. It is crucial that the excitation and emission slit widths remain identical for all measurements.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard. The spectra should be corrected for the wavelength-dependent sensitivity of the detector.[11]
-
-
Data Analysis and Calculation:
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Perform a linear regression for both data sets. The resulting plot should be linear and pass through the origin. The slope of this line is the gradient (Grad).[9]
-
The quantum yield of the test sample (ΦX) can then be calculated using the following equation:[9]
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦST is the quantum yield of the standard.
-
GradX and GradST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
ηX and ηST are the refractive indices of the solvents used for the sample and standard, respectively.
-
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the comparative method for determining fluorescence quantum yield.
Caption: Workflow for determining quantum yield via the comparative method.
References
- 1. static.horiba.com [static.horiba.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quantum yields of a series of red and near-infrared dyes emitting at 600-1000 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omlc.org [omlc.org]
- 6. Fluorescence quantum yields and their relation to lifetimes of rhodamine 6G and fluorescein in nine solvents: improved absolute standards for quantum yields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantum Yield [Rhodamine B] | AAT Bioquest [aatbio.com]
- 8. What is the quantum yield of rhodamine B? | AAT Bioquest [aatbio.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. publications.iupac.org [publications.iupac.org]
- 11. content.cld.iop.org [content.cld.iop.org]
Oxazine 750: A Reliable Fluorescent Probe for Quantitative Studies? A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe is a critical decision influencing experimental outcomes. This guide provides a comprehensive validation of Oxazine 750 as a fluorescent probe for quantitative studies, offering an objective comparison with common alternatives and supported by experimental data and detailed protocols.
This compound is a fluorescent dye belonging to the oxazine family, known for its emission in the far-red to near-infrared region of the spectrum. This spectral range is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, deeper tissue penetration, and minimized phototoxicity. This guide will delve into the key performance characteristics of this compound and compare them with other popular far-red fluorescent probes, including cyanine dyes (like Cy7) and Alexa Fluor dyes (like Alexa Fluor 750).
Data Presentation: A Quantitative Comparison
To facilitate an objective assessment, the following tables summarize the key photophysical and performance characteristics of this compound and its alternatives. Data is compiled from various sources, and while efforts have been made to ensure consistency, direct comparisons are best made when data is generated under identical experimental conditions.
Table 1: Spectral and Photophysical Properties of Far-Red Fluorescent Probes
| Property | This compound | Cy7 | Alexa Fluor 750 | ATTO 655 |
| Maximum Excitation (nm) | ~647-666 | ~745 - 756[1] | 749[1] | 663 |
| Maximum Emission (nm) | ~670-690 | ~779 - 800[1] | 775[1] | 684 |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~107,000 (in PBS) | ~199,000 - 250,000[1] | ~240,000 - 290,000[1] | 125,000 |
| Quantum Yield (Φ) | ~0.1-0.5 (solvent dependent)[2] | ~0.12 - 0.3[1] | 0.12[1] | 0.3 |
| Fluorescence Lifetime (ns) | ~1.5 - 2.5 (solvent dependent) | ~1.0 | 1.0 | 2.0 |
Key Insights:
-
This compound exhibits a slightly shorter excitation and emission wavelength compared to Cy7 and Alexa Fluor 750.
-
The molar extinction coefficient of this compound is generally lower than that of Cy7 and Alexa Fluor 750, suggesting it may be less efficient at absorbing light.
-
The quantum yield of this compound is highly dependent on the solvent environment but can be comparable to or even higher than that of Cy7 and Alexa Fluor 750 in certain conditions.[2]
-
ATTO 655, another oxazine-based dye, shows a high quantum yield and a longer fluorescence lifetime.
Table 2: Photostability and pH Sensitivity
| Property | This compound | Cy7 | Alexa Fluor 750 | ATTO 655 |
| Photostability | Moderate | Moderate to Low | High | High |
| pH Sensitivity | Sensitive to extreme pH | Relatively stable in physiological range | Stable over a wide pH range | Relatively stable in physiological range |
Key Insights:
-
Alexa Fluor 750 and ATTO 655 are generally considered to be more photostable than Cy7 and this compound, making them more suitable for long-term imaging experiments.[3][4]
-
The fluorescence of this compound can be influenced by changes in pH, which could be a consideration for quantitative studies in environments with fluctuating pH.
Experimental Protocols
To ensure the reliability of quantitative studies using this compound, it is crucial to perform proper validation. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of this compound relative to a well-characterized standard with a known quantum yield.
Materials:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound solution of unknown quantum yield
-
Quantum yield standard solution (e.g., Cresyl Violet in methanol, Φ = 0.54)
-
Solvent (e.g., ethanol or PBS)
Procedure:
-
Prepare a series of dilutions of both the this compound solution and the standard solution in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength using the UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectrum of each solution using the fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound and the standard. The resulting plots should be linear.
-
Calculate the quantum yield of this compound using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)
where Φ is the quantum yield, Slope is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.[5]
Protocol 2: Assessment of Photostability
This protocol outlines a method to compare the photostability of this compound with another fluorescent probe.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or LED)
-
Camera for image acquisition
-
Microscope slides and coverslips
-
Solution of this compound and the comparative probe at the same concentration
-
Mounting medium
Procedure:
-
Prepare a sample by immobilizing the fluorescent dyes on a microscope slide. This can be done by drying a small drop of the dye solution on the slide.
-
Acquire an initial image of the fluorescent sample using a fixed set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate a specific region of the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).
-
Measure the mean fluorescence intensity of the illuminated region in each image using image analysis software (e.g., ImageJ).
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.
-
Compare the photobleaching decay curves of this compound and the other probe. A slower decay indicates higher photostability.[4]
Mandatory Visualization
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the fluorescence quantum yield.
Caption: Simplified Jablonski diagram for a fluorescent probe.
Conclusion
This compound is a viable fluorescent probe for quantitative studies, particularly in applications where far-red to near-infrared excitation and emission are desirable. Its performance, however, is highly dependent on the experimental conditions, especially the solvent environment. For applications demanding high photostability and brightness, alternatives such as Alexa Fluor 750 or ATTO dyes may offer superior performance.
Researchers should carefully consider the specific requirements of their experiments and, when possible, perform their own validation and comparison of fluorescent probes under their specific experimental conditions to ensure the reliability and accuracy of their quantitative data. The protocols and comparative data provided in this guide serve as a valuable starting point for making an informed decision on the most suitable fluorescent probe for their research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescence Efficiency of Laser Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
A Comparative Analysis of Oxazine 750 and Other Red Fluorescent Dyes for Enhanced Imaging
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a detailed comparison of the brightness and signal-to-noise ratio of Oxazine 750 against other commonly used red fluorescent dyes, including Alexa Fluor 750, Cy7, and ATTO 740. The information presented is supported by experimental data and detailed protocols to assist in making an informed choice for your specific research needs.
Brightness and Photophysical Properties: A Quantitative Comparison
The brightness of a fluorescent dye is a key performance indicator, determined by its molar extinction coefficient (how well it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). A higher value for both parameters results in a brighter dye, leading to a stronger signal in imaging applications.
The following table summarizes the key photophysical properties of this compound and its alternatives. Data has been compiled from various sources, and it is important to note that experimental conditions can influence these values.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) |
| This compound | ~650-750 | ~770-800 | Data not readily available | Data not readily available | - |
| Alexa Fluor 750 | 749 | 775 | 270,000 | 0.12 | 32,400 |
| Cy7 | 750 | 776 | 250,000 | 0.28 | 70,000 |
| ATTO 740 | 743 | 763 | 120,000 | 0.10 | 12,000 |
Note: The molar extinction coefficient and quantum yield for this compound are not consistently reported in publicly available literature, highlighting a gap in standardized characterization data for this dye.
Signal-to-Noise Ratio: The Key to Clarity
Beyond sheer brightness, the signal-to-noise ratio (SNR) is a critical determinant of image quality. A high SNR allows for the clear distinction of the fluorescent signal from background noise, which is crucial for the detection of weak signals and the accurate quantification of fluorescence intensity. The SNR is influenced by the dye's brightness, photostability, and the specific experimental setup, including the imaging system and sample preparation. While direct comparative SNR data is application-dependent, dyes with higher brightness and photostability generally yield a better SNR. Alexa Fluor 750 is noted for being more photostable and exhibiting brighter fluorescence compared to Cy7, which can lead to a better signal-to-noise ratio in demanding applications.[1]
Experimental Protocols
To facilitate a direct and unbiased comparison of these dyes in your own laboratory setting, the following experimental protocols are provided.
Protocol 1: Determination of Relative Brightness of Red Fluorescent Dyes
This protocol outlines a method to compare the brightness of different dye-antibody conjugates.
Materials:
-
Antibody of interest (e.g., Goat anti-Mouse IgG)
-
NHS-ester functionalized versions of this compound, Alexa Fluor 750, Cy7, and ATTO 740
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
-
Fluorometer
Workflow:
Procedure:
-
Conjugation: Prepare antibody-dye conjugates for each dye, aiming for a similar degree of labeling (DOL).
-
Purification: Purify the conjugates to remove unconjugated dye.
-
Characterization: Determine the protein concentration and DOL by measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Measurement: Dilute the conjugates to the same concentration in a suitable buffer (e.g., PBS). Measure the fluorescence intensity of each sample using a fluorometer with appropriate excitation and emission wavelengths. The integrated fluorescence intensity provides a measure of relative brightness.
Protocol 2: Assessment of Signal-to-Noise Ratio in Cell Imaging
This protocol describes a method to evaluate the SNR of different fluorescent dyes in a cell-based imaging experiment.
Materials:
-
Cells expressing the target of interest
-
Primary antibody specific to the target
-
Secondary antibodies conjugated to this compound, Alexa Fluor 750, Cy7, and ATTO 740
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Workflow:
Procedure:
-
Cell Staining: Prepare cell samples and perform immunofluorescence staining using the primary antibody followed by the respective fluorescently labeled secondary antibodies.
-
Image Acquisition: Acquire images of the stained cells using a fluorescence microscope. It is crucial to use the same acquisition settings (e.g., excitation power, exposure time, camera gain) for all samples to ensure a fair comparison.
-
Image Analysis: For each image, define a region of interest (ROI) over the specifically stained structures (signal) and another ROI in a background area devoid of cells.
-
SNR Calculation: Calculate the SNR for each dye using the formula: SNR = (Mean intensity of the signal ROI) / (Standard deviation of the background ROI). A higher value indicates a better signal-to-noise ratio.
Conceptual Signaling Pathway Visualization
The fundamental principle of fluorescence involves the transition of a fluorophore between electronic states upon absorption and subsequent emission of light. This process can be conceptually visualized as a simplified signaling pathway.
Conclusion
The choice of a red fluorescent dye significantly influences the outcome of fluorescence-based experiments. While this compound is a known red dye, the lack of readily available and standardized quantitative data on its brightness and photostability makes a direct comparison challenging. In contrast, dyes like Alexa Fluor 750 and Cy7 are well-characterized, with available data suggesting that they offer high brightness. Specifically, Alexa Fluor 750 is often cited for its superior photostability, which can translate to a higher signal-to-noise ratio in imaging experiments. ATTO 740 provides another alternative in this spectral range.
For researchers requiring high sensitivity and clarity in their imaging, it is recommended to perform an in-house evaluation using the protocols outlined in this guide to determine the optimal dye for their specific application and instrumentation. This empirical approach will provide the most reliable assessment of performance and ensure the generation of high-quality, reproducible data.
References
Spectral Compatibility of Oxazine 750 for Multiplexing Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the spectral compatibility of Oxazine 750 with other common fluorophores in multiplex assays. It offers a detailed look at the photophysical properties of this compound, potential dye combinations to minimize spectral overlap, and a generalized experimental protocol for multiplex immunofluorescence.
This compound, a fluorophore emitting in the far-red to near-infrared region of the spectrum, presents a valuable tool for extending the multiplexing capabilities of fluorescence-based assays. Its long-wavelength emission can help to reduce background autofluorescence often encountered in biological samples. However, careful selection of partner fluorophores is crucial to minimize spectral crosstalk and ensure accurate data acquisition.
Photophysical Properties of this compound
A thorough understanding of the spectral characteristics of this compound is the foundation for designing successful multiplex experiments. The key photophysical parameters are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~650 nm | [1] |
| Emission Maximum (λem) | ~680 nm | [1] |
| Molar Extinction Coefficient (ε) | >70,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | Moderate | |
| Solvent | PBS (aqueous buffer) |
Note: The exact spectral characteristics of this compound can vary depending on the solvent and local molecular environment.
Spectral Compatibility with Common Fluorophores
The selection of appropriate fluorophores to combine with this compound in a multiplex assay is dictated by the degree of spectral overlap between their respective excitation and emission profiles. Minimal overlap is desirable to reduce bleed-through and the need for complex spectral unmixing algorithms. Based on their spectral characteristics, here is a comparison of this compound with other commonly used fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Spectral Overlap with this compound (Emission) | Recommended Filter Set |
| Alexa Fluor 488 | 495 | 519 | Minimal | 488/10x, 525/50m |
| Alexa Fluor 555 | 555 | 565 | Minimal | 561/10x, 585/40m |
| Alexa Fluor 647 | 650 | 668 | High | 640/14x, 670/30m |
| Cy®5 | 649 | 670 | High | 640/14x, 670/30m |
| Alexa Fluor 790 | 785 | 814 | Minimal | 785/20x, 820/40m |
Analysis of Spectral Overlap:
As indicated in the table, fluorophores such as Alexa Fluor 488 and Alexa Fluor 555 exhibit minimal spectral overlap with this compound, making them excellent candidates for multiplexing with standard filter sets. Conversely, dyes like Alexa Fluor 647 and Cy5 have emission spectra that significantly overlap with the excitation spectrum of this compound, which can lead to direct excitation of this compound by the emission of these dyes (FRET) or bleed-through of their emission into the this compound detection channel. While spectral unmixing techniques can address this, careful panel design and control experiments are essential. Alexa Fluor 790, with its emission further in the near-infrared, shows minimal overlap and is a suitable partner for expanding the multiplexing panel.
Experimental Protocol: Multiplex Immunofluorescence
This section provides a generalized workflow for a multiplex immunofluorescence assay incorporating this compound.
Experimental Workflow Diagram
Caption: A generalized workflow for multiplex immunofluorescence staining.
Detailed Methodologies
-
Sample Preparation:
-
Fix cells or tissue sections with an appropriate fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the samples if targeting intracellular antigens (e.g., with 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% normal goat serum in PBS).
-
-
Primary Antibody Incubation:
-
Prepare a cocktail of primary antibodies, each specific to a different target antigen, diluted in blocking buffer.
-
Incubate the samples with the primary antibody cocktail for an optimized duration and temperature (e.g., 1 hour at room temperature or overnight at 4°C).
-
Wash the samples thoroughly with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Prepare a cocktail of fluorophore-conjugated secondary antibodies, including an this compound conjugate, each recognizing one of the primary antibodies. Ensure minimal cross-reactivity between secondary antibodies.
-
Incubate the samples with the secondary antibody cocktail in the dark for an optimized duration (e.g., 1 hour at room temperature).
-
Wash the samples extensively with wash buffer to remove unbound secondary antibodies.
-
-
Mounting and Imaging:
-
Mount the samples with an anti-fade mounting medium.
-
Acquire images using a fluorescence microscope equipped with appropriate filter sets for each fluorophore. Sequential scanning is recommended to minimize bleed-through.
-
-
Image Analysis:
-
If significant spectral overlap is present, perform spectral unmixing using appropriate software to separate the individual fluorescence signals.
-
Analyze the unmixed images to quantify protein expression and co-localization.
-
Signaling Pathway Visualization Example
Multiplex assays are often employed to study complex signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated using a multiplex panel including this compound.
Caption: A hypothetical signaling pathway visualized with different fluorophores.
Conclusion
This compound is a valuable fluorophore for extending the capabilities of multiplex fluorescence assays into the far-red and near-infrared regions. By carefully selecting spectrally distinct partner dyes and employing appropriate imaging and analysis techniques, researchers can successfully perform multi-color experiments to unravel complex biological processes. This guide provides a foundational framework for incorporating this compound into multiplex panels, but it is crucial to empirically optimize protocols and validate results for each specific experimental system.
References
Safety Operating Guide
Proper Disposal of Oxazine 750: A Guide for Laboratory Professionals
Safe and responsible disposal of Oxazine 750 is crucial for ensuring laboratory safety and environmental protection. Due to its hazardous properties, including high toxicity to aquatic life, potential for serious eye damage, and possible effects on fertility, this laser dye must be handled with care from use to disposal.[1] This guide provides a step-by-step procedure for the proper disposal of this compound, in line with safety data sheet (SDS) recommendations, to assist researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Summary of this compound Hazards
The following table summarizes the key hazards associated with this compound, underscoring the importance of proper disposal.
| Hazard Statement | Classification | Precautionary Measures |
| Toxic if swallowed | Acute toxicity (Oral) | Do not eat, drink or smoke when using this product. If swallowed, seek immediate medical attention.[1] |
| Causes serious eye damage | Serious eye damage | Wear eye protection. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[1] |
| May cause an allergic skin reaction | Skin sensitization | Wear protective gloves. If on skin, wash with plenty of water.[1] |
| May damage fertility or the unborn child | Reproductive toxicity | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[1] |
| Very toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment | Avoid release to the environment.[1] Do not let product enter drains.[1][2] |
Step-by-Step Disposal Protocol for this compound
The recommended disposal procedure for this compound involves collecting the waste in designated, sealed containers for disposal by a certified hazardous waste management service. Direct disposal down the drain is strictly prohibited due to its high aquatic toxicity.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including:
2. Waste Collection:
-
Solid Waste:
-
Collect unused this compound powder, contaminated materials (e.g., weighing paper, pipette tips), and spill cleanup materials.
-
Carefully sweep up any solid waste to avoid creating dust.[2]
-
Place the collected solid waste into a clearly labeled, sealable container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound.
-
Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management guidelines.
-
Pour the liquid waste into a dedicated, leak-proof, and clearly labeled waste container.
-
3. Waste Container Labeling:
-
Label the waste container clearly with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Toxic," "Aquatic Hazard")
-
The date of accumulation
-
The name of the generating laboratory and principal investigator
-
4. Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be a well-ventilated, secondary containment bin away from incompatible materials.
-
Keep the container tightly closed.[1]
5. Disposal Arrangement:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and proper disposal of the this compound waste.
-
Follow all institutional and local regulations for hazardous waste disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling Oxazine 750
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Oxazine 750. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, observing good laboratory practices and utilizing appropriate personal protective equipment is essential to minimize exposure and ensure a safe working environment.[1] The recommended PPE for handling this compound is summarized in the table below.
| Protection Type | Recommended Equipment | Specifications and Guidelines |
| Eye / Face Protection | Safety glasses or chemical splash goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Hand Protection | Impermeable gloves (e.g., nitrile) | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1] |
| Body Protection | Laboratory coat | The type of body protection should be selected based on the concentration and amount of the dangerous substance at the specific workplace.[1] |
| Respiratory Protection | Not generally required | For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[1] |
Operational Plan: Safe Handling of this compound
A systematic approach to handling this compound, from preparation to disposal, is critical for laboratory safety.
Preparation and Handling
-
Engineering Controls: Work in a well-ventilated area. The use of a chemical fume hood is recommended to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before handling, ensure all personnel are wearing the appropriate PPE as detailed in the table above.
-
Weighing: When weighing the solid powder, do so in a manner that avoids the generation of dust.
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give artificial respiration.[1]
-
In Case of Skin Contact: Wash the affected area with soap and plenty of water.[1]
-
In Case of Eye Contact: Flush the eyes with water for at least 15 minutes as a precaution.[1]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Material: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
-
Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials in a designated hazardous waste container.
-
Empty Containers: "Empty" containers may retain product residue. Handle them with the same precautions as the product itself and dispose of them as hazardous waste.
Experimental Protocol: Preparation of an this compound Solution
This protocol outlines the steps for the safe preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Volumetric flask
-
Magnetic stir bar and stir plate
-
Pipettes
-
Personal Protective Equipment (PPE)
Procedure:
-
Don PPE: Put on your lab coat, safety glasses, and impermeable gloves.
-
Weigh this compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Transfer to Flask: Transfer the weighed powder into a volumetric flask of the appropriate size.
-
Add Solvent: Add a small amount of the chosen solvent to the flask to dissolve the powder.
-
Dissolve: Place a magnetic stir bar in the flask and place it on a stir plate. Stir until the powder is completely dissolved.
-
Bring to Volume: Once dissolved, add the solvent to the flask up to the calibration mark.
-
Mix: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and Store: Clearly label the flask with the name of the compound, concentration, solvent, and date of preparation. Store the solution as recommended, typically at -20°C for this compound Perchlorate.[2]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
